molecular formula C17H18ClN3O4S B1679416 RN-1747 CAS No. 1024448-59-6

RN-1747

Número de catálogo: B1679416
Número CAS: 1024448-59-6
Peso molecular: 395.9 g/mol
Clave InChI: ZNLVYSJQUMALEO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

a TRPV4 agonist;  structure in first source

Propiedades

IUPAC Name

1-benzyl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4S/c18-15-6-7-17(16(12-15)21(22)23)26(24,25)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLVYSJQUMALEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408000
Record name 4-CHLORO-2-NITRO-1-((4-BENZYLPIPERAZINYL)SULFONYL)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024448-59-6
Record name 4-CHLORO-2-NITRO-1-((4-BENZYLPIPERAZINYL)SULFONYL)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Chloro-2-nitrophenyl)sulfonyl-4-benzylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of RN-1747 on TRPV4 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a polymodal, non-selective cation channel implicated in a wide array of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its involvement in various pathologies has made it a significant target for therapeutic intervention. RN-1747 has been identified as a selective agonist of the TRPV4 channel and serves as a critical tool for elucidating the channel's function and its role in downstream signaling pathways. This technical guide provides a comprehensive overview of the mechanism of action of this compound on TRPV4 channels, detailing its effects on channel activation, downstream signaling, and methodologies for its study.

Core Mechanism of Action of this compound on TRPV4

This compound is a potent and selective agonist of the TRPV4 channel. Its primary mechanism of action is to bind to the channel and induce a conformational change that leads to channel opening, resulting in an influx of cations, primarily Ca2+, into the cell.

Molecular Interaction and Binding Site

The precise binding site of this compound on the TRPV4 channel has not yet been fully elucidated by co-crystallography or cryo-electron microscopy (cryo-EM). However, mutagenesis studies suggest that its binding site is distinct from that of other well-characterized TRPV4 agonists, such as 4α-phorbol 12,13-didecanoate (4α-PDD) and GSK1016790A, which bind to a pocket involving the S1-S4 transmembrane domains. While the exact residues interacting with this compound remain to be identified, its unique binding mode may offer opportunities for the development of highly specific TRPV4 modulators.

Channel Gating and Ion Permeation

Upon binding of this compound, the TRPV4 channel undergoes a conformational change that opens the ion permeation pathway. Cryo-EM studies of TRPV4 in complex with the agonist 4α-PDD have revealed significant rearrangements in the transmembrane helices, particularly the S6 helix which forms the channel gate. It is hypothesized that this compound induces a similar, though likely not identical, series of conformational changes, leading to the opening of the channel pore and allowing the influx of cations down their electrochemical gradient. This influx of Ca2+ is a critical event that initiates a cascade of downstream signaling events.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data for this compound, providing key parameters for its activity on TRPV4 channels from different species.

ParameterSpeciesValueReference
EC50 (hTRPV4) Human0.77 µM[1][2][3]
EC50 (mTRPV4) Mouse4.0 µM[1][2][3]
EC50 (rTRPV4) Rat4.1 µM[1][2][3]
TargetActivityIC50Reference
TRPM8 Antagonist4 µM[1][2][3]
TRPV1 No significant activity>100 µM[4]
TRPV3 No significant activity>30 µM[4]

Downstream Signaling Pathways Activated by this compound

The influx of Ca2+ through TRPV4 channels activated by this compound triggers a multitude of downstream signaling cascades that are crucial for various cellular responses.

Phospholipase C (PLC), Protein Kinase C (PKC), and Phosphoinositide 3-Kinase (PI3K) Pathways

Activation of TRPV4 leads to a localized increase in intracellular Ca2+, which can activate phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, along with Ca2+, activates protein kinase C (PKC). Furthermore, TRPV4 activation has been linked to the activation of the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway, which is involved in cell survival and proliferation. Phosphorylation of TRPV4 by PKC and PKA has been shown to enhance channel activity.[5][6][7]

G RN1747 This compound TRPV4 TRPV4 Channel RN1747->TRPV4 activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx mediates PI3K PI3K TRPV4->PI3K activates PLC PLC Ca_influx->PLC activates PKC PKC Ca_influx->PKC co-activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG DAG->PKC activates Cellular_Responses Cellular Responses (e.g., Proliferation, Survival) PKC->Cellular_Responses Akt Akt PI3K->Akt activates Akt->Cellular_Responses

Figure 1. Activation of PLC, PKC, and PI3K pathways by this compound-mediated TRPV4 activation.

Calcineurin-NFAT Signaling Pathway

The sustained increase in intracellular Ca2+ following TRPV4 activation can activate the calmodulin-dependent phosphatase, calcineurin. Activated calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its translocation to the nucleus where it acts as a transcription factor to regulate the expression of genes involved in cell differentiation and immune responses.[8][9][10][11][12]

G RN1747 This compound TRPV4 TRPV4 Channel RN1747->TRPV4 activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx mediates Calmodulin Calmodulin Ca_influx->Calmodulin binds Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT_P NFAT-P (cytosolic) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (nuclear) NFAT_P->NFAT translocates Gene_Expression Gene Expression NFAT->Gene_Expression regulates

Figure 2. The Calcineurin-NFAT signaling pathway activated by TRPV4.

RhoA Signaling Pathway

TRPV4 activation and the subsequent Ca2+ influx can also modulate the activity of the small GTPase RhoA. RhoA is a key regulator of the actin cytoskeleton and is involved in processes such as cell migration, adhesion, and contraction. The activation of RhoA downstream of TRPV4 can have significant effects on cell morphology and motility.[13][14][15][16][17]

G RN1747 This compound TRPV4 TRPV4 Channel RN1747->TRPV4 activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx mediates RhoA_GDP RhoA-GDP (inactive) Ca_influx->RhoA_GDP leads to activation RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement promotes

Figure 3. Activation of the RhoA signaling pathway downstream of TRPV4.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of this compound's effects on TRPV4. Below are representative protocols for key experiments.

Calcium Imaging using Fura-2 AM

This protocol allows for the ratiometric measurement of intracellular calcium concentration ([Ca2+]i) in response to TRPV4 activation by this compound.

Materials:

  • HEK293 cells stably expressing human TRPV4 (or other suitable cell line)

  • Glass-bottom culture dishes

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • This compound stock solution (in DMSO)

  • Ionomycin

  • EGTA

  • Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm, and an emission filter around 510 nm.

Procedure:

  • Cell Preparation: Plate TRPV4-expressing HEK293 cells onto glass-bottom dishes and grow to 70-80% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

    • Wash the cells once with HBSS.

    • Incubate the cells in the loading buffer for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Incubate the cells in fresh HBSS for a further 30 minutes to allow for complete de-esterification of the dye.

  • Imaging:

    • Mount the dish on the stage of the fluorescence microscope.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

    • Add this compound to the desired final concentration and continuously record the fluorescence changes.

    • At the end of the experiment, add ionomycin (e.g., 5 µM) to obtain the maximum fluorescence ratio (Rmax), followed by the addition of EGTA (e.g., 10 mM) to chelate Ca2+ and obtain the minimum fluorescence ratio (Rmin).

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380) for each time point.

    • Convert the ratio values to [Ca2+]i using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max), where Kd is the dissociation constant of Fura-2 for Ca2+.

G Start Plate TRPV4-expressing cells Dye_Loading Load cells with Fura-2 AM Start->Dye_Loading Wash_1 Wash to remove extracellular dye Dye_Loading->Wash_1 De_esterification Incubate for de-esterification Wash_1->De_esterification Baseline_Imaging Acquire baseline fluorescence (340/380 nm) De_esterification->Baseline_Imaging Add_RN1747 Add this compound Baseline_Imaging->Add_RN1747 Record_Response Record fluorescence changes Add_RN1747->Record_Response Calibration Calibrate with Ionomycin (Rmax) and EGTA (Rmin) Record_Response->Calibration Analysis Calculate [Ca²⁺]i using Grynkiewicz equation Calibration->Analysis

Figure 4. Experimental workflow for calcium imaging with Fura-2 AM.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording TRPV4-mediated currents in response to this compound.[18][19][20][21][22]

Materials:

  • TRPV4-expressing cells

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Intracellular solution (in mM): 140 KCl, 5 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH.

  • This compound stock solution (in DMSO)

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

    • Approach a cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

    • Obtain a stable baseline recording.

    • Perfuse the cell with the extracellular solution containing the desired concentration of this compound.

    • Record the changes in current in response to the agonist.

  • Data Analysis:

    • Measure the current amplitude at specific voltages (e.g., +80 mV and -80 mV).

    • Construct current-voltage (I-V) relationship curves before and after the application of this compound.

    • Analyze changes in current density (pA/pF) to account for variations in cell size.

G Start Prepare patch pipette and solutions Cell_Prep Plate cells on coverslips Start->Cell_Prep Giga_Seal Form a giga-ohm seal on a cell Cell_Prep->Giga_Seal Whole_Cell Rupture membrane to achieve whole-cell configuration Giga_Seal->Whole_Cell Baseline_Recording Record baseline currents (voltage ramps) Whole_Cell->Baseline_Recording Apply_RN1747 Perfuse with this compound Baseline_Recording->Apply_RN1747 Record_Currents Record agonist-evoked currents Apply_RN1747->Record_Currents Analysis Analyze current-voltage relationship and current density Record_Currents->Analysis

Figure 5. Workflow for whole-cell patch-clamp recording of TRPV4 currents.

Conclusion

This compound is a valuable pharmacological tool for the investigation of TRPV4 channel function. Its selective agonistic activity allows for the precise interrogation of the channel's role in cellular physiology and pathology. While its exact binding site and the full extent of the conformational changes it induces are still under investigation, the downstream signaling pathways activated by this compound are becoming increasingly clear. The experimental protocols provided in this guide offer a starting point for researchers to further explore the intricate mechanisms of TRPV4 activation by this compound and its consequences on cellular function. Future studies, including high-resolution structural analysis of the this compound-TRPV4 complex and detailed characterization of its effects on a wider range of downstream signaling molecules, will undoubtedly provide a more complete understanding of this important ion channel and its modulation.

References

In-Depth Technical Guide: The Selectivity Profile of RN-1747

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

RN-1747 is a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This small molecule demonstrates species-specific potency, with higher activity on human TRPV4 compared to murine and rat orthologs. Notably, this compound also exhibits antagonist activity against the Transient Receptor Potential Melastatin 8 (TRPM8) channel at concentrations similar to its agonistic effects on rodent TRPV4. While generally selective against other closely related TRP channels like TRPV1 and TRPV3, some evidence suggests a potential off-target interaction with histamine H1 receptor signaling pathways. This guide provides a comprehensive overview of the selectivity profile of this compound, including detailed experimental protocols and visual representations of its mechanism and the workflow for its characterization.

Data Presentation: Quantitative Selectivity Profile of this compound

The following table summarizes the known potency and selectivity of this compound against its primary target and key off-targets.

TargetSpeciesAssay TypeActivityValue (µM)Reference
TRPV4 HumanIntracellular Ca2+ InfluxAgonist (EC50)0.77[1][2][3][4]
MouseIntracellular Ca2+ InfluxAgonist (EC50)4.0[1][2][3][4]
RatIntracellular Ca2+ InfluxAgonist (EC50)4.1[1][2][3][4]
TRPM8 HumanIntracellular Ca2+ InfluxAntagonist (IC50)4.0[1][2][4]
TRPV1 HumanIntracellular Ca2+ InfluxNo significant activity>100[3]
TRPV3 HumanIntracellular Ca2+ InfluxNo significant activity>30[3]
Histamine H1 Receptor Signaling -Intracellular Ca2+ ResponseInhibition-[5]

Experimental Protocols

The characterization of this compound's selectivity profile relies on two primary experimental methodologies: intracellular calcium influx assays and electrophysiological recordings.

Intracellular Calcium Influx Assay

This assay is the primary method for determining the agonist and antagonist activity of compounds on TRP channels.

Objective: To measure the ability of this compound to induce or inhibit calcium influx in cells expressing the target ion channel.

Materials:

  • HEK293 cells stably or transiently expressing the human, mouse, or rat variants of TRPV4, TRPM8, TRPV1, and TRPV3.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound stock solution (in DMSO).

  • Reference agonists (e.g., GSK1016790A for TRPV4, Menthol for TRPM8).

  • 384-well black-walled, clear-bottom microplates.

  • Fluorescent plate reader with automated liquid handling capabilities (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the transfected HEK293 cells into 384-well microplates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer. Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Incubate the cells with the loading solution for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. For antagonist assays, also prepare a solution of the reference agonist.

  • Assay Measurement:

    • Place the microplate into the fluorescent plate reader and measure the baseline fluorescence.

    • Agonist Mode (for TRPV4): Add the this compound dilutions to the wells and record the change in fluorescence over time.

    • Antagonist Mode (for TRPM8): Pre-incubate the cells with this compound dilutions for a specified period (e.g., 15 minutes) before adding the reference agonist. Record the change in fluorescence.

  • Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine EC50 (for agonists) or IC50 (for antagonists) values.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique provides a direct measure of ion channel activity by controlling the membrane potential of a cell and measuring the resulting current flow.

Objective: To directly measure the ion currents induced by this compound through TRPV4 channels expressed in a heterologous system.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding human TRPV4.

  • ND96 solution (for oocyte storage and recording).

  • Collagenase solution.

  • Microinjection and TEVC setup (including amplifier, digitizer, and data acquisition software).

  • Glass microelectrodes.

  • This compound solution in ND96.

Procedure:

  • Oocyte Preparation: Harvest and defolliculate Xenopus oocytes.

  • cRNA Injection: Inject the oocytes with cRNA encoding human TRPV4 and incubate for 2-5 days to allow for protein expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with ND96 solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply voltage steps or ramps to elicit channel activity.

  • Compound Application: Perfuse the oocyte with a solution containing this compound (e.g., 10 µM) and record the induced inward current.

  • Data Analysis: Measure the amplitude of the this compound-induced current and compare it to the baseline current.

Mandatory Visualizations

Signaling Pathway of this compound Action

RN1747_Signaling cluster_membrane Cell Membrane RN1747 This compound TRPV4 TRPV4 Channel RN1747->TRPV4 Agonist Binding Ca_ion Ca²⁺ TRPV4->Ca_ion Channel Opening CellMembrane Cell Membrane Intracellular Intracellular Space Downstream Downstream Signaling Ca_ion->Downstream Increased Intracellular Ca²⁺ Extracellular Extracellular Space

Caption: Agonist binding of this compound to the TRPV4 channel induces a conformational change, leading to calcium influx and downstream signaling.

Experimental Workflow for Selectivity Profiling

Selectivity_Workflow start Start cell_culture Cell Culture (HEK293 expressing target TRP channels) start->cell_culture ca_assay Intracellular Calcium Influx Assay cell_culture->ca_assay electrophysiology Electrophysiology (Xenopus oocytes) cell_culture->electrophysiology Confirmatory agonist_mode Agonist Mode (TRPV4) ca_assay->agonist_mode antagonist_mode Antagonist Mode (TRPM8, TRPV1, TRPV3) ca_assay->antagonist_mode data_analysis Data Analysis (EC50 / IC50 Determination) agonist_mode->data_analysis antagonist_mode->data_analysis electrophysiology->data_analysis selectivity_profile Selectivity Profile data_analysis->selectivity_profile end End selectivity_profile->end

Caption: A typical workflow for determining the selectivity profile of a compound like this compound against a panel of TRP channels.

References

An In-depth Technical Guide to RN-1747: Discovery and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RN-1747 is a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This document provides a comprehensive overview of the discovery and chemical properties of this compound, including its mechanism of action, key chemical identifiers, and in vitro activity. Detailed experimental protocols for assays used in its characterization and diagrams of relevant signaling pathways are also presented to support further research and drug development efforts.

Discovery and Background

This compound was identified as a potent and selective TRPV4 agonist through the screening of a focused library of commercial compounds by researchers at Renovis, Inc.[1]. It is a member of the arylsulfonamide class of molecules.[1] The discovery of this compound provided a valuable pharmacological tool for investigating the physiological and pathological roles of the TRPV4 channel, which is implicated in a wide range of processes including mechanosensation, osmosensation, and temperature sensing.[1][2]

Chemical Properties

This compound is chemically known as 1-(4-Chloro-2-nitrophenyl)sulfonyl-4-benzylpiperazine.[3] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 1024448-59-6[3]
Molecular Formula C₁₇H₁₈ClN₃O₄S[3]
Molecular Weight 395.87 g/mol [3]
Appearance Light yellow to light tan powder
Solubility Soluble in DMSO[4]

Biological Activity and Selectivity

This compound is a potent agonist of the TRPV4 channel, with activity varying across species. It also exhibits selectivity for TRPV4 over other related TRP channels.

TargetSpeciesActivity (EC₅₀)Reference
TRPV4Human0.77 µM[3][4]
TRPV4Mouse4.0 µM[3][4]
TRPV4Rat4.1 µM[3][4]
Selectivity ProfileActivityReference
TRPM8IC₅₀ = 4 µM (antagonist)[3][4]
TRPV3>30 µM[3]
TRPV1>100 µM[3]

Mechanism of Action

This compound selectively binds to and activates the TRPV4 ion channel, which is a non-selective cation channel. Activation of TRPV4 leads to an influx of calcium ions (Ca²⁺) into the cell, which in turn triggers various downstream signaling pathways.

RN1747 This compound TRPV4 TRPV4 Channel RN1747->TRPV4 Binds to & Activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Opens Downstream Downstream Signaling Ca_influx->Downstream Triggers

This compound activation of the TRPV4 signaling pathway.

Experimental Protocols

Synthesis of this compound (General Method)

While the original discovery of this compound was from a commercial library, a general synthetic route for analogous 1-arylsulfonyl-4-benzylpiperazine derivatives involves the reaction of a substituted arylsulfonyl chloride with 1-benzylpiperazine.

Reaction Scheme:

cluster_0 4-Chloro-2-nitrobenzenesulfonyl chloride cluster_1 1-Benzylpiperazine cluster_2 This compound mol1 Cl-Ar-SO₂Cl plus + mol2 HN(CH₂CH₂)₂NCH₂Ph arrow -> mol3 Cl-Ar-SO₂N(CH₂CH₂)₂NCH₂Ph

General synthesis scheme for this compound.

Materials:

  • 4-Chloro-2-nitrobenzenesulfonyl chloride

  • 1-Benzylpiperazine

  • Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

Procedure:

  • Dissolve 1-benzylpiperazine in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the tertiary amine base to the solution.

  • Slowly add a solution of 4-chloro-2-nitrobenzenesulfonyl chloride in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Intracellular Calcium Influx Assay

This protocol describes a method to measure the increase in intracellular calcium concentration upon activation of TRPV4 by this compound using a fluorescent calcium indicator like Fura-2 AM.[5][6][7][8]

Workflow:

cell_prep Cell Preparation (e.g., HEK293-hTRPV4) dye_loading Dye Loading (Fura-2 AM) cell_prep->dye_loading incubation Incubation dye_loading->incubation wash Wash incubation->wash baseline Baseline Fluorescence Measurement wash->baseline add_rn1747 Add this compound baseline->add_rn1747 measurement Fluorescence Measurement add_rn1747->measurement analysis Data Analysis (Ratio 340/380 nm) measurement->analysis

Workflow for the intracellular calcium influx assay.

Materials:

  • HEK293 cells stably expressing human TRPV4 (HEK293-hTRPV4)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution in DMSO

  • Fluorescence plate reader or microscope capable of ratiometric imaging

Procedure:

  • Cell Plating: Seed HEK293-hTRPV4 cells into 96-well black-walled, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

  • Remove the culture medium from the cells and add the Fura-2 AM loading buffer.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence ratio (excitation at 340 nm and 380 nm, emission at 510 nm) before adding the compound.

  • Compound Addition: Add varying concentrations of this compound (prepared in HBSS from the DMSO stock) to the wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence ratio at regular intervals for a defined period to capture the calcium influx kinetics.

  • Data Analysis: Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm). The change in this ratio over time reflects the change in intracellular calcium concentration. Plot the peak response against the concentration of this compound to determine the EC₅₀ value.

Patch-Clamp Electrophysiology

This protocol provides a general framework for characterizing the effect of this compound on TRPV4 channel currents using the whole-cell patch-clamp technique.[9][10][11][12]

Workflow:

cell_prep Cell Preparation (HEK293-hTRPV4 on coverslips) pipette_prep Pipette Preparation (Intracellular Solution) cell_prep->pipette_prep seal Giga-ohm Seal Formation pipette_prep->seal whole_cell Whole-Cell Configuration seal->whole_cell baseline_current Baseline Current Recording whole_cell->baseline_current perfusion Perfusion with this compound baseline_current->perfusion current_recording Current Recording perfusion->current_recording analysis Data Analysis (Current-Voltage Relationship) current_recording->analysis

References

RN-1747: An In-Depth Technical Guide to its Cellular Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RN-1747 is a synthetic small molecule that has garnered significant interest within the research community for its potent and selective activity on specific transient receptor potential (TRP) ion channels. Primarily recognized as a selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, this compound serves as a critical tool for elucidating the physiological and pathological roles of TRPV4 in various cellular contexts. This technical guide provides a comprehensive overview of the cell types in which this compound is active, detailed experimental protocols for assessing its activity, and a summary of the known signaling pathways it modulates.

Cellular Targets and Activity of this compound

The primary molecular target of this compound is the TRPV4 ion channel, a non-selective cation channel that is permeable to Ca²⁺. Activation of TRPV4 by this compound leads to an influx of calcium ions, triggering a cascade of downstream cellular events. The activity of this compound has been characterized in a variety of native and heterologous expression systems.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the potency and selectivity of this compound across different species and cell systems.

Table 1: Agonistic Activity of this compound on TRPV4 Channels

SpeciesCell SystemAssay TypeEC₅₀ (µM)Reference(s)
HumanHEK293 cellsCalcium Influx0.77[1]
MouseHEK293 cellsCalcium Influx4.0[1]
RatHEK293 cellsCalcium Influx4.1[1]
HumanXenopus oocytesElectrophysiology-[1]

Table 2: Antagonistic and Off-Target Activity of this compound

TargetSpeciesCell SystemAssay TypeIC₅₀ (µM)Reference(s)
TRPM8Not SpecifiedNot SpecifiedNot Specified4[2]
TRPV1HumanHEK293 cellsCalcium Influx>100[1]
TRPV3HumanHEK293 cellsCalcium Influx>30[1]

Active Cell Types and Cellular Effects

This compound has demonstrated activity in a range of cell types that endogenously or exogenously express TRPV4 channels.

Endothelial Cells

This compound is active in various types of endothelial cells, where TRPV4 activation plays a crucial role in vascular function and inflammation.

  • Human Umbilical Vein Endothelial Cells (HUVECs) and Human Pulmonary Artery Endothelial Cells (HPAECs): In these cells, this compound induces a pro-inflammatory phenotype.[2][3] This is characterized by:

    • Increased Intracellular Calcium: Activation of TRPV4 by this compound leads to a robust and sustained increase in intracellular Ca²⁺.[2]

    • Cytoskeletal and Adherens Junction Rearrangement: Treatment with TRPV4 agonists causes rearrangement of the actin cytoskeleton and VE-cadherin at adherens junctions.[2]

    • Increased ICAM-1 Expression: this compound stimulates the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on the cell surface through the activation of the NF-κB transcription factor.[2][3]

    • Apoptosis: Prolonged activation of TRPV4 can induce apoptosis in endothelial cells.[2][3]

  • Arteriolar Endothelial Cells: In endothelial cells of arterioles, this compound has been shown to influence vascular tone.

Epithelial and Cancer Cell Lines
  • HeLa Cells: In this human cervical cancer cell line, this compound has been observed to interfere with histamine signaling. Pre-incubation with this compound strongly inhibits the calcium response to histamine.[4]

  • Enterochromaffin Cell Line (P-STS): Similar to HeLa cells, this compound inhibits the histamine-induced calcium response in this cell line, which is used as a model for enterochromaffin cells.[4]

Sensory Neurons
  • Retinal and Vestibular Ganglion Cells: In these primary sensory neurons, TRPV4 channels have been identified as key mediators of the response to infrared laser-evoked thermal stimuli. While not directly testing this compound, this highlights a cell type where this TRPV4 agonist would be active.[5]

Heterologous Expression Systems
  • HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are a common system for studying ion channel function. When transfected with human, mouse, or rat TRPV4, these cells exhibit a robust increase in intracellular calcium upon application of this compound.[1]

  • Xenopus Oocytes: These large egg cells are another widely used system for expressing and characterizing ion channels. Oocytes injected with human TRPV4 mRNA show inward currents in response to this compound application.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Intracellular Calcium Imaging Assay

This protocol is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound.

  • Cell Preparation:

    • Seed cells (e.g., HEK293, HUVECs, HeLa) onto glass-bottom dishes or 96-well plates and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM. A common loading solution consists of the dye (1-5 µM) and Pluronic F-127 (0.02%) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Remove the culture medium and wash the cells with the physiological salt solution.

    • Incubate the cells with the dye-loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with the physiological salt solution to remove excess dye.

  • Image Acquisition:

    • Mount the dish or plate on an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a system with a light source for excitation, appropriate filters, and a sensitive camera).

    • Continuously perfuse the cells with the physiological salt solution.

    • Acquire baseline fluorescence images for a few minutes.

    • Apply this compound at the desired concentration to the cells via the perfusion system.

    • Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm) is measured.

  • Data Analysis:

    • Calculate the change in fluorescence intensity or the fluorescence ratio over time.

    • The increase in fluorescence (for Fluo-4) or the 340/380 nm ratio (for Fura-2) corresponds to an increase in [Ca²⁺]i.

    • Dose-response curves can be generated by applying different concentrations of this compound to determine the EC₅₀.

Whole-Cell Patch-Clamp Electrophysiology in Xenopus Oocytes

This technique is used to directly measure the ion currents flowing through TRPV4 channels upon activation by this compound.

  • Oocyte Preparation:

    • Surgically remove oocytes from a female Xenopus laevis.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with cRNA encoding the desired TRPV4 channel subtype.

    • Incubate the oocytes for 2-5 days to allow for channel expression.

  • Recording:

    • Place an oocyte in a recording chamber filled with a standard extracellular solution (e.g., ND96).

    • Use a glass micropipette filled with an appropriate intracellular solution to form a high-resistance seal (giga-seal) with the oocyte membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply voltage ramps or steps to measure current-voltage relationships.

    • Perfuse the oocyte with the extracellular solution containing this compound at various concentrations.

    • Record the resulting inward currents.

  • Data Analysis:

    • Measure the amplitude of the this compound-induced currents.

    • Construct dose-response curves to determine the EC₅₀.

Flow Cytometry for ICAM-1 Surface Expression

This protocol is used to quantify the expression of ICAM-1 on the surface of endothelial cells following treatment with this compound.

  • Cell Treatment:

    • Culture endothelial cells (e.g., HUVECs) in multi-well plates.

    • Treat the cells with this compound at the desired concentration for a specified period (e.g., 24 hours). Include a vehicle-treated control group.

  • Cell Staining:

    • Detach the cells from the plate using a non-enzymatic cell dissociation solution.

    • Wash the cells with a staining buffer (e.g., PBS with 1% BSA).

    • Incubate the cells with a fluorescently labeled primary antibody against ICAM-1 or an unlabeled primary antibody followed by a fluorescently labeled secondary antibody.

    • Wash the cells to remove unbound antibodies.

  • Data Acquisition and Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate on the live cell population.

    • Measure the mean fluorescence intensity (MFI) of the ICAM-1 signal for each treatment group.

    • Compare the MFI of the this compound-treated cells to the control cells to determine the change in ICAM-1 expression.[4][6]

Western Blot for NF-κB Activation

This method is used to assess the activation of the NF-κB pathway by detecting the translocation of the p65 subunit to the nucleus.

  • Cell Treatment and Lysate Preparation:

    • Treat endothelial cells with this compound for various time points.

    • Harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear fractions.

    • Determine the protein concentration of each fraction.

  • Electrophoresis and Blotting:

    • Separate the proteins from the cytoplasmic and nuclear extracts by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the p65 subunit of NF-κB.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensity for p65 in the nuclear and cytoplasmic fractions. An increase in the nuclear-to-cytoplasmic ratio of p65 indicates NF-κB activation.[1]

Signaling Pathways and Visualizations

This compound, through the activation of TRPV4, modulates several key signaling pathways.

TRPV4-Mediated Pro-Inflammatory Signaling in Endothelial Cells

Activation of TRPV4 in endothelial cells by this compound initiates a signaling cascade that leads to a pro-inflammatory phenotype. The influx of Ca²⁺ through TRPV4 channels is a critical initiating event that ultimately leads to the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including ICAM-1. This increase in ICAM-1 expression on the endothelial cell surface facilitates the adhesion of leukocytes, a key step in the inflammatory response.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TRPV4 TRPV4 Channel This compound->TRPV4 Binds & Activates Ca2+ Ca²⁺ TRPV4->Ca2+ Influx Signaling\nCascade Signaling Cascade Ca2+->Signaling\nCascade Initiates IKK IKK Signaling\nCascade->IKK Activates IkB IkB IKK->IkB Phosphorylates NF-kB_inactive NF-κB IκB IkB->NF-kB_inactive NF-kB_active NF-κB NF-kB_inactive->NF-kB_active Releases NF-kB_nucleus NF-κB NF-kB_active->NF-kB_nucleus Translocates DNA DNA NF-kB_nucleus->DNA Binds to Promoter ICAM-1 mRNA ICAM-1 mRNA DNA->ICAM-1 mRNA Transcription ICAM-1 Protein ICAM-1 Protein ICAM-1 mRNA->ICAM-1 Protein Translation (not shown)

TRPV4-mediated pro-inflammatory signaling in endothelial cells.
Interference with Histamine H1 Receptor Signaling

In cell types such as HeLa and P-STS cells, this compound has been shown to inhibit the calcium response triggered by histamine acting on H1 receptors. The exact molecular mechanism of this crosstalk is not fully elucidated but suggests a potential interaction between the signaling pathways downstream of TRPV4 and H1 receptors.

G cluster_stimuli cluster_receptors Receptors cluster_downstream Downstream Signaling Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R This compound This compound TRPV4 TRPV4 Channel This compound->TRPV4 H1R_Pathway H1R Signaling Pathway H1R->H1R_Pathway TRPV4_Pathway TRPV4 Signaling Pathway TRPV4->TRPV4_Pathway Calcium_Response Intracellular Calcium Increase H1R_Pathway->Calcium_Response TRPV4_Pathway->H1R_Pathway Inhibits G Start Start: Select Cell Type Cell_Culture Cell Culture & Seeding Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Assay Choose Assay Treatment->Assay Calcium_Imaging Calcium Imaging Assay->Calcium_Imaging Electrophysiology Electrophysiology Assay->Electrophysiology Flow_Cytometry Flow Cytometry (e.g., ICAM-1) Assay->Flow_Cytometry Western_Blot Western Blot (e.g., NF-κB) Assay->Western_Blot Data_Analysis Data Analysis Calcium_Imaging->Data_Analysis Electrophysiology->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Characterize Activity Data_Analysis->Conclusion

References

RN-1747 as a TRPM8 Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that plays a crucial role in the sensation of cold temperatures.[1] Activated by cold and cooling agents like menthol, TRPM8 is predominantly expressed in a subset of sensory neurons.[2][3] Its involvement in various physiological and pathophysiological processes, including pain, inflammation, cancer, and bladder disorders, has made it an attractive target for therapeutic intervention.[4][5][6] This technical guide provides an in-depth overview of RN-1747, a small molecule identified as an antagonist of the TRPM8 channel. While primarily characterized as a selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, its inhibitory activity on TRPM8 presents a subject of interest for researchers exploring the therapeutic potential of TRPM8 modulation.[7][8]

Quantitative Data

The known quantitative data for this compound's activity on TRPM8 and TRPV4 channels is summarized below. This data is crucial for comparing its potency and selectivity across different targets and species.

Target Parameter Value Species Reference
TRPM8 IC504 µMNot Specified[7][8]
hTRPV4 EC500.77 µMHuman[7][8]
mTRPV4 EC504.0 µMMouse[7][8]
rTRPV4 EC504.1 µMRat[7][8]

hTRPV4: human Transient Receptor Potential Vanilloid 4; mTRPV4: mouse Transient Receptor Potential Vanilloid 4; rTRPV4: rat Transient Receptor Potential Vanilloid 4.

Signaling Pathways

TRPM8 activation initiates a signaling cascade that contributes to the sensation of cold and can be implicated in various pathological conditions. The following diagram illustrates the general signaling pathway of TRPM8 and indicates the point of inhibition by an antagonist like this compound.

TRPM8_Signaling_Pathway cluster_membrane Cell Membrane TRPM8 TRPM8 Channel Ca_Influx Ca²⁺/Na⁺ Influx TRPM8->Ca_Influx Allows Cold Cold Stimulus (<28°C) Cold->TRPM8 Activates Menthol Menthol Menthol->TRPM8 Activates RN1747 This compound (Antagonist) RN1747->TRPM8 Inhibits Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential CNS Signal to CNS (Cold Sensation, Pain) Action_Potential->CNS

TRPM8 signaling pathway and inhibition by an antagonist.

In cancer, particularly bladder cancer, TRPM8 has been shown to modulate signaling pathways such as the AKT/GSK-3β pathway, which is involved in cell proliferation and migration.[9][10] Inhibition of TRPM8 can interfere with these processes.

TRPM8_Cancer_Pathway TRPM8 TRPM8 AKT AKT TRPM8->AKT Activates Proliferation Cell Proliferation & Migration TRPM8->Proliferation Promotes RN1747 This compound (Antagonist) RN1747->TRPM8 Inhibits Apoptosis Apoptosis RN1747->Apoptosis May Promote via TRPM8 inhibition GSK3b GSK-3β AKT->GSK3b Inhibits AKT->Proliferation Promotes GSK3b->Proliferation Promotes

TRPM8 signaling in cancer cell proliferation and migration.

Experimental Protocols

While specific, detailed experimental protocols for the characterization of this compound as a TRPM8 antagonist are not extensively published, the following represents standard methodologies used for evaluating TRPM8 antagonists. These protocols are provided as a guide for researchers aiming to investigate the properties of this compound or similar compounds.

In Vitro Calcium Influx Assay

This assay is a common high-throughput method to screen for and characterize TRPM8 modulators by measuring changes in intracellular calcium concentration.[11][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TRPM8 activation.

Materials:

  • HEK293 cells stably expressing human TRPM8 (hTRPM8).

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Fluo-4 AM or similar calcium-sensitive fluorescent dye.

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • TRPM8 agonist (e.g., Menthol or Icilin).

  • This compound.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling.

Procedure:

  • Cell Plating: Seed hTRPM8-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading solution. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the different concentrations of this compound to the wells and incubate for 15-30 minutes.

    • Place the plate in the fluorescence plate reader and begin recording baseline fluorescence.

    • Add a pre-determined concentration of the TRPM8 agonist (e.g., EC80 of menthol) to all wells.

    • Continue recording the fluorescence signal for several minutes to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well.

    • Normalize the data to the response of the agonist alone (0% inhibition) and a baseline control (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity and can be used to confirm the findings from the calcium influx assay and to investigate the mechanism of inhibition.[11][13]

Objective: To characterize the inhibitory effect of this compound on TRPM8 channel currents.

Materials:

  • hTRPM8-expressing HEK293 cells.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).

  • Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2).

  • TRPM8 agonist (e.g., Menthol).

  • This compound.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a single hTRPM8-expressing cell.

    • Hold the cell at a holding potential of -60 mV.

    • Apply the TRPM8 agonist to the cell via a perfusion system to elicit an inward current.

    • After a stable baseline current is established, co-apply the agonist with different concentrations of this compound.

    • Wash out the compounds to observe the reversibility of the inhibition.

  • Data Analysis:

    • Measure the peak current amplitude in the presence and absence of this compound.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Construct a concentration-response curve and determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation (Hypothetical) Calcium_Assay Calcium Influx Assay (High-Throughput) Patch_Clamp Patch-Clamp Electrophysiology (Mechanism of Action) Calcium_Assay->Patch_Clamp Selectivity_Screen Selectivity Screening (Other TRP Channels) Patch_Clamp->Selectivity_Screen Data_Analysis_InVitro Data Analysis (IC50, Selectivity) Selectivity_Screen->Data_Analysis_InVitro Cold_Allodynia Cold Allodynia Model (e.g., Acetone Test) Pharmacokinetics Pharmacokinetic Studies (ADME) Cold_Allodynia->Pharmacokinetics Efficacy_Study Efficacy Studies Pharmacokinetics->Efficacy_Study Data_Analysis_InVivo Data Analysis (Behavioral, PK/PD) Efficacy_Study->Data_Analysis_InVivo Start Compound Synthesis (this compound) Start->Calcium_Assay Data_Analysis_InVitro->Cold_Allodynia Lead_Optimization Lead Optimization Data_Analysis_InVivo->Lead_Optimization

General experimental workflow for TRPM8 antagonist characterization.

In Vivo Studies

Currently, there is a lack of publicly available in vivo data specifically demonstrating the effects of this compound as a TRPM8 antagonist. Studies on other TRPM8 antagonists have often utilized models of cold allodynia to assess in vivo efficacy.[14][15][16] A hypothetical experimental design for evaluating this compound in such a model is outlined below.

Acetone-Induced Cold Allodynia Model

Objective: To assess the ability of this compound to reverse cold allodynia in a neuropathic pain model.

Animals: Adult male Sprague-Dawley rats.

Procedure:

  • Induction of Neuropathy: A chronic constriction injury (CCI) of the sciatic nerve can be performed to induce neuropathic pain.

  • Baseline Testing: Several days after surgery, establish a baseline response to a cold stimulus by applying a drop of acetone to the plantar surface of the hind paw and measuring the duration of paw withdrawal, licking, or flinching.[14]

  • Drug Administration: Administer this compound systemically (e.g., intraperitoneally or orally) at various doses. A vehicle control group should be included.

  • Post-Treatment Testing: At different time points after drug administration, re-evaluate the response to the acetone stimulus.

  • Data Analysis: Compare the duration of the aversive behaviors before and after treatment with this compound and between the drug-treated and vehicle-treated groups.

Discussion and Future Directions

This compound presents an interesting pharmacological profile with dual activity as a potent TRPV4 agonist and a moderate TRPM8 antagonist.[7][8] This dual modulation of two distinct TRP channels could lead to complex physiological effects. One study has suggested that the inhibitory effect of this compound on histamine-induced calcium response is not mediated by its TRPM8 antagonism.[17]

For researchers interested in this compound as a TRPM8 antagonist, several key areas require further investigation:

  • Selectivity: A comprehensive selectivity profile against a wider panel of TRP channels and other ion channels is needed to better understand its off-target effects.

  • Mechanism of Action: Elucidating the precise binding site and the molecular mechanism by which this compound inhibits TRPM8 would be valuable for structure-activity relationship studies and the design of more potent and selective antagonists.

  • In Vivo Efficacy: The lack of in vivo data is a significant gap. Studies in relevant animal models of pain, inflammation, or cancer are necessary to validate the therapeutic potential of TRPM8 antagonism by this compound.

  • Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a potential therapeutic agent.

References

RN-1747: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Dual-Action TRP Channel Modulator

This technical guide provides a comprehensive overview of RN-1747, a small molecule compound widely utilized in biomedical research. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental applications of this compound. It details the compound's chemical properties, mechanism of action, and provides standardized experimental protocols for its use.

Core Compound Information

This compound is a synthetic compound chemically identified as 1-[(4-chloro-2-nitrophenyl)sulfonyl]-4-(phenylmethyl)-piperazine.[1] It is recognized for its dual activity as a selective agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel and an antagonist for the Transient Receptor Potential Melastatin 8 (TRPM8) channel.[2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 1024448-59-6[1][2]
Molecular Formula C₁₇H₁₈ClN₃O₄S[1]
Molecular Weight 395.86 g/mol [2]
Appearance Light yellow to light tan powder
Solubility Soluble in DMSO (≥10 mg/mL) and Methanol[1]
SMILES [O-]--INVALID-LINK--c1cc(Cl)ccc1S(=O)(=O)N2CCN(CC2)Cc3ccccc3
InChI Key ZNLVYSJQUMALEO-UHFFFAOYSA-N

Pharmacological Activity and Potency

This compound's primary pharmacological characteristic is its selective activation of the TRPV4 ion channel, a non-selective cation channel involved in various physiological processes. This activation leads to an influx of calcium ions (Ca²⁺) into the cell.[1] Concurrently, this compound exhibits antagonistic properties at the TRPM8 channel, another member of the TRP family known for its role in sensing cold temperatures.[2]

Table 2: Pharmacological Potency of this compound

TargetActionSpeciesPotency (EC₅₀ / IC₅₀)Reference
TRPV4 AgonistHuman (hTRPV4)0.77 µM (EC₅₀)[2][3]
Mouse (mTRPV4)4.0 µM (EC₅₀)[2][3]
Rat (rTRPV4)4.1 µM (EC₅₀)[2][3]
TRPM8 AntagonistNot specified4.0 µM (IC₅₀)[2][3]
TRPV1 No significant activityHuman>100 µM (EC₅₀)[1]
TRPV3 No significant activityHuman>30 µM (EC₅₀)[1]

It is important to note that while this compound is a valuable tool for studying TRPV4, research has indicated potential off-target effects. Specifically, pre-incubation with this compound has been shown to inhibit the cytoplasmic calcium response to histamine, suggesting an interference with histamine 1 receptor (H1R) signaling pathways.[4] This effect does not appear to be related to its TRPM8 antagonism.[4]

Signaling Pathway and Experimental Workflows

The primary mechanism of action for this compound as a TRPV4 agonist is the induction of cation influx, leading to membrane depolarization and a rise in intracellular calcium concentration. This can trigger a variety of downstream cellular responses.

RN1747_TRPV4_Signaling cluster_membrane Plasma Membrane TRPV4 TRPV4 Channel Ca_intracellular Intracellular Ca²⁺ (Increase) TRPV4->Ca_intracellular Channel Opening RN1747 This compound RN1747->TRPV4 Agonism Ca_extracellular Extracellular Ca²⁺ Ca_extracellular->TRPV4 Influx Downstream Downstream Cellular Responses (e.g., Gene Expression, Enzyme Activation) Ca_intracellular->Downstream Signal Transduction

Caption: this compound agonism of the TRPV4 channel and subsequent calcium signaling.

Below are graphical representations of typical experimental workflows for characterizing the activity of this compound.

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis start Seed TRPV4-expressing cells in 96-well plate load Load cells with a calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) start->load wash Wash cells to remove extracellular dye load->wash baseline Measure baseline fluorescence wash->baseline add_rn1747 Add this compound (agonist) baseline->add_rn1747 measure_response Measure fluorescence change over time add_rn1747->measure_response analyze Calculate change in intracellular [Ca²⁺] dose_response Generate dose-response curve and calculate EC₅₀ analyze->dose_response

Caption: Workflow for a calcium flux assay to determine this compound potency.

Patch_Clamp_Workflow cluster_setup Setup cluster_recording Recording cluster_data Analysis prepare_cells Prepare TRPV4-expressing cells for recording pull_pipette Pull glass micropipette and fill with internal solution prepare_cells->pull_pipette form_seal Form a gigaohm seal (whole-cell configuration) pull_pipette->form_seal record_baseline Record baseline current form_seal->record_baseline perfuse_rn1747 Perfuse with this compound record_baseline->perfuse_rn1747 record_current Record inward current perfuse_rn1747->record_current analyze_current Analyze current amplitude and characteristics

Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.

Detailed Experimental Protocols

The following protocols provide a general framework for assessing the activity of this compound. Specific parameters may need to be optimized for different cell types and experimental conditions.

In Vitro Calcium Flux Assay

This protocol is designed to measure the effect of this compound on intracellular calcium levels in a cell line expressing the target TRPV4 channel.

Materials:

  • HEK293 cells stably expressing human TRPV4

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well black-walled, clear-bottom cell culture plates

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution (10 mM in DMSO)

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the TRPV4-expressing HEK293 cells into the 96-well plate at a density of 50,000-80,000 cells per well. Incubate overnight at 37°C and 5% CO₂ to allow for cell adherence.

  • Dye Loading: Prepare the dye loading solution by diluting the calcium-sensitive dye in HBSS to the manufacturer's recommended concentration. Add a small amount of Pluronic F-127 (typically 0.02%) to aid in dye solubilization.

  • Remove the culture medium from the wells and add 100 µL of the dye loading solution to each well.

  • Incubate the plate for 60 minutes at 37°C in the dark.

  • Washing: Gently aspirate the dye loading solution and wash the cells twice with 100 µL of HBSS to remove any extracellular dye. After the final wash, leave 100 µL of HBSS in each well.

  • Compound Preparation: Prepare a serial dilution of this compound in HBSS from the DMSO stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

  • Measurement: Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

  • Measure the baseline fluorescence for 1-2 minutes.

  • Using the automated injector, add the desired concentration of this compound to the wells.

  • Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye, recording data every 1-5 seconds for 5-10 minutes.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the peak response for each concentration of this compound and plot the dose-response curve to determine the EC₅₀ value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of ion channel currents in response to this compound using the whole-cell patch-clamp technique.[1]

Materials:

  • TRPV4-expressing cells (e.g., HEK293 or Xenopus oocytes)

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries

  • Pipette puller

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with KOH).

  • This compound stock solution (10 mM in DMSO)

  • Perfusion system

Procedure:

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

  • Seal Formation: Approach a cell with the glass pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Baseline Recording: Perfuse the cell with the external solution and record the baseline current for 1-2 minutes.

  • Compound Application: Switch the perfusion to the external solution containing the desired concentration of this compound (e.g., 10 µM).[1]

  • Record Response: Record the inward current induced by the activation of TRPV4 channels.

  • Washout: Perfuse the cell with the control external solution to wash out the compound and allow the current to return to baseline.

  • Data Analysis: Measure the peak amplitude of the this compound-induced current. This provides a direct measure of TRPV4 channel activity.

Conclusion

This compound is a potent and selective modulator of TRPV4 and TRPM8 channels, making it an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of these ion channels. The data and protocols presented in this guide are intended to facilitate its effective use in a research setting. Investigators should remain mindful of its potential interaction with histamine signaling pathways in the interpretation of their results.

References

A Technical Guide to the Research Applications of TRPV4 Agonists, Featuring RN-1747

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a polymodal, non-selective cation channel, has emerged as a critical player in a wide array of physiological and pathophysiological processes. Its activation by diverse stimuli—including mechanical stress, osmotic changes, and endogenous ligands—positions it as a key mechanosensor and integrator of cellular signals. The development of selective synthetic agonists, such as RN-1747, has provided researchers with powerful tools to dissect the intricate roles of TRPV4 in cellular function and disease. This technical guide provides an in-depth overview of the research applications of TRPV4 agonists, with a particular focus on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways and workflows.

Core Concepts: The TRPV4 Channel and Its Activation

TRPV4 is a homotetrameric channel permeable to Ca²⁺, leading to the initiation of various downstream signaling cascades upon activation. Its function is implicated in a multitude of biological processes, including vasodilation, regulation of osmotic pressure, bone formation, and inflammatory responses. Dysregulation of TRPV4 activity has been linked to several channelopathies, including skeletal dysplasias and peripheral neuropathies, making it a compelling target for therapeutic intervention.

Pharmacological tools are essential for elucidating the specific functions of TRPV4. A variety of synthetic agonists and antagonists have been developed to modulate its activity. Among the agonists, this compound is a selective activator of TRPV4, exhibiting varying potencies across different species.

Quantitative Data on TRPV4 Agonists

The following tables summarize key quantitative data for this compound and other commonly used TRPV4 agonists, providing a comparative overview of their potency and selectivity.

AgonistSpeciesAssay TypeEC₅₀ (µM)Reference
This compound HumanCalcium Influx (HEK293 cells)0.77[1][2]
MouseCalcium Influx (HEK293 cells)4.0[1]
RatCalcium Influx (HEK293 cells)4.1[1]
GSK1016790A HumanCalcium Influx (HEK293 cells)0.0018[3]
Rat--
4α-Phorbol 12,13-didecanoate (4α-PDD) Human--
Mouse--

Note: EC₅₀ values can vary depending on the specific experimental conditions and cell type used.

AgonistOff-Target(s)ActivityIC₅₀ (µM)Reference
This compound TRPM8Antagonist4.0[1]

Key Signaling Pathways Activated by TRPV4 Agonists

Activation of TRPV4 by agonists like this compound triggers a complex network of intracellular signaling pathways, primarily initiated by the influx of Ca²⁺. These pathways often involve the activation of various kinases and transcription factors, leading to diverse cellular responses.

Calcium-Calmodulin and Downstream Kinases

The initial influx of Ca²⁺ through TRPV4 leads to the activation of calmodulin (CaM), which in turn can modulate the activity of several downstream protein kinases, including Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).

TRPV4_Agonist TRPV4 Agonist (e.g., this compound) TRPV4 TRPV4 Channel TRPV4_Agonist->TRPV4 Activates Ca2_influx Ca²⁺ Influx TRPV4->Ca2_influx Mediates CaM Calmodulin (CaM) Ca2_influx->CaM Activates CaMKII CaMKII CaM->CaMKII Activates Downstream Downstream Cellular Responses CaMKII->Downstream

TRPV4-CaM-CaMKII Signaling Pathway
Phospholipase C (PLC) and Protein Kinase C (PKC) Pathway

TRPV4 activation can also lead to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). DAG, in turn, activates protein kinase C (PKC), a key regulator of numerous cellular processes.

TRPV4_Activation TRPV4 Activation PLC Phospholipase C (PLC) TRPV4_Activation->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Responses Cellular Responses PKC->Cellular_Responses

TRPV4-PLC-PKC Signaling Pathway
Mitogen-Activated Protein Kinase (MAPK) Pathway

Downstream of Ca²⁺ influx and other signaling intermediates, the mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38, can be activated, leading to changes in gene expression and cell fate.

TRPV4_Activation TRPV4 Activation Ca2_Signal Ca²⁺ Signal TRPV4_Activation->Ca2_Signal Upstream_Kinases Upstream Kinases (e.g., PKC, CaMKII) Ca2_Signal->Upstream_Kinases Activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Upstream_Kinases->MAPK_Cascade Activates Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Changes Transcription_Factors->Gene_Expression

TRPV4-MAPK Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of TRPV4 function. Below are outlines for two key experimental techniques used to study the effects of TRPV4 agonists.

Calcium Imaging using Fura-2 AM

This protocol allows for the measurement of intracellular calcium concentration changes in response to TRPV4 activation.

Materials:

  • Cells expressing TRPV4 (e.g., HEK293-TRPV4 stable cell line)

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • TRPV4 agonist (e.g., this compound)

  • Fluorescence microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Culture: Plate cells on glass coverslips and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Incubate cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark.

  • Washing: Wash the cells with fresh HBSS to remove extracellular dye.

  • Imaging:

    • Mount the coverslip on the microscope stage.

    • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

    • Apply the TRPV4 agonist (e.g., this compound) at the desired concentration.

    • Continuously record the fluorescence changes at both excitation wavelengths.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (F340/F380).

    • An increase in this ratio indicates an increase in intracellular calcium concentration.

    • Calibrate the fluorescence ratio to absolute calcium concentrations if required, using ionomycin and EGTA.

Start Start Cell_Culture Plate TRPV4-expressing cells on coverslips Start->Cell_Culture Dye_Loading Load cells with Fura-2 AM Cell_Culture->Dye_Loading Washing Wash to remove extracellular dye Dye_Loading->Washing Baseline Acquire baseline fluorescence (340/380 nm) Washing->Baseline Agonist_Addition Apply TRPV4 agonist (e.g., this compound) Baseline->Agonist_Addition Recording Record fluorescence changes over time Agonist_Addition->Recording Analysis Calculate F340/F380 ratio and analyze data Recording->Analysis End End Analysis->End

Calcium Imaging Experimental Workflow
Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRPV4 channels in the plasma membrane.

Materials:

  • Cells expressing TRPV4

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose)

  • Intracellular (pipette) solution (e.g., containing K-gluconate, KCl, MgCl₂, HEPES, EGTA, ATP, GTP)

  • TRPV4 agonist (e.g., this compound)

Procedure:

  • Cell Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pipette Preparation: Pull a glass pipette to a resistance of 3-7 MΩ and fill it with intracellular solution.

  • Seal Formation:

    • Approach a cell with the patch pipette and apply slight positive pressure.

    • Upon touching the cell, release the pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the cell's interior.

  • Recording:

    • Clamp the cell membrane at a holding potential (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit currents.

    • Perfuse the cell with the TRPV4 agonist (e.g., this compound) and record the resulting changes in current.

  • Data Analysis:

    • Measure the amplitude, kinetics, and current-voltage (I-V) relationship of the agonist-induced currents.

    • Analyze dose-response relationships to determine agonist potency.

Start Start Prepare_Rig Prepare patch-clamp rig and solutions Start->Prepare_Rig Pull_Pipette Pull and fill patch pipette Prepare_Rig->Pull_Pipette Approach_Cell Approach cell and form GΩ seal Pull_Pipette->Approach_Cell Go_Whole_Cell Rupture membrane to achieve whole-cell mode Approach_Cell->Go_Whole_Cell Record_Baseline Record baseline currents Go_Whole_Cell->Record_Baseline Apply_Agonist Apply TRPV4 agonist (e.g., this compound) Record_Baseline->Apply_Agonist Record_Response Record agonist-induced currents Apply_Agonist->Record_Response Analyze_Data Analyze current amplitude, kinetics, and I-V relationship Record_Response->Analyze_Data End End Analyze_Data->End

References

Off-Target Effects of RN-1747 at High Concentrations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RN-1747 is widely recognized as a selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. However, emerging evidence indicates that at higher concentrations, this compound exhibits off-target activities that can significantly impact experimental outcomes and confound data interpretation. This technical guide provides a comprehensive overview of the known off-target effects of this compound, focusing on its interactions with TRPM8 and histamine H1 receptor signaling pathways. This document summarizes the available quantitative data, outlines the experimental methodologies used to characterize these interactions, and presents visual representations of the affected signaling pathways to aid in the design and interpretation of studies utilizing this compound.

Introduction

This compound is a small molecule agonist of the TRPV4 ion channel, with reported EC50 values of 0.77 µM for human TRPV4 (hTRPV4), 4.0 µM for mouse TRPV4 (mTRPV4), and 4.1 µM for rat TRPV4 (rTRPV4)[1][2]. While its selectivity for TRPV4 is well-documented at lower concentrations, studies have revealed that at higher concentrations, this compound can engage other molecular targets, leading to off-target effects. Understanding these unintended interactions is critical for the accurate interpretation of experimental results and for the safe development of any potential therapeutic applications. This guide focuses on two principal off-target activities of this compound: antagonism of the Transient Receptor Potential Melastatin 8 (TRPM8) channel and interference with histamine H1 receptor (H1R) signaling.

Quantitative Summary of On-Target and Off-Target Activities

The following table summarizes the known potencies of this compound at its intended target (TRPV4) and its identified off-targets (TRPM8 and H1R-mediated signaling). It is important to note that the inhibitory effect on histamine signaling has not been quantified with a standard IC50 value but is described as a strong inhibition.

TargetSpeciesActivityPotencyReference
TRPV4 HumanAgonistEC50: 0.77 µM[1][2]
MouseAgonistEC50: 4.0 µM[1][2]
RatAgonistEC50: 4.1 µM[1][2]
TRPM8 Not SpecifiedAntagonistIC50: 4 µM[1][2]
Histamine H1 Receptor Signaling Not SpecifiedInhibitor of Ca2+ responseStrong Inhibition[3]

Off-Target Interaction Profiles

TRPM8 Antagonism

At concentrations in the low micromolar range, this compound acts as an antagonist of the TRPM8 channel, a cold- and menthol-sensing ion channel. This off-target activity is significant as the IC50 value for TRPM8 antagonism (4 µM) overlaps with the concentrations often used to achieve maximal activation of rodent TRPV4 channels[1][2]. This could lead to confounding effects in studies investigating the interplay between temperature sensation, pain, and inflammation where both TRPV4 and TRPM8 channels are implicated.

While the specific protocol used to determine the IC50 of this compound on TRPM8 is not detailed in the available literature, a general methodology for assessing TRPM8 antagonism using a calcium influx assay is described below. This protocol is based on standard practices in the field.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPM8 channel are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Fluorescent Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Incubation: After dye loading, the cells are washed with the buffer. Varying concentrations of this compound (or vehicle control) are then added to the wells and incubated for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. A known TRPM8 agonist (e.g., menthol or icilin) is injected into the wells to stimulate calcium influx through the TRPM8 channels. The fluorescence intensity is measured over time.

  • Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium influx. The inhibitory effect of this compound is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Interference with Histamine H1 Receptor Signaling

A significant off-target effect of this compound is its ability to strongly inhibit the cytoplasmic calcium response to histamine[3][4]. This effect was observed in the enterochromaffin cell line P-STS and HeLa cells, which both respond to histamine via the H1 receptor[3]. This interference with a major signaling pathway involved in allergic and inflammatory responses highlights the need for caution when using this compound in related research areas. The inhibitory action was not attributed to its known TRPM8 antagonism[3][4].

The study by Pfanzagl et al. (2019) provides the basis for the following detailed methodology to assess the effect of this compound on histamine-induced calcium signaling.

  • Cell Culture: P-STS or HeLa cells are grown on glass coverslips in a suitable culture medium.

  • Fura-2 Loading: The cells are loaded with the ratiometric calcium indicator Fura-2 by incubating them with Fura-2-acetoxymethyl ester (Fura-2/AM) in a physiological salt solution (e.g., Krebs-Ringer-HEPES buffer) for 30-60 minutes at room temperature in the dark.

  • Pre-incubation with this compound: After Fura-2 loading, the coverslips are transferred to a perfusion chamber on the stage of an inverted fluorescence microscope. The cells are then pre-incubated with a high concentration of this compound (e.g., 10 µM) for a defined period.

  • Histamine Stimulation and Imaging: The cells are continuously perfused with the buffer. Histamine is then added to the perfusion solution to stimulate the H1 receptors. The intracellular calcium concentration is measured by alternately exciting Fura-2 at 340 nm and 380 nm and recording the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

  • Data Analysis: The change in the F340/F380 ratio upon histamine stimulation is recorded for both control (vehicle-treated) and this compound-treated cells. The inhibitory effect of this compound is determined by comparing the peak calcium response to histamine in the presence and absence of the compound.

Visualizing Off-Target Signaling Pathways and Workflows

To provide a clearer understanding of the molecular interactions and experimental designs, the following diagrams have been generated using the DOT language.

G Signaling Pathway of this compound Off-Target Effects cluster_0 This compound at High Concentration cluster_1 TRPM8 Pathway cluster_2 Histamine H1 Receptor Pathway This compound This compound TRPM8 TRPM8 Channel This compound->H1R_Pathway Inhibits Ca_Influx_TRPM8 Ca2+ Influx TRPM8->Ca_Influx_TRPM8 Inhibited by this compound Histamine Histamine H1R H1R Histamine->H1R Activates Gq_PLC Gq/PLC H1R->Gq_PLC Activates IP3 IP3 Gq_PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to IP3R on Ca_Release Increased Cytosolic Ca2+ ER->Ca_Release Ca2+ Release G Experimental Workflow for Assessing Off-Target Effects cluster_0 TRPM8 Antagonism Assay cluster_1 Histamine Signaling Assay A1 Culture HEK293-TRPM8 cells A2 Load with Ca2+ sensitive dye A1->A2 A3 Pre-incubate with this compound A2->A3 A4 Stimulate with TRPM8 agonist A3->A4 A5 Measure fluorescence A4->A5 A6 Calculate IC50 A5->A6 B1 Culture P-STS or HeLa cells B2 Load with Fura-2/AM B1->B2 B3 Pre-incubate with this compound B2->B3 B4 Stimulate with Histamine B3->B4 B5 Measure F340/F380 ratio B4->B5 B6 Compare Ca2+ response B5->B6

References

Methodological & Application

Application Notes and Protocols for RN-1747 in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RN-1747 is a synthetic small molecule that acts as a selective agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3] TRPV4 is a non-selective cation channel that is permeable to Ca²⁺ and is involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[4][5] Activation of TRPV4 by agonists like this compound leads to an influx of calcium ions, triggering a cascade of downstream signaling events. This makes this compound a valuable tool for studying the role of TRPV4 in cellular function and its potential as a therapeutic target in various diseases.

These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments, including its mechanism of action, preparation, and application in key cellular assays.

Mechanism of Action

This compound selectively binds to and activates the TRPV4 channel, causing a conformational change that opens the channel pore.[3] This allows for the influx of cations, primarily Ca²⁺, into the cell, leading to an increase in intracellular calcium concentration. This calcium influx is the primary signaling event that initiates a variety of downstream cellular responses. At higher concentrations, this compound has been observed to antagonize the TRPM8 channel.[1][2][3] Additionally, some studies suggest that this compound may interfere with histamine signaling, a factor to consider in experimental design.[6][7][8]

Data Presentation

Quantitative Data for this compound
ParameterSpecies/TargetValueReference
EC50 Human TRPV40.77 µM[1][2][3]
Mouse TRPV44.0 µM[1][2][3]
Rat TRPV44.1 µM[1][2][3]
IC50 TRPM84.0 µM[1][2][3]
Solubility
SolventSolubilityReference
DMSO 79 mg/mL (199.56 mM)[1][9]
Methanol Soluble[10]
Water Insoluble[9]

Signaling Pathway

The activation of TRPV4 by this compound initiates a signaling cascade primarily driven by the influx of extracellular calcium. This increase in intracellular Ca²⁺ can then modulate a wide range of cellular processes.

TRPV4_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RN1747 This compound TRPV4 TRPV4 Channel RN1747->TRPV4 activates Ca_int Ca²⁺ (intracellular) TRPV4->Ca_int influx Ca_ext Ca²⁺ (extracellular) PLA2 PLA2 Ca_int->PLA2 PI3K PI3K Ca_int->PI3K Rho Rho/Rho Kinase Ca_int->Rho NOX4 NOX4 Ca_int->NOX4 NFkB NF-κB Ca_int->NFkB EET EET PLA2->EET YAP_TAZ YAP/TAZ EET->YAP_TAZ PI3K->Rho p38 p38 MAPK Rho->p38 Gene_Expression Gene Expression (e.g., Fibrosis, Inflammation) p38->Gene_Expression MRTF_A MRTF-A NOX4->MRTF_A YAP_TAZ->Gene_Expression MRTF_A->Gene_Expression NFkB->Gene_Expression

Caption: TRPV4 signaling cascade initiated by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.96 mg of this compound (MW: 395.86 g/mol ) in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Experimental Workflow for In Vitro Cell Culture

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Analysis Cell_Culture Cell Seeding & Culture RN1747_Treatment This compound Treatment (Varying concentrations and times) Cell_Culture->RN1747_Treatment Calcium_Imaging Calcium Imaging RN1747_Treatment->Calcium_Imaging Cell_Viability Cell Viability Assay (e.g., MTT) RN1747_Treatment->Cell_Viability Cytokine_Assay Cytokine Release Assay (e.g., ELISA) RN1747_Treatment->Cytokine_Assay Data_Analysis Data Analysis & Interpretation Calcium_Imaging->Data_Analysis Cell_Viability->Data_Analysis Cytokine_Assay->Data_Analysis

Caption: General workflow for in vitro experiments with this compound.

Calcium Imaging Assay

This protocol is for measuring changes in intracellular calcium concentration using a fluorescent indicator like Fura-2 AM or Fluo-4 AM.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Fura-2 AM or Fluo-4 AM

  • Pluronic F-127 (optional, to aid dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of 2-5 µM Fura-2 AM or Fluo-4 AM in HBSS. A small amount of Pluronic F-127 (0.01-0.02%) can be added to facilitate dye solubilization.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Remove the loading solution and wash the cells 2-3 times with HBSS to remove excess dye.

  • Imaging:

    • Mount the dish or coverslip on the fluorescence microscope.

    • Acquire a baseline fluorescence signal for 1-2 minutes.

    • Add this compound at the desired final concentration to the imaging buffer.

    • Record the change in fluorescence intensity over time. For Fura-2, this involves ratiometric imaging at 340 nm and 380 nm excitation. For Fluo-4, use an excitation wavelength of ~494 nm and measure emission at ~516 nm.

  • Data Analysis: Analyze the change in fluorescence intensity or ratio to determine the intracellular calcium response to this compound.

Cell Viability Assay (MTT Assay)

This protocol measures cell viability by assessing the metabolic activity of cells.

Materials:

  • Cells cultured in a 96-well plate

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 if applicable.

Cytokine Release Assay (ELISA)

This protocol measures the concentration of specific cytokines released into the cell culture supernatant.

Materials:

  • Cells cultured in a multi-well plate

  • This compound stock solution

  • Cell culture supernatant

  • Commercially available ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate (e.g., 24- or 48-well) and allow them to adhere.

    • Treat the cells with various concentrations of this compound as described in the cell viability assay protocol.

    • Incubate for the desired time period to allow for cytokine production and release.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well without disturbing the cell layer.

  • ELISA:

    • Perform the ELISA according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, adding a detection antibody, followed by a substrate solution.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in each sample. Compare the cytokine levels in this compound-treated samples to the controls.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of RN-1747, a selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. It includes comprehensive information on recommended solvents, solubility, and concentrations for both in vitro and in vivo applications. Detailed experimental protocols and visual diagrams are provided to facilitate experimental design and execution.

Introduction

This compound is a potent and selective agonist of the TRPV4 ion channel, a non-selective calcium channel involved in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Due to its role in diverse cellular functions, TRPV4 and its modulators like this compound are valuable tools for research in areas such as pain, inflammation, and cardiovascular physiology. These application notes provide essential information for the effective use of this compound in laboratory settings.

Solubility and Stock Solution Preparation

The solubility of this compound is a critical factor for the preparation of stock solutions and experimental media. The compound is readily soluble in organic solvents but has poor solubility in aqueous solutions.

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO ≥10 mg/mL[1]; 79 mg/mL (199.56 mM)[2]Recommended for preparing high-concentration stock solutions.
Methanol Soluble[3]An alternative solvent for stock solutions.
Ethanol Insoluble[2]Not recommended for dissolving this compound.
Water Insoluble[2]Not recommended for dissolving this compound.
Protocol 2.1: Preparation of a 10 mM DMSO Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 395.86 g/mol )[1]. For example, for 1 mL of a 10 mM stock solution, weigh 3.96 mg.

  • Dissolving: Add the appropriate volume of fresh, anhydrous DMSO to the solid this compound. To continue the example, add 1 mL of DMSO.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Ensure no particulate matter is visible.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to one year[2][4][5].

In Vitro Applications

This compound is widely used in cellular assays to study TRPV4 channel function. The effective concentration will vary depending on the cell type and the specific assay.

Table 2: Effective Concentrations of this compound in In Vitro Assays

Assay TypeSpeciesEC₅₀ / ConcentrationReference(s)
Calcium InfluxHuman0.77 µM[2][3][5][6]
Calcium InfluxMouse4.0 µM[2][3][5][6]
Calcium InfluxRat4.1 µM[2][3][5][6]
Inward Current InductionXenopus oocytes10 µM[3][7]
Protocol 3.1: Calcium Influx Assay in HEK293 Cells Expressing TRPV4

This protocol describes a fluorescent-based calcium influx assay using a calcium indicator like Fura-2 AM or Fluo-4 AM.

  • Cell Culture: Plate HEK293 cells stably or transiently expressing the TRPV4 channel of interest (human, mouse, or rat) onto a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM at 2-5 µM) in the same buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells two to three times with the physiological buffer to remove excess dye.

  • Compound Preparation: Prepare a 2X working solution of this compound in the physiological buffer from the DMSO stock solution. The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects. A serial dilution should be prepared to determine the EC₅₀.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence for a short period.

  • Compound Addition: Add the 2X this compound working solution to the wells.

  • Data Acquisition: Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates a calcium influx.

  • Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

G cluster_workflow Calcium Influx Assay Workflow start Plate TRPV4-expressing HEK293 cells dye_loading Load cells with calcium indicator dye start->dye_loading wash1 Wash cells dye_loading->wash1 measure_baseline Measure baseline fluorescence wash1->measure_baseline prepare_compound Prepare this compound working solutions add_compound Add this compound prepare_compound->add_compound measure_baseline->add_compound measure_response Measure fluorescence response add_compound->measure_response analyze Analyze data and determine EC50 measure_response->analyze

Workflow for a calcium influx assay using this compound.

In Vivo Applications

For in vivo studies, proper formulation of the water-insoluble this compound is crucial for bioavailability.

Table 3: Example Formulations for In Vivo Administration of this compound

Administration RouteFormulationConcentration
OralHomogeneous suspension in CMC-Na (carboxymethylcellulose sodium) solution.[2]≥ 5 mg/mL
InjectionA clear solution prepared by first dissolving this compound in DMSO, then adding PEG300, followed by Tween-80, and finally saline. An example ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][5]≥ 2.08 mg/mL
InjectionA clear solution prepared by dissolving this compound in DMSO and then diluting with a 20% SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline solution.[4][5]≥ 2.08 mg/mL
Protocol 4.1: Preparation of an Oral Formulation
  • Preparation of Vehicle: Prepare a sterile solution of 0.5% or 1% CMC-Na in water.

  • Weighing: Weigh the required amount of this compound.

  • Suspension: Add a small amount of the CMC-Na vehicle to the this compound powder to create a paste.

  • Dilution: Gradually add the remaining vehicle while continuously mixing or sonicating to form a homogeneous suspension.

  • Administration: Administer the suspension to the animals via oral gavage. It is recommended to prepare this formulation fresh on the day of use.

Mechanism of Action: TRPV4 Signaling Pathway

This compound acts as an agonist at the TRPV4 channel. Activation of TRPV4 leads to the influx of cations, primarily Ca²⁺, which in turn triggers a variety of downstream signaling cascades.

G cluster_pathway This compound Activated TRPV4 Signaling RN1747 This compound TRPV4 TRPV4 Channel RN1747->TRPV4 activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx mediates Calmodulin Calmodulin Ca_influx->Calmodulin activates PKC PKC Ca_influx->PKC activates MAPK MAPK Pathway (ERK, JNK, p38) Calmodulin->MAPK PKC->MAPK Gene_expression Gene Expression MAPK->Gene_expression Cellular_response Cellular Response (e.g., Inflammation, Vasodilation) Gene_expression->Cellular_response

Simplified signaling pathway of this compound via TRPV4 activation.

Important Considerations

  • Off-Target Effects: this compound has been reported to antagonize the TRPM8 channel with an IC₅₀ of 4.0 µM[5][6]. Additionally, it may interfere with histamine signaling via the H1 receptor[8][9]. Researchers should consider these potential off-target effects when designing experiments and interpreting results.

  • Solvent Effects: When using DMSO as a solvent, it is crucial to include a vehicle control in all experiments to account for any potential effects of the solvent itself.

  • Fresh Solutions: It is recommended to prepare and use solutions on the same day if possible. If storage is required, follow the recommended storage conditions[6]. Before use, stored solutions should be equilibrated to room temperature, and it should be ensured that no precipitation has occurred[6].

By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the physiological and pathophysiological roles of the TRPV4 channel.

References

Application Notes and Protocols for Calcium Imaging Assays: A Guide to Utilizing RN-1747 and Investigating TRPA1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium imaging is a powerful technique for investigating cellular signaling pathways by visualizing changes in intracellular calcium concentration. Transient Receptor Potential (TRP) channels are a large family of ion channels that play crucial roles in sensory perception and cellular regulation, often through the modulation of calcium influx. This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals interested in studying TRP channel function using calcium imaging assays.

A common point of inquiry is the use of specific pharmacological tools to dissect the function of individual TRP channels. This guide will focus on the application of RN-1747 and will also provide information on selective antagonists for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel.

Important Note on this compound: Initial interest in this compound may be linked to the study of TRPA1. However, it is critical to note that this compound is not a TRPA1 antagonist. Scientific literature consistently identifies This compound as a selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel . It does exhibit some antagonistic activity at the TRPM8 channel at higher concentrations. This document will therefore provide protocols for using this compound in its correct context as a TRPV4 agonist. For researchers interested in TRPA1, a selection of appropriate antagonists is also presented.

Data Presentation: Pharmacological Modulators

The following tables summarize the quantitative data for this compound and selected TRPA1 antagonists.

Table 1: Properties of this compound (TRPV4 Agonist)

PropertyValueSpecies SpecificityReference
Mechanism of Action Selective TRPV4 AgonistHuman, Mouse, Rat[1][2]
EC50 (hTRPV4) 0.77 µMHuman[1][2]
EC50 (mTRPV4) 4.0 µMMouse[1][2]
EC50 (rTRPV4) 4.1 µMRat[1][2]
IC50 (TRPM8) 4 µM-[1][2]
Solubility Soluble in DMSO (up to 100 mM)-[3]

Table 2: Properties of Selective TRPA1 Antagonists

CompoundIC50 (Human TRPA1)IC50 (Rat TRPA1)SelectivityReference
HC-030031 4.9 - 6.2 µM-Selective for TRPA1 over TRPV1, TRPV3, TRPV4, hERG, and NaV1.2[4][5][6]
A-967079 67 nM289 nM>1000-fold selective for TRPA1 over other TRP channels[7]

Signaling Pathways and Experimental Workflows

TRPV4 Signaling Pathway Activated by this compound

Activation of the TRPV4 channel by an agonist like this compound leads to an influx of cations, primarily calcium (Ca²⁺). This increase in intracellular calcium can trigger a variety of downstream signaling cascades.

TRPV4_Signaling cluster_membrane Plasma Membrane TRPV4 TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx opens RN1747 This compound (Agonist) RN1747->TRPV4 binds and activates Ca_intracellular ↑ [Ca²⁺]i Ca_influx->Ca_intracellular Downstream Downstream Signaling (e.g., Calmodulin, PKC, MAPK) Ca_intracellular->Downstream activates Cellular_Response Cellular Response (e.g., Gene Expression, Cytoskeletal Rearrangement) Downstream->Cellular_Response leads to

TRPV4 activation by this compound leads to calcium influx and downstream signaling.
Experimental Workflow: Calcium Imaging Assay

The general workflow for a calcium imaging experiment to assess the activity of a TRP channel modulator is outlined below.

Calcium_Imaging_Workflow Start Start Cell_Culture 1. Cell Culture (e.g., HEK293 expressing target channel) Start->Cell_Culture Dye_Loading 2. Calcium Dye Loading (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Wash 3. Wash to remove excess dye Dye_Loading->Wash Baseline 4. Record Baseline Fluorescence Wash->Baseline Compound_Addition 5. Add Compound (Agonist or Antagonist + Agonist) Baseline->Compound_Addition Fluorescence_Measurement 6. Measure Fluorescence Change Compound_Addition->Fluorescence_Measurement Data_Analysis 7. Data Analysis (e.g., ΔF/F₀, EC₅₀/IC₅₀) Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

General workflow for a calcium imaging experiment.

Experimental Protocols

Protocol 1: Using this compound to Measure TRPV4 Agonist-Induced Calcium Influx

This protocol describes how to measure the increase in intracellular calcium in response to the TRPV4 agonist this compound.

Materials:

  • HEK293 cells stably expressing human TRPV4 (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • 384-well or 96-well black-walled, clear-bottom microplates

  • Fluorescence plate reader or fluorescence microscope equipped for live-cell imaging

Procedure:

  • Cell Preparation:

    • Seed the TRPV4-expressing cells into the microplate at a suitable density to achieve a confluent monolayer on the day of the experiment.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.

  • Reagent Preparation:

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

    • Calcium Dye Loading Solution: Prepare a 2-5 µM working solution of Fluo-4 AM in HBSS. To aid in dye loading, add Pluronic F-127 to a final concentration of 0.02-0.04%.

  • Dye Loading:

    • Remove the cell culture medium from the wells.

    • Wash the cells once with HBSS.

    • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

    • After incubation, wash the cells twice with HBSS to remove any excess dye.

    • Add fresh HBSS to each well.

  • Calcium Imaging:

    • Place the microplate in the fluorescence plate reader or on the microscope stage.

    • Set the instrument to record fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~494 nm excitation and ~516 nm emission for Fluo-4).

    • Record the baseline fluorescence for a short period (e.g., 1-2 minutes).

    • Prepare serial dilutions of this compound in HBSS from the stock solution to achieve the desired final concentrations (e.g., ranging from 10 nM to 100 µM).

    • Add the this compound dilutions to the wells while continuously recording the fluorescence.

    • Continue recording for several minutes to capture the full calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).

    • Normalize the response by dividing ΔF by F₀ (ΔF/F₀).

    • Plot the normalized fluorescence as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Protocol 2: Screening for TRPA1 Antagonists Using Calcium Imaging

This protocol outlines a method for identifying and characterizing TRPA1 antagonists.

Materials:

  • HEK293 cells stably expressing human TRPA1

  • TRPA1 antagonist (e.g., HC-030031 or A-967079)

  • TRPA1 agonist (e.g., allyl isothiocyanate - AITC, or cinnamaldehyde)

  • All other materials as listed in Protocol 1

Procedure:

  • Cell Preparation and Dye Loading:

    • Follow steps 1-3 from Protocol 1, using the TRPA1-expressing cells.

  • Compound Incubation and Calcium Imaging:

    • Prepare serial dilutions of the TRPA1 antagonist in HBSS.

    • Add the antagonist dilutions to the wells and incubate for 10-20 minutes at room temperature.

    • Place the plate in the fluorescence reader and begin recording the baseline fluorescence.

    • Prepare a solution of the TRPA1 agonist (e.g., AITC) in HBSS at a concentration that elicits a submaximal response (e.g., EC80). The pre-determined EC80 concentration should be used.

    • Add the agonist to the wells containing the antagonist and continue to record the fluorescence.

    • Include control wells with no antagonist to measure the maximal agonist-induced response.

  • Data Analysis:

    • Determine the peak fluorescence response in the presence of each concentration of the antagonist.

    • Normalize the data by expressing the response as a percentage of the maximal agonist-induced response in the absence of the antagonist.

    • Plot the percentage of inhibition as a function of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.

Concluding Remarks

The protocols and information provided herein offer a comprehensive guide for utilizing calcium imaging to study the function of TRPV4 and TRPA1 channels. It is imperative to use pharmacological tools with a clear understanding of their specific targets and mechanisms of action. While this compound is a valuable tool for investigating TRPV4-mediated signaling, researchers interested in TRPA1 should employ selective antagonists such as HC-030031 or A-967079. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results in the study of TRP channel pharmacology.

References

Application Notes and Protocols for Studying TRPA1 Channels Using Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

A Note on RN-1747: Initial interest in the application of this compound for studying TRPA1 channels has been noted. However, based on current scientific literature, this compound is primarily characterized as a selective agonist for the TRPV4 channel and an antagonist for the TRPM8 channel.[1][2] Specifically, it demonstrates EC50 values of 0.77 µM for human TRPV4 (hTRPV4), 4.0 µM for mouse TRPV4 (mTRPV4), and 4.1 µM for rat TRPV4 (rTRPV4), while its IC50 for TRPM8 is 4 µM.[1][2] There is currently no substantial evidence to support its use as a specific modulator of TRPA1 channels.

Therefore, this document will focus on the established methods for studying the TRPA1 channel using patch-clamp electrophysiology, employing well-characterized and widely used pharmacological tools.

Introduction to TRPA1

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that plays a crucial role as a sensor for pain, cold, and itch.[3] It is expressed in a subset of sensory neurons and is activated by a wide array of stimuli, including environmental irritants, inflammatory agents, and changes in temperature.[3][4] TRPA1 is a key player in the detection of noxious chemical stimuli such as mustard oil (allyl isothiocyanate - AITC), cinnamaldehyde, and acrolein.[3][4] These compounds are electrophilic and are thought to activate the channel through covalent modification of cysteine and lysine residues in the N-terminal domain.[4][5] The channel is also implicated in inflammatory pain, where its expression can be upregulated.[4][6]

Patch-clamp electrophysiology is the gold-standard technique for directly measuring the activity of ion channels like TRPA1.[7][8] This method allows for high-resolution recording of the ionic currents flowing through the channel in response to various stimuli, providing invaluable insights into its function, modulation, and pharmacology.[7][9]

TRPA1 Signaling Pathways

TRPA1 can be activated through various direct and indirect mechanisms. Electrophilic compounds can directly gate the channel. Additionally, TRPA1 activity is modulated by intracellular signaling cascades, often initiated by the activation of G-protein coupled receptors (GPCRs). For instance, inflammatory mediators like bradykinin can activate GPCRs, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid that tonically inhibits TRPA1, leading to channel sensitization.[6][10] Furthermore, the increase in intracellular calcium, either from influx through TRPA1 itself or from intracellular stores, can further modulate channel activity.[6][11]

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist TRPA1 TRPA1 Channel Agonist->TRPA1 Direct Activation Inflammatory_Mediators Inflammatory Mediators GPCR GPCR Inflammatory_Mediators->GPCR Activation Ca_influx Ca²⁺ Influx TRPA1->Ca_influx PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->TRPA1 Inhibition IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_release Ca²⁺ Release (ER) IP3_DAG->Ca_release Ca_release->TRPA1 Modulation Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation Ca_influx->TRPA1 Modulation Ca_influx->Neuronal_Excitation

Caption: TRPA1 Signaling Pathway

Quantitative Data for TRPA1 Modulators

The following table summarizes the potency of commonly used TRPA1 agonists and antagonists. These values are typically determined using patch-clamp electrophysiology on cells expressing TRPA1 channels.

CompoundTypeSpeciesAssayPotency (EC50/IC50)Reference
Allyl isothiocyanate (AITC)AgonistHumanPatch-Clamp2.7 ± 0.4 µM[12]
CinnamaldehydeAgonistHumanCa2+ Imaging~30 µM[4]
HC-030031AntagonistRatPatch-Clamp~6.2 µM[13]
A-967079AntagonistHumanCa2+ Imaging~67 nM[14]
CarvacrolAgonistCHO CellsPatch-Clamp12.9 µM[14]

Experimental Protocols

Cell Culture and Preparation

For patch-clamp recordings, TRPA1 channels can be studied in either native sensory neurons or in heterologous expression systems (e.g., HEK293 or CHO cells) stably or transiently transfected with the TRPA1 gene.

  • Native Neurons (e.g., Dorsal Root Ganglion - DRG):

    • Euthanize the animal according to approved institutional protocols.

    • Dissect the dorsal root ganglia and place them in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • Treat the ganglia with a digestive enzyme solution (e.g., collagenase and dispase) to dissociate the neurons.

    • Gently triturate the ganglia to obtain a single-cell suspension.

    • Plate the neurons on coated coverslips and culture them for 24-48 hours before recording.

  • Heterologous Expression Systems (e.g., HEK293 cells):

    • Culture cells in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics).

    • Transfect the cells with a plasmid containing the TRPA1 cDNA using a suitable transfection reagent.

    • For stable cell lines, select transfected cells using an appropriate selection marker.

    • Plate the cells on coverslips 24-48 hours before the experiment.

Solutions and Reagents
  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[7]

  • Agonists and Antagonists: Prepare stock solutions of compounds like AITC, cinnamaldehyde, HC-030031, and A-967079 in DMSO. Dilute to the final working concentration in the external solution immediately before use. The final DMSO concentration should typically be kept below 0.1%.

Whole-Cell Patch-Clamp Recording Protocol

The whole-cell configuration is most commonly used to study TRPA1 activity as it allows for the control of the intracellular environment and the recording of currents from the entire cell membrane.[7][15]

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.[7]

  • Cell Approach: Place the coverslip with the cells in the recording chamber and perfuse with the external solution. Under a microscope, approach a target cell with the patch pipette while applying slight positive pressure.[7]

  • Giga-seal Formation: Once the pipette touches the cell membrane, release the positive pressure. A high-resistance seal (GΩ seal) should form between the pipette tip and the cell membrane. Gentle suction can be applied if necessary.[9]

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.[9]

  • Data Acquisition:

    • Hold the cell at a membrane potential of -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps to elicit currents.[12]

    • Record baseline currents in the external solution.

    • Apply the TRPA1 agonist by perfusing the recording chamber with the agonist-containing external solution.

    • To test for antagonism, pre-incubate the cell with the antagonist for a few minutes before co-applying it with the agonist.

    • Wash out the compounds with the external solution to observe the recovery of the current.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a patch-clamp experiment designed to test the effect of a compound on TRPA1 channels.

Patch_Clamp_Workflow Start Start Cell_Preparation Prepare TRPA1-expressing cells Start->Cell_Preparation Pipette_Preparation Pull and fill patch pipette Cell_Preparation->Pipette_Preparation Giga_Seal Approach cell and form Giga-seal Pipette_Preparation->Giga_Seal Whole_Cell Establish whole-cell configuration Giga_Seal->Whole_Cell Baseline_Recording Record baseline current Whole_Cell->Baseline_Recording Compound_Application Apply test compound (agonist/antagonist) Baseline_Recording->Compound_Application Effect_Recording Record current in presence of compound Compound_Application->Effect_Recording Washout Washout compound Effect_Recording->Washout Recovery_Recording Record recovery current Washout->Recovery_Recording Data_Analysis Analyze data (e.g., current amplitude, kinetics) Recovery_Recording->Data_Analysis End End Data_Analysis->End

Caption: Patch-Clamp Experimental Workflow

References

Application Notes and Protocols for Studying Mechanotransduction with RN-1747

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is fundamental to a vast array of physiological and pathological processes, including touch, pain, hearing, and vascular tone regulation. A key family of ion channels involved in sensing mechanical forces is the Transient Receptor Potential (TRP) superfamily. This document provides detailed application notes and protocols for utilizing RN-1747, a selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, to investigate the mechanisms of mechanotransduction.

While initial interest may have existed in the context of TRPA1, it is crucial to note that this compound is not a TRPA1 antagonist but rather a potent TRPV4 agonist. It also exhibits antagonist activity at the TRPM8 channel. Understanding this pharmacology is critical for the correct design and interpretation of experiments aimed at dissecting the role of TRPV4 in cellular responses to mechanical stress.

This compound: A Tool to Probe TRPV4-Mediated Mechanotransduction

This compound serves as a valuable pharmacological tool to selectively activate TRPV4 channels, thereby mimicking the effects of mechanical stimulation in a controlled and reproducible manner. This allows researchers to isolate the specific contribution of TRPV4 to downstream signaling cascades and cellular behaviors.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters of this compound activity, providing a reference for experimental design.

ParameterSpeciesValueReference
EC50 (hTRPV4) Human0.77 µM[1][2][3][4][5]
EC50 (mTRPV4) Mouse4.0 µM[1][2][4]
EC50 (rTRPV4) Rat4.1 µM[1][2][4]
IC50 (TRPM8) -4.0 µM[1][2][4]
EC50 (hTRPV1) Human>100 µM[3][5]
EC50 (hTRPV3) Human>30 µM[3][5]
EC50 (hTRPM8) Human>30 µM[3][5]

Note: The EC50 values represent the concentration of this compound required to elicit a half-maximal response of the TRPV4 channel. The selectivity profile indicates that this compound is a potent and selective agonist for TRPV4 over other TRP channels, although its antagonist activity on TRPM8 should be considered in experimental design.

Signaling Pathways and Experimental Workflow

TRPV4-Mediated Mechanotransduction Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of TRPV4 channels, either by mechanical stimuli or by pharmacological agonists like this compound.

TRPV4_Signaling cluster_membrane Plasma Membrane TRPV4 TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Mediates Mechanical_Stimuli Mechanical Stimuli (e.g., Shear Stress, Osmotic Change) Mechanical_Stimuli->TRPV4 Activates RN1747 This compound RN1747->TRPV4 Activates Downstream Downstream Signaling Cascades (e.g., Calmodulin, PKC, MAPK) Ca_influx->Downstream Initiates Cellular_Response Cellular Response (e.g., Gene Expression, Cytoskeletal Rearrangement, Neurotransmitter Release) Downstream->Cellular_Response Leads to

Caption: TRPV4 activation by mechanical stimuli or this compound leads to calcium influx and downstream signaling.

General Experimental Workflow for Studying Mechanotransduction with this compound

This diagram outlines a typical workflow for investigating the role of TRPV4 in a specific cellular response to mechanical stimuli.

Experimental_Workflow Start Hypothesize TRPV4 involvement in a mechanosensitive process Cell_Culture Culture relevant cell type (e.g., endothelial cells, neurons) Start->Cell_Culture Stimulation Apply Mechanical Stimulus (e.g., fluid shear, substrate stretch) Cell_Culture->Stimulation RN1747_Treatment Treat cells with this compound (agonist control) Cell_Culture->RN1747_Treatment Antagonist_Treatment Pre-treat with TRPV4 Antagonist (e.g., HC-067047) Cell_Culture->Antagonist_Treatment Measure_Response Measure Cellular Response (e.g., Ca²⁺ imaging, gene expression) Stimulation->Measure_Response Analysis Analyze and Compare Responses Measure_Response->Analysis Measure_RN1747_Response Measure Cellular Response RN1747_Treatment->Measure_RN1747_Response Measure_RN1747_Response->Analysis Stimulation_Antagonist Apply Mechanical Stimulus Antagonist_Treatment->Stimulation_Antagonist Measure_Antagonist_Response Measure Cellular Response Stimulation_Antagonist->Measure_Antagonist_Response Measure_Antagonist_Response->Analysis

Caption: A workflow for investigating TRPV4's role in mechanotransduction using this compound and antagonists.

Experimental Protocols

The following are detailed protocols for key experiments utilizing this compound to study mechanotransduction.

Protocol 1: In Vitro Calcium Imaging in Cultured Cells

Objective: To determine if this compound can elicit a calcium response in a specific cell type, indicative of functional TRPV4 expression, and to compare this to the response elicited by a mechanical stimulus.

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • This compound stock solution (in DMSO)

  • Extracellular buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)

  • Microscope equipped for live-cell imaging and ratiometric or fluorescence intensity measurements

  • Mechanical stimulation device (e.g., perfusion system for fluid shear stress, cell stretcher)

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes and grow to the desired confluency.

    • Load cells with a fluorescent calcium indicator according to the manufacturer's protocol (e.g., incubate with 2-5 µM Fluo-4 AM for 30-60 minutes at 37°C).

    • Wash cells with extracellular buffer to remove excess dye.

  • Baseline Measurement:

    • Mount the dish on the microscope stage and acquire baseline fluorescence images for 2-5 minutes to establish a stable baseline.

  • Application of this compound:

    • Prepare working concentrations of this compound in extracellular buffer. A concentration range of 1-10 µM is a good starting point based on the EC50 values.

    • Add the this compound solution to the cells while continuously recording fluorescence.

    • Record the change in fluorescence intensity over time for 5-10 minutes.

  • Application of Mechanical Stimulus:

    • In a separate experiment on a parallel dish of cells, apply a defined mechanical stimulus (e.g., initiate fluid flow to apply shear stress).

    • Record the change in fluorescence intensity during and after the application of the stimulus.

  • Data Analysis:

    • Quantify the change in fluorescence intensity (ΔF/F₀) for both this compound and mechanical stimulation.

    • Compare the magnitude and kinetics of the calcium responses.

Protocol 2: Patch-Clamp Electrophysiology

Objective: To directly measure the ion channel activity of TRPV4 in response to this compound and mechanical stimuli.

Materials:

  • Cells expressing TRPV4

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for patch pipettes

  • Intracellular and extracellular recording solutions

  • This compound stock solution

  • Mechanical stimulation device (e.g., high-speed pressure clamp for membrane stretch)

Procedure:

  • Cell Preparation:

    • Prepare cells suitable for patch-clamping (e.g., acutely dissociated neurons, cultured cells on coverslips).

  • Obtaining a Gigaseal:

    • Pull patch pipettes and fill with intracellular solution.

    • Approach a cell with the pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Recording:

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential (e.g., -60 mV).

  • Application of this compound:

    • Perfuse the cell with extracellular solution containing this compound (e.g., 10 µM).

    • Record the inward current elicited by this compound.

  • Application of Mechanical Stimulus:

    • In the same or a different cell, apply controlled negative or positive pressure to the patch pipette to induce membrane stretch.

    • Record the stretch-activated currents.

  • Data Analysis:

    • Measure the amplitude and current-voltage relationship of the currents evoked by this compound and mechanical stretch.

    • Compare the biophysical properties of the currents to confirm they are mediated by the same channel.

Protocol 3: In Vivo Assessment of Mechanosensation

Objective: To investigate the effect of local this compound administration on mechanical sensitivity in an animal model.

Materials:

  • Rodents (e.g., mice, rats)

  • This compound solution for injection (formulated in a vehicle like saline with a solubilizing agent)

  • Mechanical testing apparatus (e.g., von Frey filaments, electronic von Frey)

  • TRPV4 antagonist (for control experiments)

Procedure:

  • Acclimatization:

    • Acclimatize the animals to the testing environment and the experimenter.

  • Baseline Measurement:

    • Measure the baseline mechanical withdrawal threshold of the animals using von Frey filaments applied to the plantar surface of the hind paw.

  • Drug Administration:

    • Inject a defined volume of the this compound solution subcutaneously into the plantar surface of the hind paw.

    • In a control group, inject the vehicle solution.

    • In another control group, pre-administer a TRPV4 antagonist before this compound injection.

  • Post-Injection Measurements:

    • At various time points after injection (e.g., 15, 30, 60, 120 minutes), re-measure the mechanical withdrawal threshold.

  • Data Analysis:

    • Compare the mechanical withdrawal thresholds between the different treatment groups over time. A decrease in the withdrawal threshold in the this compound group would indicate mechanical hypersensitivity mediated by TRPV4 activation.

Conclusion

This compound is a powerful and selective tool for elucidating the role of TRPV4 in mechanotransduction. By using the provided protocols and understanding the pharmacology of this compound, researchers can effectively probe the intricate mechanisms by which cells sense and respond to their mechanical environment. The ability to pharmacologically activate TRPV4 provides a crucial experimental control to complement and validate findings from studies employing direct mechanical stimulation. This approach will continue to be invaluable for advancing our understanding of mechanobiology and for the development of novel therapeutics targeting mechanosensitive pathways.

References

Application Notes and Protocols for RN-1747 Administration in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of RN-1747, a selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, in animal studies. The information compiled is based on established scientific literature and supplier recommendations to ensure safe and effective experimental design.

Compound Information

  • Name: this compound

  • Mechanism of Action: Selective agonist of TRPV4, a non-selective cation channel involved in various physiological processes, including thermosensation, osmosensation, and mechanosensation.[1][2] Activation of TRPV4 by this compound leads to an influx of calcium ions (Ca²⁺) into the cell.[3][4]

  • Off-Target Effects: this compound also acts as an antagonist of the TRPM8 channel with an IC50 of 4 μM.[1][2]

  • Chemical Formula: C₁₇H₁₈ClN₃O₄S

  • Molecular Weight: 395.9 g/mol

In Vitro Activity

This compound exhibits varying potency for TRPV4 across different species. This is a critical consideration when selecting animal models for in vivo studies.

SpeciesEC₅₀ (μM)
Human (hTRPV4)0.77
Mouse (mTRPV4)4.0
Rat (rTRPV4)4.1

Table 1: Species-specific EC₅₀ values of this compound for TRPV4 activation.[1][2]

Signaling Pathway

This compound selectively binds to and activates the TRPV4 channel, a transmembrane protein. This activation opens the channel pore, allowing for the influx of cations, primarily Ca²⁺, into the cell. The resulting increase in intracellular calcium concentration triggers a cascade of downstream signaling events, which can vary depending on the cell type and physiological context.

RN1747_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound TRPV4 TRPV4 Channel This compound->TRPV4 Binds & Activates Ca_ion Ca²⁺ TRPV4->Ca_ion Influx Downstream Downstream Signaling (e.g., Calmodulin, PKC activation) Ca_ion->Downstream Response Cellular Response (e.g., Neurotransmitter release, Gene expression changes) Downstream->Response RN1747_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Animal_Prep Animal Acclimatization & Preparation Admin This compound Administration (Topical, IV, or ICV) Animal_Prep->Admin Formulation_Prep This compound Formulation Preparation Formulation_Prep->Admin Monitoring Physiological Monitoring (e.g., Body Temperature) Admin->Monitoring Data_Collection Data Collection Monitoring->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis

References

Application Notes and Protocols: RN-1747 in the Study of Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RN-1747 is a valuable pharmacological tool for investigating the mechanisms of smooth muscle relaxation. It is a selective agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1] While direct activation of TRPV4 channels on smooth muscle cells can lead to contraction, the primary application of this compound in studying relaxation lies in its ability to induce endothelium-dependent vasodilation. This process is initiated by the activation of TRPV4 channels on vascular endothelial cells, triggering a signaling cascade that results in the relaxation of adjacent smooth muscle cells. These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, detailed experimental protocols, and relevant data.

Mechanism of Action: Endothelium-Dependent Smooth Muscle Relaxation

The relaxation of smooth muscle induced by this compound is an indirect effect mediated by the vascular endothelium. The signaling pathway involves the following key steps:

  • Activation of Endothelial TRPV4: this compound binds to and activates TRPV4 channels located on the plasma membrane of endothelial cells.

  • Calcium Influx: Activation of these non-selective cation channels leads to an influx of calcium ions (Ca²⁺) into the endothelial cells.

  • Activation of eNOS and Production of NO: The rise in intracellular Ca²⁺ stimulates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO).

  • Generation of EDHFs: Increased intracellular Ca²⁺ also leads to the production of endothelium-derived hyperpolarizing factors (EDHFs).

  • Action on Smooth Muscle Cells: NO and EDHFs diffuse to the neighboring smooth muscle cells.

  • Smooth Muscle Relaxation: In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent relaxation. EDHFs cause hyperpolarization of the smooth muscle cell membrane, which also promotes relaxation.

This pathway highlights the critical role of the endothelium in mediating the relaxant effects observed upon application of this compound.

Data Presentation

Compound Properties
PropertyValueReference
Chemical Name N-(4-((3-chloro-4-methoxyphenyl)amino)quinazolin-6-yl)acrylamideN/A
Molecular Formula C₁₇H₁₈ClN₃O₄SN/A
Molecular Weight 395.87 g/mol N/A
Target TRPV4 Agonist[1]
Solubility Soluble in DMSO (up to 50 mg/mL)[1]
In Vitro Activity of TRPV4 Agonists

While specific quantitative data for this compound-induced smooth muscle relaxation is limited in publicly available literature, data from the more potent, structurally similar TRPV4 agonist GSK1016790A provides a valuable reference for the expected effects.

AgonistSpecies/Cell TypeAssayParameterValueReference
This compound Human TRPV4Ca²⁺ InfluxEC₅₀0.77 µM[1]
Mouse TRPV4Ca²⁺ InfluxEC₅₀4.0 µM[1]
Rat TRPV4Ca²⁺ InfluxEC₅₀4.1 µM[1]
GSK1016790A Rat Pulmonary ArteryVasodilationEₘₐₓ88.6 ± 5.5%[2]
Rat Pulmonary ArteryVasodilationpD₂ (-logEC₅₀)8.7 ± 0.2[2]
Mouse Mesenteric ArteryVasodilationEC₅₀~70 nM[3]
Mouse Renal ArteryVasodilationEC₅₀~12 nM[3]
Human Endothelial CellsCa²⁺ InfluxEC₅₀26.9 nM[4]

Eₘₐₓ: Maximum effect (relaxation). pD₂: The negative logarithm of the EC₅₀ value.

Experimental Protocols

Preparation of this compound Stock Solution
  • Solvent: Use dimethyl sulfoxide (DMSO) for initial solubilization.

  • Concentration: Prepare a high-concentration stock solution, for example, 10 mM or 50 mg/mL.[1] This allows for small volumes to be added to the experimental buffer, minimizing the final DMSO concentration.

  • Procedure:

    • Weigh the desired amount of this compound powder.

    • Add the calculated volume of DMSO.

    • Use an ultrasonic bath to aid dissolution if necessary.[1]

  • Storage: Store the stock solution at -20°C for up to one year or at -80°C for up to two years.[1]

Protocol for Wire Myography to Assess Endothelium-Dependent Relaxation

This protocol is designed to measure the relaxant effect of this compound on pre-contracted arterial rings.

Materials:

  • Isolated arterial rings (e.g., rat aorta, mesenteric artery)

  • Wire myograph system

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Phenylephrine (PE) or other vasoconstrictor (e.g., U46619)

  • This compound stock solution

  • Acetylcholine (ACh) for endothelium integrity check

  • Sodium nitroprusside (SNP) for endothelium-independent relaxation check

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional protocols.

    • Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit solution.

    • Clean the artery of adhering fat and connective tissue and cut into rings of 2-3 mm in length.

  • Mounting:

    • Mount the arterial rings in the chambers of the wire myograph containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

  • Equilibration and Normalization:

    • Allow the tissues to equilibrate for at least 60 minutes, with the bathing solution being changed every 15-20 minutes.

    • Normalize the vessel diameter to a resting tension that gives a maximal active response. This is typically determined by constructing a length-tension curve.

  • Viability and Endothelium Integrity Check:

    • Contract the rings with a high concentration of KCl (e.g., 60-80 mM) to assess tissue viability.

    • Wash out the KCl and allow the tissue to return to baseline.

    • Pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).[5]

    • Once a stable contraction is achieved, add a single high concentration of acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of >80% indicates intact endothelium.[5]

    • Wash the tissues thoroughly and allow them to return to baseline.

  • Studying the Effect of this compound:

    • Pre-contract the arterial rings with a submaximal concentration of phenylephrine (e.g., 1 µM) to achieve a stable plateau.

    • Once the contraction is stable, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁵ M) to the bath.

    • Record the relaxation response at each concentration.

  • Control Experiments:

    • Endothelium-Denuded Vessels: Mechanically remove the endothelium from a set of rings by gently rubbing the intimal surface. The absence of relaxation to acetylcholine confirms successful denudation. Repeat the this compound concentration-response curve in these rings to demonstrate the endothelium-dependency of the relaxation.

    • Endothelium-Independent Relaxation: In separate endothelium-intact rings, after pre-contraction with phenylephrine, generate a concentration-response curve to sodium nitroprusside to assess the health of the smooth muscle's relaxation machinery.

Data Analysis:

  • Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by phenylephrine.

  • Plot the concentration-response curve and calculate the Eₘₐₓ (maximum relaxation) and EC₅₀ (concentration producing 50% of the maximal response).

Visualizations

Signaling_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell RN1747 This compound TRPV4 TRPV4 RN1747->TRPV4 activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Ca_increase ↑ [Ca²⁺]i Ca_influx->Ca_increase eNOS eNOS Ca_increase->eNOS activates EDHF_prod EDHF Production Ca_increase->EDHF_prod stimulates NO Nitric Oxide (NO) eNOS->NO produces sGC sGC NO->sGC activates EDHF EDHF EDHF_prod->EDHF produces Hyperpol Hyperpolarization EDHF->Hyperpol causes cGMP ↑ cGMP sGC->cGMP Relaxation Relaxation cGMP->Relaxation Hyperpol->Relaxation

Caption: Signaling pathway of this compound-induced smooth muscle relaxation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissection Dissect Artery Mounting Mount in Myograph Dissection->Mounting Equilibration Equilibrate & Normalize Mounting->Equilibration Viability Check Viability (KCl) Equilibration->Viability Endo_Check Check Endothelium (PE + ACh) Viability->Endo_Check Pre_Contraction Pre-contract (Phenylephrine) Endo_Check->Pre_Contraction RN1747_CRC Add Cumulative [this compound] Pre_Contraction->RN1747_CRC Data_Acquisition Record Relaxation RN1747_CRC->Data_Acquisition Calc_Relax Calculate % Relaxation Data_Acquisition->Calc_Relax Plot_Curve Plot Dose-Response Curve Calc_Relax->Plot_Curve Determine_Params Determine Emax & EC50 Plot_Curve->Determine_Params

Caption: Workflow for wire myography experiment.

References

Application Notes and Protocols for RN-1747

Author: BenchChem Technical Support Team. Date: December 2025

Dissolving and Storing RN-1747 for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, with reported EC50 values of 0.77 µM, 4.0 µM, and 4.1 µM for human, mouse, and rat TRPV4, respectively.[1][2] It also acts as an antagonist for the TRPM8 channel with an IC50 of 4.0 µM.[1][2] Proper dissolution and storage of this compound are critical for maintaining its biological activity and ensuring the reproducibility of experimental results. This document provides detailed protocols for the dissolution and storage of this compound in both solid and solution forms.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilitySource
DMSO100 mMHello Bio[1]
DMSO≥10 mg/mLSigma-Aldrich
DMSO79 mg/mL (199.56 mM)Selleck Chemicals[3]
MethanolSolubleCayman Chemical[4]
WaterInsolubleSelleck Chemicals[3]
EthanolInsolubleSelleck Chemicals[3]

Table 2: Storage Conditions for this compound

FormStorage TemperatureDurationSource
Solid (Powder)+4°C-Hello Bio[1]
Solid (Powder)2-8°C-Sigma-Aldrich
Solid (Powder)-20°C3 yearsSelleck Chemicals[3]
Solution-20°CUp to 1 monthHello Bio[1]
Solution-20°C1 monthSelleck Chemicals[3]
Solution-80°C1 yearSelleck Chemicals[3]
Solution-20°C1 yearMedchemExpress[2]
Solution-80°C2 yearsMedchemExpress[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (solid powder)

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound powder. The molecular weight of this compound is 395.87 g/mol .

  • Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder to achieve the desired concentration (e.g., for 10 mg of this compound, add 252.6 µL of DMSO for a 100 mM solution).

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a short period) may assist in dissolution, but avoid excessive heat.

  • Once dissolved, the stock solution is ready for use in experiments or for further dilution into aqueous buffers.

Note: For in vivo studies, specific formulations are required. MedchemExpress suggests protocols involving co-solvents like PEG300, Tween-80, and vehicles such as saline, SBE-β-CD in saline, or corn oil.[2] Researchers should consult such specialized protocols when preparing this compound for animal administration.

Protocol 2: Storage and Handling of this compound

Proper storage is crucial to maintain the stability and activity of this compound.

Storage of Solid Compound:

  • Store the solid powder of this compound at 2-8°C for short-term storage.

  • For long-term storage, it is recommended to store the powder at -20°C.[3]

Storage of Stock Solutions:

  • It is highly recommended to prepare fresh solutions for immediate use.[1]

  • If storage is necessary, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]

  • Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to one year).[1][3]

  • Before use, equilibrate the frozen aliquot to room temperature and ensure that any precipitate is fully redissolved by vortexing.[1]

Mandatory Visualization

G cluster_preparation Preparation of Stock Solution cluster_storage Storage Protocol cluster_usage Usage start Start: this compound Powder equilibrate Equilibrate to Room Temperature start->equilibrate weigh Weigh this compound equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve ready Stock Solution Ready dissolve->ready stock_solution Prepared Stock Solution ready->stock_solution aliquot Aliquot into Single-Use Tubes stock_solution->aliquot short_term Short-term Storage (-20°C for up to 1 month) aliquot->short_term long_term Long-term Storage (-80°C for up to 1 year) aliquot->long_term retrieve Retrieve Aliquot short_term->retrieve long_term->retrieve thaw Equilibrate to Room Temperature retrieve->thaw check Ensure No Precipitate thaw->check use Use in Experiment check->use

Caption: Workflow for dissolving and storing this compound.

References

Troubleshooting & Optimization

RN-1747 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of RN-1747, a selective TRPV4 agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which is a calcium-permeable non-selective cation channel.[1] It activates TRPV4, leading to an influx of calcium ions (Ca²⁺) into the cell. This influx triggers various downstream signaling pathways.[2][3][4][5] this compound also exhibits antagonist activity at the TRPM8 channel at higher concentrations.[6][7][8]

Q2: In what solvents is this compound soluble?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[1] It is reported to be insoluble in water and ethanol.[8]

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a stock solution of this compound in fresh, anhydrous DMSO.[8] A stock concentration of 10 mM to 100 mM in DMSO is commonly used.[7] For example, to prepare a 10 mM stock solution, dissolve 3.96 mg of this compound (Molecular Weight: 395.86 g/mol ) in 1 mL of DMSO.

Q4: How should I store this compound powder and stock solutions?

A4: The solid powder form of this compound should be stored at -20°C for long-term stability (up to 3 years).[8] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to one year.[6][7][8] Before use, it is important to equilibrate the solution to room temperature and ensure that no precipitate is present.[7]

Q5: Are there any known off-target effects or interferences for this compound?

A5: Yes, this compound is a known antagonist of the TRPM8 channel with an IC50 of 4 μM.[6][7][8] Additionally, one study has reported that this compound can interfere with histamine signaling via the H1 receptor, leading to an inhibition of the histamine-induced calcium response.[9] Researchers should consider these potential off-target effects when designing experiments and interpreting data.

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution in aqueous buffer for in vitro assays.

Cause: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer (e.g., cell culture medium, HBSS), the compound can precipitate out of solution, leading to inaccurate concentrations and unreliable experimental results.

Solutions:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept low, typically below 0.5%, to maintain the solubility of this compound. However, the optimal final DMSO concentration may need to be determined empirically for your specific assay conditions.

  • Use of a Surfactant (Pluronic F-127): Pluronic F-127 is a non-ionic surfactant that can aid in the solubilization of hydrophobic compounds in aqueous media.

    • Protocol: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. For your working solution, mix your this compound DMSO stock with the Pluronic F-127 stock before diluting into the final aqueous buffer. The final concentration of Pluronic F-127 should be kept low (e.g., 0.02-0.1%) to avoid cell toxicity.

  • Sonication: After diluting the this compound stock solution into the aqueous buffer, brief sonication can help to disperse any small precipitates and create a more homogenous solution.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the this compound stock in the aqueous buffer. This gradual decrease in solvent concentration can sometimes prevent precipitation.

Issue 2: Inconsistent results in cell-based assays.

Cause: This can be due to several factors, including inaccurate compound concentration due to precipitation, degradation of the compound, or issues with the cells themselves.

Solutions:

  • Freshly Prepare Working Solutions: It is recommended to prepare fresh working solutions of this compound from the stock solution for each experiment to ensure potency and avoid degradation.[7]

  • Verify Stock Solution Integrity: If you suspect your stock solution has degraded, it is best to prepare a fresh stock from the powder.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells may respond differently to stimuli.

  • Assay Controls: Always include appropriate positive and negative controls in your experiments. For a calcium flux assay, a positive control could be a known TRPV4 agonist (if available and different from this compound) or a general calcium ionophore like ionomycin. A negative control would be the vehicle (e.g., DMSO) alone.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference(s)
DMSO79 mg/mL (199.56 mM) or ≥10 mg/mL[8]
MethanolSoluble[1]
WaterInsoluble[8]
EthanolInsoluble[8]

Table 2: In Vivo Formulation for this compound

Formulation ComponentsPercentageProtocolSolubilityReference
DMSO10%Add each solvent one by one: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.≥ 2.08 mg/mL (5.25 mM)[6]
PEG30040%
Tween-805%
Saline45%
DMSO10%Add each solvent one by one: 10% DMSO, 90% (20% SBE-β-CD in Saline).≥ 2.08 mg/mL (5.25 mM)[6]
20% SBE-β-CD in Saline90%
DMSO10%Add each solvent one by one: 10% DMSO, 90% Corn Oil.≥ 2.08 mg/mL (5.25 mM)[6]
Corn Oil90%

Experimental Protocols

Protocol 1: In Vitro Calcium Flux Assay using a Fluorescent Plate Reader

This protocol provides a general method for measuring this compound-induced calcium influx in a cell line endogenously or exogenously expressing TRPV4.

Materials:

  • Cells expressing TRPV4

  • Cell culture medium

  • Black, clear-bottom 96-well or 384-well plates

  • This compound

  • Anhydrous DMSO

  • Pluronic F-127 (optional)

  • Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

  • Probenecid (optional, to prevent dye leakage)

  • Fluorescent plate reader with kinetic reading capabilities and appropriate filters for the chosen dye.

Methodology:

  • Cell Plating:

    • Seed cells in a black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a typical final concentration is 2-5 µM. If using, include 0.02% Pluronic F-127 and 1-2.5 mM probenecid in the loading buffer.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark.

    • After incubation, wash the cells 2-3 times with HBSS to remove extracellular dye. Leave a final volume of buffer in each well as required by the plate reader.

  • Compound Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is below a toxic level for your cells (typically <0.5%).

  • Calcium Flux Measurement:

    • Place the cell plate in the fluorescent plate reader and allow the temperature to equilibrate to 37°C.

    • Establish a baseline fluorescence reading for each well for 30-60 seconds.

    • Add the this compound dilutions (and controls) to the wells. The plate reader's injection system is ideal for this to ensure simultaneous addition and reading.

    • Immediately begin kinetic measurement of fluorescence intensity for 3-5 minutes.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F₀) to give ΔF/F₀.

    • Plot the peak fluorescence response against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

Visualizations

TRPV4_Signaling_Pathway cluster_stimuli Stimuli cluster_membrane Plasma Membrane cluster_cytosol Cytosolic Signaling cluster_cellular_response Cellular Response RN1747 This compound TRPV4 TRPV4 Channel RN1747->TRPV4 activates Ca_influx Ca²⁺ Influx TRPV4->Ca_influx mediates PLA2 PLA2 Activation Ca_influx->PLA2 PI3K PI3K Activation Ca_influx->PI3K Rho_Kinase Rho/Rho Kinase Activation Ca_influx->Rho_Kinase JAK2_STAT3_NFkB JAK2/STAT3/NF-κB Pathway Activation Ca_influx->JAK2_STAT3_NFkB YAP_TAZ YAP/TAZ Activation Ca_influx->YAP_TAZ CellularResponse Gene Expression, Cytoskeletal Remodeling, Inflammatory Response PLA2->CellularResponse PI3K->CellularResponse Rho_Kinase->CellularResponse JAK2_STAT3_NFkB->CellularResponse YAP_TAZ->CellularResponse

Caption: Simplified signaling pathway of this compound-mediated TRPV4 activation.

Troubleshooting_Workflow Start Solubility Issue with this compound CheckDMSO Is final DMSO concentration <0.5%? Start->CheckDMSO UseSurfactant Incorporate Pluronic F-127 (0.02-0.1% final concentration) CheckDMSO->UseSurfactant No Reassess Re-evaluate experiment CheckDMSO->Reassess Yes Sonication Briefly sonicate the final solution UseSurfactant->Sonication SerialDilution Perform serial dilutions Sonication->SerialDilution SerialDilution->Reassess

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: RN-1747 Cytotoxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RN-1747 in cytotoxicity and cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2] It activates TRPV4, leading to an influx of calcium ions (Ca²⁺) into the cell.[3] This compound is often used to study the physiological and pathological roles of TRPV4 activation.

Q2: Does this compound induce cytotoxicity?

While direct IC50 values for this compound cytotoxicity are not widely reported, the activation of TRPV4 channels by agonists is known to induce cell death in various cell types.[1] Prolonged activation of TRPV4 can lead to cellular damage associated with elevated intracellular Ca²⁺ and oxidative stress. The cytotoxic effects are likely cell-type dependent and influenced by the level of TRPV4 expression.

Q3: What are the expected cellular outcomes of treating cells with this compound?

Treatment with a potent TRPV4 agonist can lead to several cellular outcomes, including:

  • Apoptosis: Activation of TRPV4 has been shown to induce apoptosis by downregulating the PI3K/Akt survival pathway and upregulating the p38 MAPK signaling pathway.

  • Ferroptosis: Recent studies have indicated that TRPV4 activation can also induce ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.

  • Immediate cell damage: In some cell lines, such as human melanoma cells and keratinocytes, TRPV4 activation can cause rapid membrane blebbing, pyknosis, and cell detachment.[1]

Q4: What is the recommended solvent and storage condition for this compound?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the compound at -20°C.

Data Presentation

Table 1: Agonist Activity of this compound on TRPV4 Channels

SpeciesChannelEC50 (µM)
HumanhTRPV40.77[1][2]
MousemTRPV44.0[1][2]
RatrTRPV44.1[1][2]

Note: The EC50 values represent the concentration of this compound required to elicit a half-maximal response of the TRPV4 channel. These are not cytotoxicity values. The cytotoxic concentration is expected to be higher and should be determined empirically for your specific cell line.

Experimental Protocols

Protocol 1: Determining the Cytotoxic IC50 of this compound using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Target cells

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.

Materials:

  • This compound treated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include an untreated control.

  • Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Troubleshooting Guides

Issue 1: High variability in results between replicate wells in the MTT assay.

  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure a single-cell suspension before seeding by gentle pipetting. Mix the cell suspension between pipetting into wells.

  • Possible Cause: Inconsistent pipetting of this compound or MTT reagent.

    • Solution: Calibrate pipettes regularly. Use fresh tips for each replicate.

  • Possible Cause: Edge effects in the 96-well plate.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with PBS to maintain humidity.

Issue 2: this compound does not appear to be cytotoxic to my cells.

  • Possible Cause: Low or no expression of TRPV4 in the cell line.

    • Solution: Verify the expression of TRPV4 in your cell line using qPCR or Western blotting.

  • Possible Cause: The concentration of this compound is too low.

    • Solution: Perform a dose-response experiment with a wider range of concentrations.

  • Possible Cause: The treatment duration is too short.

    • Solution: Extend the incubation time with this compound (e.g., up to 72 hours).

Issue 3: Inconsistent results in the Annexin V/PI assay.

  • Possible Cause: Over-trypsinization of adherent cells leading to membrane damage.

    • Solution: Use a gentle cell detachment method and minimize the trypsinization time.

  • Possible Cause: Loss of apoptotic cells during washing steps.

    • Solution: Centrifuge at a lower speed and handle the cell pellets gently.

  • Possible Cause: Delayed analysis after staining.

    • Solution: Analyze the samples on the flow cytometer as soon as possible after staining, ideally within one hour.

Mandatory Visualizations

RN1747_Signaling_Pathway cluster_membrane Plasma Membrane TRPV4 TRPV4 Channel Ca2_influx Ca²⁺ Influx TRPV4->Ca2_influx Mediates This compound This compound This compound->TRPV4 Activates PI3K_Akt PI3K/Akt Pathway (Pro-survival) Ca2_influx->PI3K_Akt Inhibits p38_MAPK p38 MAPK Pathway (Pro-apoptotic) Ca2_influx->p38_MAPK Activates Ferroptosis Ferroptosis (Lipid Peroxidation) Ca2_influx->Ferroptosis Can Induce Apoptosis Apoptosis PI3K_Akt->Apoptosis Inhibits p38_MAPK->Apoptosis Induces MTT_Assay_Workflow Seed_Cells 1. Seed Cells (96-well plate) Treat_RN1747 2. Treat with this compound (Serial Dilutions) Seed_Cells->Treat_RN1747 Incubate 3. Incubate (24-72 hours) Treat_RN1747->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Formazan_Formation 5. Incubate (2-4 hours) Add_MTT->Formazan_Formation Solubilize 6. Add Solubilization Solution Formazan_Formation->Solubilize Read_Absorbance 7. Read Absorbance (570 nm) Solubilize->Read_Absorbance Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Seeding Check Cell Seeding and Pipetting Inconsistent_Results->Check_Seeding Yes No_Cytotoxicity No Cytotoxicity? Inconsistent_Results->No_Cytotoxicity No Check_TRPV4 Verify TRPV4 Expression No_Cytotoxicity->Check_TRPV4 Yes Assay_Ok Assay OK No_Cytotoxicity->Assay_Ok No Increase_Dose_Time Increase Dose/Time Check_TRPV4->Increase_Dose_Time

References

Technical Support Center: Troubleshooting RN-1747 and TRPV4 Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the TRPV4 agonist, RN-1747.

Troubleshooting Guide: Why is this compound Not Activating TRPV4 in My Cells?

This guide addresses common issues that may lead to a lack of TRPV4 activation by this compound in cell-based assays.

Potential Issue Explanation & Troubleshooting Steps
Incorrect Compound Concentration The potency of this compound varies between species. Ensure you are using a concentration appropriate for the species of your cells. For example, the EC50 for human TRPV4 is significantly lower than for mouse or rat TRPV4.[1][2][3] Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific cell line. Start with a concentration range that brackets the known EC50 values.
Cell Line and TRPV4 Expression The level of TRPV4 expression can vary significantly between different cell lines and even between passages of the same cell line. Low or absent TRPV4 expression will result in a weak or no response to this compound. Recommendation: 1. Verify TRPV4 Expression: Confirm TRPV4 expression in your cells at the protein level (e.g., Western blot, immunofluorescence) or mRNA level (e.g., RT-qPCR). 2. Use a Positive Control: Use a known potent TRPV4 agonist, such as GSK1016790A, to confirm that the channel is functional in your cells.[4] 3. Consider a Different Cell Line: If your current cell line has low TRPV4 expression, consider using a cell line known to express functional TRPV4 (e.g., HEK293 cells overexpressing TRPV4).[5][6]
Compound Solubility and Stability This compound is insoluble in water and should be dissolved in a solvent like DMSO or methanol.[2][5] Improper dissolution or storage can lead to compound precipitation and loss of activity. Recommendation: 1. Proper Dissolution: Ensure this compound is fully dissolved in the appropriate solvent before diluting it in your assay buffer. Use fresh DMSO if possible, as moisture-absorbing DMSO can reduce solubility.[2] 2. Storage: Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1][2] It is best to prepare and use solutions on the same day if possible.[7]
Experimental Conditions The cellular environment and assay conditions can impact TRPV4 activation. Factors such as temperature, pH, and the presence of other signaling molecules can influence the channel's sensitivity. Recommendation: 1. Temperature: TRPV4 is sensitive to warm temperatures (>27°C).[8][9] Ensure your experimental temperature is consistent and appropriate. 2. Assay Buffer: The composition of your assay buffer is critical. Ensure it is compatible with your cells and does not contain any components that might interfere with TRPV4 activation. 3. Check for Off-Target Effects: Be aware that this compound has been reported to inhibit the calcium response to histamine, suggesting potential off-target effects.[4][10] Consider if other signaling pathways in your cells could be interfering with the expected TRPV4 activation.
Assay Readout and Sensitivity The method used to measure TRPV4 activation (e.g., calcium imaging, patch clamp) may not be sensitive enough to detect a response, especially if the activation is weak. Recommendation: 1. Optimize Your Assay: Ensure your detection method is optimized for your specific cell type and experimental setup. 2. Positive and Negative Controls: Always include appropriate positive (e.g., a known TRPV4 agonist) and negative (vehicle control) controls to validate your assay.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3] TRPV4 is a non-selective cation channel that, when activated, allows the influx of ions like calcium into the cell, leading to various physiological responses.[11]

Q2: What are the recommended storage conditions for this compound?

A2: this compound powder should be stored at -20°C for up to 3 years.[2] Stock solutions in DMSO can be stored at -80°C for up to one year, or at -20°C for up to one month.[2][7] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

Q3: Is this compound selective for TRPV4?

A3: this compound is selective for TRPV4 over other TRP channels like TRPV1 and TRPV3. However, it also acts as an antagonist for TRPM8 with an IC50 of 4 μM.[1][2][3]

Q4: Can this compound have off-target effects?

A4: Yes. One study has shown that pre-incubation with this compound can inhibit the calcium response to histamine in certain cell lines.[4][10] This suggests that this compound may have unidentified off-target effects that could interfere with histamine signaling pathways. Researchers should be cautious and consider this possibility when interpreting their results.[10]

Quantitative Data Summary

Parameter Human TRPV4 Mouse TRPV4 Rat TRPV4 TRPM8 (Antagonist)
EC50 / IC50 0.77 µM[1][2][3]4.0 µM[1][2][3]4.1 µM[1][2][3]4.0 µM[1][2][3]

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Dissolve this compound powder in 100% DMSO to make a stock solution of 10 mM. Ensure the powder is completely dissolved by vortexing.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C. When ready to use, thaw an aliquot and dilute it to the final desired concentration in your assay buffer.

Protocol 2: Calcium Imaging Assay for TRPV4 Activation
  • Cell Plating: Plate cells expressing TRPV4 onto a 96-well, black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Incubation: Incubate the cells with the dye for the recommended time (typically 30-60 minutes) at 37°C.

  • Washing: Gently wash the cells to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence of the cells using a plate reader or fluorescence microscope.

  • Compound Addition: Add this compound (diluted in assay buffer) to the wells. Include vehicle-only wells as a negative control and a known TRPV4 agonist as a positive control.

  • Signal Detection: Immediately begin measuring the fluorescence signal at regular intervals to capture the calcium influx kinetics.

  • Data Analysis: Analyze the change in fluorescence intensity over time to determine the extent of TRPV4 activation.

Visualizations

TRPV4_Signaling_Pathway cluster_stimuli Activators cluster_channel TRPV4 Channel cluster_response Cellular Response RN1747 This compound TRPV4 TRPV4 RN1747->TRPV4 Agonist Binding Heat Heat (>27°C) Heat->TRPV4 Mechanical Mechanical Stress Mechanical->TRPV4 Lipids Endogenous Lipids Lipids->TRPV4 Ca_Influx Ca²⁺ Influx TRPV4->Ca_Influx Channel Opening Downstream Downstream Signaling Ca_Influx->Downstream Experimental_Workflow A Plate Cells B Load with Calcium Dye A->B C Measure Baseline Fluorescence B->C D Add this compound / Controls C->D E Measure Fluorescence Signal D->E F Analyze Data E->F Troubleshooting_Logic Start No TRPV4 Activation with this compound Q1 Is TRPV4 expression confirmed? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the this compound concentration correct for the species? A1_Yes->Q2 Action1 Verify TRPV4 expression (WB, qPCR) A1_No->Action1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the compound properly dissolved and stored? A2_Yes->Q3 Action2 Perform dose-response curve A2_No->Action2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Are experimental conditions optimal? A3_Yes->Q4 Action3 Check solubility, use fresh stock A3_No->Action3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Consider assay sensitivity or alternative agonists A4_Yes->End Action4 Review temperature, buffer, and potential off-target effects A4_No->Action4

References

Technical Support Center: RN-1747 and Histamine Signaling Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the effects of RN-1747, a TRPV4 agonist, and its observed interference with histamine signaling pathways. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the known interaction between this compound and histamine signaling?

A1: this compound is a known agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. However, studies have shown that pre-incubation with this compound can strongly inhibit the histamine-induced calcium response in various cell types, including P-STS and HeLa cells.[1][2] This suggests an off-target interference with the histamine H1 receptor (H1R) signaling pathway. This inhibitory effect is not related to its known antagonism of the TRPM8 channel.[1][2]

Q2: What is the primary signaling pathway of the histamine H1 receptor?

A2: The histamine H1 receptor is a G-protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[3] Upon histamine binding, the activated Gq protein stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium concentration.[3]

Q3: At what point in the histamine signaling pathway does this compound likely interfere?

A3: The exact molecular mechanism of this compound's interference is not yet fully elucidated. However, since it inhibits the overall calcium response to histamine, it is hypothesized to act at the level of the H1 receptor itself or at a critical downstream signaling component that precedes calcium release from the endoplasmic reticulum.

Troubleshooting Guide

Issue: Unexpected inhibition of histamine-induced cellular responses in the presence of this compound.

Possible Cause 1: Off-target effect of this compound on the histamine H1 receptor signaling pathway.

  • Troubleshooting Steps:

    • Confirm the Off-Target Effect: To confirm that the observed inhibition is an off-target effect and not due to general cellular toxicity, perform a cell viability assay (e.g., MTT or trypan blue exclusion) with the concentrations of this compound used in your experiments.

    • Dose-Response Analysis: Conduct a dose-response experiment to determine the concentration at which this compound inhibits the histamine response. This will help in identifying a potential IC50 value for the off-target effect.

    • Use a Structurally Different TRPV4 Agonist: If available, test another TRPV4 agonist with a different chemical structure to see if it produces the same inhibitory effect on histamine signaling. If it does not, it strengthens the hypothesis that the inhibition is a specific off-target effect of this compound's chemical structure.

    • Control Experiments: Include control groups with only vehicle (the solvent for this compound) and histamine to ensure the observed inhibition is due to this compound.

Possible Cause 2: Experimental Artifacts.

  • Troubleshooting Steps:

    • Reagent Quality: Ensure the quality and purity of your this compound compound. Impurities could be responsible for the observed effects.

    • Assay Conditions: Review your experimental protocol for any potential issues. Factors such as incubation times, buffer composition, and cell density can influence results.

    • Instrument Calibration: Verify that the instruments used for measuring cellular responses (e.g., plate reader, microscope) are properly calibrated and functioning correctly.

Data Presentation

Table 1: Hypothetical Dose-Dependent Inhibition of Histamine-Induced Calcium Response by this compound

This compound Concentration (µM)Histamine (10 µM) Induced Peak [Ca2+]i (Normalized Response)% Inhibition
0 (Vehicle)1.000
0.10.8515
10.5545
50.2575
100.1090
500.0595

Experimental Protocols

1. Calcium Imaging Assay to Assess this compound Interference

  • Objective: To measure the effect of this compound on histamine-induced intracellular calcium mobilization.

  • Methodology:

    • Cell Culture: Plate cells (e.g., HeLa or P-STS) in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

    • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Pre-incubation with this compound: After dye loading, wash the cells and pre-incubate with various concentrations of this compound (or vehicle control) for a defined period (e.g., 15-30 minutes) at 37°C.

    • Histamine Stimulation and Data Acquisition: Place the plate in a fluorescence plate reader. Record a baseline fluorescence for a short period. Then, add a stimulating concentration of histamine to all wells and immediately begin recording the fluorescence intensity over time.

    • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak response for each well and normalize to the vehicle control to determine the percentage of inhibition by this compound.

2. Histamine Release Assay

  • Objective: To determine if this compound affects histamine release from mast cells or basophils.

  • Methodology:

    • Cell Preparation: Isolate and prepare mast cells or basophils according to standard protocols.

    • Pre-incubation with this compound: Pre-incubate the cells with different concentrations of this compound or vehicle for 15-30 minutes.

    • Stimulation: Stimulate the cells with a known secretagogue (e.g., compound 48/80 or anti-IgE).

    • Histamine Measurement: Centrifuge the cell suspension to pellet the cells. Collect the supernatant and measure the histamine concentration using a commercially available ELISA kit or a fluorometric assay.

    • Data Analysis: Compare the amount of histamine released in the presence and absence of this compound.

Mandatory Visualizations

Histamine_H1_Signaling_Pathway cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq H1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates Histamine Histamine Histamine->H1R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_cyto Cytosolic Ca2+ Increase ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Cellular_Response Cellular Response Ca_cyto->Cellular_Response Triggers

Caption: Simplified signaling pathway of the Histamine H1 Receptor.

Troubleshooting_Workflow Start Unexpected inhibition of histamine response with this compound Check_Toxicity Perform Cell Viability Assay (e.g., MTT, Trypan Blue) Start->Check_Toxicity Is_Toxic Is the compound toxic at the effective concentration? Check_Toxicity->Is_Toxic Dose_Response Conduct Dose-Response Curve for Inhibition Is_Toxic->Dose_Response No Reassess_Concentration Re-evaluate working concentration Is_Toxic->Reassess_Concentration Yes Alternative_Agonist Test a Structurally Different TRPV4 Agonist Dose_Response->Alternative_Agonist Inhibition_Observed Inhibition still observed? Alternative_Agonist->Inhibition_Observed Off_Target Conclude Off-Target Effect Inhibition_Observed->Off_Target Yes No_Off_Target Inhibition is specific to This compound's structure Inhibition_Observed->No_Off_Target No Review_Protocol Review Experimental Protocol (Reagents, Conditions, etc.) Reassess_Concentration->Review_Protocol

Caption: Troubleshooting workflow for this compound's off-target effects.

Experimental_Workflow Start Hypothesis: this compound interferes with H1R signaling Cell_Prep Prepare H1R-expressing cells (e.g., HeLa, P-STS) Start->Cell_Prep Ca_Assay Calcium Imaging Assay Cell_Prep->Ca_Assay Dose_Response Determine Dose-Response of this compound Inhibition Ca_Assay->Dose_Response Histamine_Release Histamine Release Assay (if using mast cells) Dose_Response->Histamine_Release Mechanism_Study Further Mechanistic Studies (e.g., cAMP assay, receptor binding) Histamine_Release->Mechanism_Study Conclusion Characterize the off-target interference of this compound Mechanism_Study->Conclusion

Caption: Experimental workflow to investigate this compound interference.

References

Preventing RN-1747 degradation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of RN-1747 in experimental buffers.

Frequently Asked Questions (FAQs)

1. What are the primary factors that can cause this compound degradation in experimental buffers?

Based on the chemical structure of this compound, which contains a sulfonamide and a nitroaromatic group, the primary factors that can contribute to its degradation are:

  • pH: The sulfonamide group is susceptible to hydrolysis, particularly in acidic conditions.

  • Reducing Agents: The nitroaromatic group can be reduced, especially in the presence of biological thiols (e.g., DTT, TCEP) or other reducing agents in the buffer.

  • Light Exposure: Aromatic nitro compounds and sulfonamides can be susceptible to photodegradation.[1][2]

  • Temperature and Storage: Like many small molecules, prolonged storage at inappropriate temperatures and repeated freeze-thaw cycles of stock solutions can lead to degradation.

2. My experimental results with this compound are inconsistent. Could degradation be the cause?

Inconsistent results are a common indicator of compound instability. If you observe a loss of activity, decreased potency, or variability between experiments, degradation of this compound should be considered as a potential cause. It is recommended to prepare fresh working solutions for each experiment from a properly stored stock solution to minimize this variability.

3. What is the recommended solvent and storage condition for this compound stock solutions?

This compound is soluble in DMSO and methanol but insoluble in water.

Storage of this compound
Form Storage Condition & Duration
PowderStore at -20°C for up to 3 years.
Stock Solution (in DMSO)Aliquot and store at -80°C for up to 1 year, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1] Use fresh DMSO as it can be hygroscopic.
Working Solutions in Aqueous Buffer It is highly recommended to prepare fresh solutions on the day of the experiment.

4. How does the pH of my experimental buffer affect this compound stability?

5. Can I use buffers containing reducing agents like DTT or TCEP with this compound?

The nitroaromatic group in this compound is susceptible to reduction, which would alter its chemical structure and likely its biological activity. The presence of reducing agents such as DTT or TCEP in your buffer could lead to the reduction of the nitro group. It is recommended to avoid these reagents if possible. If their use is essential for your experiment, consider the following:

  • Minimize the concentration of the reducing agent.

  • Reduce the incubation time of this compound in the buffer containing the reducing agent.

  • Run appropriate controls to assess the impact of the reducing agent on this compound activity.

6. Is this compound sensitive to light?

Sulfonamides and nitroaromatic compounds can be susceptible to photodegradation.[1][2] To minimize the risk of light-induced degradation, it is recommended to:

  • Store stock solutions and experimental samples in amber vials or protect them from light.

  • Minimize the exposure of your experimental setup to direct light, especially for prolonged incubations.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of this compound activity over time in the same working solution. Degradation in the aqueous experimental buffer.Prepare fresh working solutions of this compound immediately before each experiment. Avoid using solutions that have been stored for extended periods, even at 4°C.
Variability in results between different experimental days. Inconsistent preparation of working solutions or degradation of the stock solution.Ensure proper storage of the stock solution (aliquoted at -80°C). Use a consistent protocol for preparing working solutions. Perform a quality control check of a new batch of stock solution against a previously validated batch if possible.
Unexpected results when using a new buffer system. The pH or a specific component of the new buffer is causing this compound degradation.Check the pH of your buffer. If it is acidic, consider adjusting it to a neutral or slightly alkaline pH if your experiment allows. Review the buffer components for any reducing agents or other potentially reactive species. If possible, test the stability of this compound in the new buffer over your experimental timeframe using an analytical method like HPLC.
Complete loss of activity after adding a specific reagent. The added reagent is directly reacting with and degrading this compound.Identify the reactive reagent. If it is a reducing agent, refer to the FAQ on using DTT/TCEP. If it is another type of reagent, consider if there are any known incompatibilities with sulfonamides or nitroaromatic compounds. You may need to find an alternative reagent or modify your experimental protocol to add this compound after the reactive reagent has been consumed or removed.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the this compound powder in anhydrous DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Experimental aqueous buffer (ensure pH is appropriate and it is free of reducing agents)

    • Sterile microcentrifuge tubes

  • Procedure:

    • On the day of the experiment, thaw a single aliquot of the this compound stock solution.

    • Perform a serial dilution of the stock solution into the experimental buffer to achieve the final desired concentration.

    • Mix thoroughly by gentle vortexing or pipetting.

    • Use the working solution immediately. Do not store aqueous working solutions.

Visualizations

RN1747_Degradation_Pathways cluster_factors Degradation Factors RN1747 This compound Degraded_Products Inactive/Altered Products RN1747->Degraded_Products Hydrolysis RN1747->Degraded_Products Reduction RN1747->Degraded_Products Photodegradation Acidic_pH Acidic pH Acidic_pH->RN1747 promotes Reducing_Agents Reducing Agents (e.g., DTT) Reducing_Agents->RN1747 promotes Light Light Exposure Light->RN1747 promotes

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Start prep_stock Prepare DMSO Stock Solution start->prep_stock store_stock Aliquot and Store at -80°C prep_stock->store_stock prep_working Prepare Fresh Working Solution in Buffer store_stock->prep_working On day of experiment experiment Perform Experiment Immediately prep_working->experiment end End experiment->end

Caption: Recommended workflow for handling this compound.

Troubleshooting_Logic start Inconsistent Results? check_fresh Using Freshly Prepared Working Solutions? start->check_fresh check_stock Stock Solution Stored Correctly? check_fresh->check_stock Yes solution_prepare_fresh Prepare Fresh Solutions check_fresh->solution_prepare_fresh No check_buffer_pH Buffer pH Neutral/Alkaline? check_stock->check_buffer_pH Yes solution_store_properly Re-prepare and Store Stock Properly check_stock->solution_store_properly No check_reducing Buffer Contains Reducing Agents? check_buffer_pH->check_reducing Yes solution_adjust_pH Adjust Buffer pH check_buffer_pH->solution_adjust_pH No solution_ok Likely Not a Degradation Issue check_reducing->solution_ok No solution_remove_reducing Remove/Minimize Reducing Agents check_reducing->solution_remove_reducing Yes

References

Troubleshooting unexpected results with RN-1747

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpected results with RN-1747.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during experiments involving this compound.

Q1: Why am I observing lower-than-expected agonistic activity of this compound on TRPV4 channels?

A1: Several factors could contribute to reduced agonistic activity. Please consider the following:

  • Species-Specific Potency: this compound exhibits different potencies for TRPV4 channels from different species. Ensure your experimental concentration is appropriate for the species you are studying.[1][2][3]

  • Solubility Issues: this compound is soluble in DMSO and methanol.[4] Inadequate dissolution can lead to a lower effective concentration. Ensure the compound is fully dissolved before use. Using fresh, high-quality DMSO is recommended as moisture absorption can reduce solubility.[1]

  • Compound Stability: Improper storage can lead to degradation of the compound. This compound stock solutions should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[2]

  • Experimental System: The expression level of TRPV4 in your cell line or tissue preparation can impact the magnitude of the response. Verify the expression of functional TRPV4 channels in your system.

Q2: My results show an unexpected inhibition of a cellular response after applying this compound. What could be the cause?

A2: this compound has known off-target effects that can lead to inhibitory actions:

  • TRPM8 Antagonism: At higher concentrations, this compound can act as an antagonist for the TRPM8 channel, with an IC50 of 4 μM.[1][2][3] If your experimental system involves TRPM8 signaling, this could explain the inhibitory effect.

  • Interference with Histamine Signaling: A significant off-target effect of this compound is the inhibition of the cytoplasmic calcium response to histamine.[5] This effect is mediated through an unidentified interference with the histamine 1 receptor (H1R) signaling pathway and is not related to its TRPM8 antagonism.[5] If your experimental conditions involve histamine or H1R activation, this is a likely cause of the observed inhibition.[5]

Q3: I am seeing variability in my results between different batches of this compound.

A3: Batch-to-batch variability can occur due to differences in purity or the presence of isomers. It is crucial to obtain a certificate of analysis for each batch to ensure consistency. Additionally, performing a dose-response curve for each new batch is recommended to verify its potency.

Q4: Are there any known structural analogs of this compound that I should be aware of?

A4: Yes, the TRPV4 antagonist RN-1734 is structurally similar to this compound.[5] It is important to note that RN-1734 has also been shown to inhibit the calcium response to histamine, suggesting a class effect of this chemical scaffold on histamine signaling.[5]

Data Presentation

Table 1: Potency of this compound on TRPV4 Channels

SpeciesEC50
Human (hTRPV4)0.77 µM
Mouse (mTRPV4)4.0 µM
Rat (rTRPV4)4.1 µM

Data sourced from Selleck Chemicals, MedchemExpress, and Cayman Chemical.[1][2][4]

Table 2: Off-Target Activity of this compound

TargetActivityIC50
TRPM8Antagonist4 µM
Histamine 1 Receptor (H1R) SignalingInhibitorNot yet quantified

Data sourced from Selleck Chemicals, MedchemExpress, and a study published in International Archives of Allergy and Immunology.[1][2][3][5]

Experimental Protocols

General Protocol for Assessing this compound Activity on TRPV4 using Calcium Imaging

This protocol provides a general workflow for measuring the effect of this compound on intracellular calcium levels in a cell line expressing TRPV4.

  • Cell Culture: Plate HEK293 cells stably expressing the TRPV4 channel of the desired species onto 96-well black-walled, clear-bottom plates. Culture overnight to allow for cell adherence.

  • Calcium Indicator Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells two to three times with the assay buffer to remove excess dye.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent effects.

  • Calcium Measurement:

    • Use a fluorescence plate reader to measure the baseline fluorescence intensity.

    • Add the prepared dilutions of this compound to the respective wells.

    • Immediately begin recording the fluorescence intensity at appropriate intervals (e.g., every 5 seconds) for a desired duration (e.g., 5-10 minutes) to capture the calcium influx.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response or a positive control.

    • Plot the dose-response curve and calculate the EC50 value.

Visualizations

RN1747_Mechanism_of_Action cluster_RN1747 This compound cluster_TRPV4 TRPV4 Channel cluster_TRPM8 TRPM8 Channel cluster_H1R Histamine Signaling This compound This compound TRPV4 TRPV4 This compound->TRPV4 Agonist (Primary Target) TRPM8 TRPM8 This compound->TRPM8 Antagonist (Off-Target) H1R H1 Receptor This compound->H1R Inhibitor (Unexpected Off-Target) Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Activation TRPM8_inhibition Inhibition of Cold Sensation/ Ca²⁺ Influx H1R_inhibition Inhibition of Histamine-induced Ca²⁺ Response

Caption: Mechanism of action and off-target effects of this compound.

troubleshooting_workflow start Unexpected Result with this compound q1 Is the effect inhibitory? start->q1 q2 Does the assay involve histamine/H1R? q1->q2 Yes a3 Check for: - Species-specific potency - Solubility issues - Compound stability - TRPV4 expression q1->a3 No (Reduced Agonism) q3 Is the this compound concentration high? q2->q3 No a1 Potential H1R signaling interference. q2->a1 Yes a2 Potential TRPM8 antagonism. q3->a2 Yes other Consider other experimental factors. q3->other No

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: Minimizing TRPM8 Antagonism with RN-1747

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing RN-1747, a selective TRPV4 agonist, while minimizing its off-target antagonistic effects on TRPM8. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a small molecule compound that functions as a selective agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. It is widely used in research to study the physiological roles of TRPV4. However, it is important to be aware of its off-target effects.

Q2: What is the known off-target activity of this compound?

This compound has been shown to act as an antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, also known as the cold and menthol receptor.[1][2][3][4][5] This antagonism can lead to confounding results if not properly controlled for in experiments where TRPM8 activity is relevant.

Q3: What are the potencies of this compound for its on-target (TRPV4) and off-target (TRPM8) channels?

The potency of this compound varies across species for its primary target, TRPV4. The following table summarizes the key quantitative data for this compound activity:

Target ChannelSpeciesActivityPotency
TRPV4 HumanAgonist (EC50)0.77 µM[1][2][6]
MouseAgonist (EC50)4.0 µM[1][2][6]
RatAgonist (EC50)4.1 µM[1][2][6]
TRPM8 -Antagonist (IC50)4.0 µM[1][2][3][4]

Q4: Why is it critical to minimize TRPM8 antagonism when studying TRPV4?

Both TRPV4 and TRPM8 are non-selective cation channels involved in sensory perception and thermosensation.[7][8] Off-target inhibition of TRPM8 by this compound can lead to misinterpretation of experimental outcomes, incorrectly attributing the observed effects solely to TRPV4 activation. Minimizing this off-target activity is crucial for the accurate elucidation of TRPV4-specific pathways and functions.

Troubleshooting Guides

Issue: Observed experimental phenotype is inconsistent with known TRPV4 activation.

This could be due to the off-target antagonism of TRPM8 by this compound. Here’s a troubleshooting workflow to dissect the on-target versus off-target effects:

Workflow for Differentiating On-Target vs. Off-Target Effects

cluster_0 Troubleshooting Workflow A Inconsistent Phenotype Observed with this compound B Step 1: Dose-Response Analysis Titrate this compound to the lowest effective concentration for TRPV4 activation. A->B C Step 2: Use Orthogonal Controls A) Employ a structurally different TRPV4 agonist (e.g., GSK1016790A). B) Use a specific TRPM8 agonist (e.g., menthol, icilin) to confirm TRPM8 blockade by this compound. B->C D Step 3: Genetic Validation Use siRNA or CRISPR/Cas9 to knockdown/knockout TRPV4 or TRPM8. C->D E Phenotype persists with alternative TRPV4 agonist? D->E Analyze Results F This compound blocks response to TRPM8 agonist? E->F I Conclusion: Phenotype is likely on-target (TRPV4-mediated). E->I Yes J Conclusion: Phenotype involves off-target (TRPM8) effects. E->J No G Phenotype absent in TRPV4-KO/KD cells? F->G F->I No F->J Yes H Phenotype present in TRPM8-KO/KD cells? G->H G->I Yes G->J No H->I Yes H->J No

Caption: Troubleshooting workflow for dissecting on-target vs. off-target effects of this compound.

Issue: How to design an experiment to selectively activate TRPV4 with minimal TRPM8 interference.

Experimental Design Strategy

cluster_1 Experimental Design for Selective TRPV4 Activation A Start: Define Experimental System (Cell line, primary cells, etc.) B Determine EC50 of this compound for TRPV4 in your specific system. A->B C Select this compound concentration at or slightly above the EC50 for TRPV4, and well below the IC50 for TRPM8. B->C D Include Control Groups: - Vehicle Control - Positive Control (TRPV4 agonist) - Negative Control (TRPV4 antagonist) - TRPM8 activity control (TRPM8 agonist +/- this compound) C->D E Perform Experiment and Measure Desired Readout D->E F Validate findings with a structurally unrelated TRPV4 agonist. E->F G End: Analyze and Interpret Data F->G

Caption: A logical workflow for designing experiments to selectively activate TRPV4 using this compound.

Detailed Experimental Protocols

Protocol 1: Determining the On-Target Potency of this compound using Calcium Imaging

Objective: To determine the EC50 of this compound for TRPV4 activation in a specific cell line expressing TRPV4.

Methodology:

  • Cell Culture: Plate cells expressing TRPV4 (e.g., HEK293-hTRPV4) in a 96-well black-walled, clear-bottom plate and culture to 80-90% confluency.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Calcium Imaging:

    • Establish a baseline fluorescence reading using a fluorescence plate reader or a microscope equipped for calcium imaging.

    • Add the different concentrations of this compound to the wells.

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each concentration.

    • Normalize the data to the maximal response.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Assessing TRPM8 Antagonism by this compound

Objective: To confirm and quantify the antagonistic effect of this compound on TRPM8.

Methodology:

  • Cell Culture: Use a cell line endogenously or exogenously expressing TRPM8 (e.g., HEK293-hTRPM8).

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye as described in Protocol 1.

  • Compound Preparation:

    • Prepare a fixed, sub-maximal concentration of a known TRPM8 agonist (e.g., menthol or icilin).

    • Prepare a serial dilution of this compound.

  • Inhibition Assay:

    • Pre-incubate the cells with the different concentrations of this compound or vehicle for a specified period (e.g., 10-15 minutes).

    • Add the TRPM8 agonist to the wells.

    • Record the change in fluorescence intensity.

  • Data Analysis:

    • Calculate the percent inhibition of the TRPM8 agonist response for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

Signaling Pathway Considerations

When using this compound, it is crucial to consider the downstream signaling pathways of both TRPV4 and TRPM8 to anticipate potential confounding effects.

cluster_0 This compound Cellular Effects cluster_1 On-Target Effect cluster_2 Off-Target Effect RN1747 This compound TRPV4 TRPV4 RN1747->TRPV4 Agonism TRPM8 TRPM8 RN1747->TRPM8 Antagonism Ca_Influx_V4 Ca²⁺ Influx TRPV4->Ca_Influx_V4 Downstream_V4 Downstream Signaling (e.g., Calmodulin, PKC) Ca_Influx_V4->Downstream_V4 Phenotype_V4 Cellular Response (e.g., vasodilation, inflammation) Downstream_V4->Phenotype_V4 TRPM8_agonist TRPM8 Agonist (e.g., Cold, Menthol) TRPM8_agonist->TRPM8 Ca_Influx_M8 Ca²⁺ Influx (Blocked) TRPM8->Ca_Influx_M8 Downstream_M8 Downstream Signaling (Inhibited) Ca_Influx_M8->Downstream_M8 Phenotype_M8 Cellular Response (Altered) (e.g., cold sensation) Downstream_M8->Phenotype_M8

Caption: Signaling pathways for on-target TRPV4 agonism and off-target TRPM8 antagonism by this compound.

References

RN-1747 Technical Support Center: Stability and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the TRPV4 agonist, RN-1747, at room temperature. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound solid should be stored at 2-8°C.[1] Stock solutions of this compound are typically prepared in DMSO and should be stored at -20°C for up to one year or at -80°C for up to two years.[2] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.[2]

Q2: How stable is this compound in solution at room temperature?

Q3: What are the common solvents for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations of ≥10 mg/mL and also in methanol. For cell-based assays, DMSO is the most commonly used solvent.[3] It is important to use high-purity, anhydrous DMSO to avoid introducing water, which could potentially affect the stability of the compound.

Q4: I am seeing variable results in my experiments using this compound. Could this be related to compound instability?

A4: Yes, inconsistent results can be a sign of compound degradation. If you suspect instability, consider the following troubleshooting steps:

  • Verify Storage Conditions: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures.

  • Aliquot Stock Solutions: If you are not already doing so, aliquot your stock solution to avoid multiple freeze-thaw cycles.

  • Prepare Fresh Dilutions: Always prepare fresh working dilutions from your stock solution for each experiment.

  • Perform a Quality Control Check: If possible, verify the concentration and purity of your stock solution using an analytical technique like HPLC.

  • Conduct a Forced Degradation Study: To understand the stability of this compound under your specific experimental conditions, you can perform a forced degradation study as outlined in the experimental protocols section below.

Troubleshooting Guide: Assessing this compound Stability

This guide provides a framework for identifying and addressing potential stability issues with this compound in your experiments.

Problem Possible Cause Recommended Solution
Decreased or no biological activity Compound degradation due to improper storage or handling.1. Confirm that the solid compound and stock solutions have been stored at the correct temperatures (2-8°C for solid, -20°C or -80°C for solutions). 2. Prepare a fresh stock solution from the solid compound and repeat the experiment. 3. Avoid repeated freeze-thaw cycles by using aliquots.
Inconsistent results between experiments Partial degradation of the compound in stock or working solutions.1. Prepare fresh working dilutions for each experiment. 2. Minimize the time working solutions are kept at room temperature. 3. Perform a quick stability check by comparing the activity of a freshly prepared solution to one that has been stored under your typical experimental conditions for the duration of the experiment.
Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS) Formation of degradation products.1. Conduct a forced degradation study (see "Experimental Protocols" section) to identify potential degradation products. 2. Develop and validate a stability-indicating HPLC method to separate and quantify this compound from its degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to assess the intrinsic stability of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Objective: To identify the degradation pathways of this compound and to generate its degradation products.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid this compound powder in an oven at 60°C for 48 hours.

    • Dissolve the heat-stressed powder in methanol to prepare a 1 mg/mL solution.

    • Dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • Dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2 for a suggested starting method). Compare the chromatograms of the stressed samples with that of an untreated control to identify degradation products.

Protocol 2: Proposed Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a validated stability-indicating HPLC method for the analysis of this compound and its potential degradation products. Method development and validation are essential for accurate stability assessment.

Objective: To separate and quantify this compound in the presence of its degradation products.

Instrumentation and Conditions:

Parameter Suggested Condition
HPLC System Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and PDA detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-21 min: 80-40% B21-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)

Method Validation Parameters (as per ICH guidelines):

  • Specificity: Demonstrate that the method can distinguish this compound from its degradation products, process impurities, and matrix components.

  • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value.

  • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Signaling Pathways and Experimental Workflows

TRPV4 Signaling Pathway

Activation of the TRPV4 channel by agonists such as this compound leads to an influx of Ca²⁺ ions, which triggers a cascade of downstream signaling events. These pathways are involved in various physiological processes, including mechanosensation, osmoregulation, and inflammation.[4][5]

TRPV4_Signaling cluster_stimuli Stimuli cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response RN1747 This compound TRPV4 TRPV4 Channel RN1747->TRPV4 Mechanical Mechanical Stress Mechanical->TRPV4 Osmotic Osmotic Stress Osmotic->TRPV4 Ca_influx Ca²⁺ Influx TRPV4->Ca_influx PLC PLC Ca_influx->PLC PKC PKC Ca_influx->PKC RhoA RhoA Activation Ca_influx->RhoA PLC->PKC MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Gene_expression Gene Expression MAPK->Gene_expression Inflammation Inflammatory Response NFkB->Inflammation Cytoskeletal Cytoskeletal Rearrangement RhoA->Cytoskeletal

Caption: Simplified TRPV4 signaling cascade initiated by this compound. (Within 100 characters)
Experimental Workflow for Assessing this compound Stability

The following diagram illustrates a logical workflow for researchers investigating the stability of this compound.

Stability_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Interpretation Define_Conditions Define Storage and Stress Conditions Prepare_Samples Prepare this compound Samples and Controls Define_Conditions->Prepare_Samples Incubate_Samples Incubate Samples at Defined Timepoints Prepare_Samples->Incubate_Samples Analyze_Samples Analyze Samples using Stability-Indicating HPLC Incubate_Samples->Analyze_Samples Quantify_Degradation Quantify this compound and Degradation Products Analyze_Samples->Quantify_Degradation Determine_Kinetics Determine Degradation Kinetics and Half-life Quantify_Degradation->Determine_Kinetics Report_Findings Report Stability Profile Determine_Kinetics->Report_Findings Troubleshooting_Logic Start Inconsistent or No this compound Activity Check_Storage Verify Storage Conditions (Solid and Stock) Start->Check_Storage Check_Handling Review Handling Procedures (Fresh Dilutions, Aliquots) Check_Storage->Check_Handling [Correct] Prepare_Fresh Prepare Fresh Stock and Rerun Experiment Check_Storage->Prepare_Fresh [Incorrect] Check_Handling->Prepare_Fresh [Incorrect] Perform_QC Perform Analytical QC (e.g., HPLC) Check_Handling->Perform_QC [Correct] Problem_Solved Problem Resolved Prepare_Fresh->Problem_Solved Contact_Support Contact Technical Support with Data Perform_QC->Contact_Support

References

Addressing variability in RN-1747 experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental outcomes when using the TRPV4 agonist, RN-1747.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) cation channel.[1][2][3] Its primary mechanism of action is to bind to and activate TRPV4, leading to an influx of cations, primarily Ca2+, into the cell.[4][5] This increase in intracellular calcium triggers various downstream signaling pathways.

Q2: What are the known off-target effects of this compound?

A2: At higher concentrations, this compound can act as an antagonist of the TRPM8 channel, with an IC50 of 4 μM.[1] Additionally, this compound has been shown to inhibit the calcium response to histamine, suggesting an interaction with the histamine H1 receptor signaling pathway that is independent of its TRPV4 agonist activity.[6]

Q3: What are the optimal storage and handling conditions for this compound?

A3: this compound is a solid that is soluble in DMSO and methanol.[2] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.[2] Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.[1] It is advisable to prepare and use solutions on the same day and avoid repeated freeze-thaw cycles.[7]

Q4: Is the potency of this compound the same across different species?

A4: No, this compound exhibits species-specific potency. It is most potent on human TRPV4, with a significantly lower potency on mouse and rat TRPV4.[1][3] This is a critical factor to consider when designing experiments and interpreting results across different model systems.

Troubleshooting Guides

Issue 1: High Variability in Calcium Imaging Results

Question: I am observing inconsistent calcium influx in my cells upon treatment with this compound. What could be the cause?

Possible Cause Suggested Solution
Cell Health and Confluency Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density. Over-confluent or stressed cells can exhibit altered responses.
Inconsistent Dye Loading Optimize and standardize the loading protocol for your calcium indicator dye (e.g., Fluo-4 AM). Ensure consistent incubation time and temperature.[8]
This compound Concentration The effective concentration of this compound is species-dependent. Verify that you are using an appropriate concentration for the species of your cell line (see Table 1). Perform a dose-response curve to determine the optimal concentration for your specific cell type.
Histamine H1 Receptor Interference If your experimental system involves histamine or cells that have high endogenous histamine signaling, the off-target effect of this compound on the H1 receptor could be interfering with your results.[6] Consider using a different TRPV4 agonist or co-treatment with an H1 receptor agonist to dissect the effects.
Solvent Issues Ensure the final DMSO concentration in your culture medium is low (typically <0.1%) and consistent across all wells. Run a vehicle control (DMSO alone) to account for any solvent effects.
Issue 2: Inconsistent Downstream Signaling Activation (Western Blot & qPCR)

Question: I am not seeing consistent phosphorylation of MAPK/ERK or changes in NF-κB target gene expression after this compound treatment. What should I check?

Possible Cause Suggested Solution
Suboptimal Incubation Time The kinetics of downstream signaling can vary. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes for phosphorylation; 2, 6, 12, 24 hours for gene expression) to determine the peak response time for your specific target and cell line.
Cell Lysis and Sample Preparation Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. For qPCR, ensure high-quality RNA extraction and reverse transcription.
Antibody/Primer Quality Validate the specificity of your primary antibodies for western blotting and the efficiency of your primers for qPCR.
Low TRPV4 Expression The level of TRPV4 expression can vary between cell lines. Confirm TRPV4 expression in your cell line of interest using western blot or qPCR.
Species-Specific Potency Re-confirm that the this compound concentration is appropriate for the species of your cells. A concentration effective in human cells may be suboptimal for mouse or rat cells.

Data Presentation

Table 1: Species-Specific Potency of this compound on TRPV4

SpeciesEC50 (μM)Reference(s)
Human (hTRPV4)0.77[1][3]
Mouse (mTRPV4)4.0[1][3]
Rat (rTRPV4)4.1[1][3]

Experimental Protocols

Calcium Influx Assay

Objective: To measure changes in intracellular calcium concentration in response to this compound stimulation.

Methodology:

  • Cell Plating: Plate cells (e.g., HEK293, HeLa, or a cell line of interest) in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells gently with the assay buffer to remove excess dye.

  • This compound Stimulation:

    • Prepare a 2X working solution of this compound in the assay buffer.

    • Use a fluorescence plate reader with an injection system to add the this compound solution to the wells while simultaneously recording the fluorescence signal.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) before and after the addition of this compound.

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Include positive controls (e.g., ionomycin) and negative controls (vehicle).

Western Blot for MAPK/ERK Phosphorylation

Objective: To assess the activation of the MAPK/ERK signaling pathway by measuring the phosphorylation of ERK1/2.

Methodology:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of this compound or vehicle (DMSO) for a predetermined time (e.g., 15 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect lysates and determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

qPCR for NF-κB Target Gene Expression

Objective: To measure the change in the expression of NF-κB target genes (e.g., IL-6, IL-8) in response to this compound.

Methodology:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with this compound or vehicle for a predetermined time (e.g., 6 hours).

  • RNA Extraction and cDNA Synthesis:

    • Wash cells with PBS and lyse to extract total RNA using a suitable kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target gene(s) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.

    • Perform qPCR using a real-time PCR system.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Visualizations

TRPV4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound TRPV4 TRPV4 This compound->TRPV4 Binds & Activates Ca2 Ca²⁺ TRPV4->Ca2 Influx PLC PLC Ca2->PLC PI3K PI3K Ca2->PI3K PKC PKC PLC->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK NFkB NF-κB Pathway PKC->NFkB Akt Akt PI3K->Akt Akt->MAPK_ERK Cellular_Response Cellular Response (e.g., Gene Expression, Inflammation) MAPK_ERK->Cellular_Response NFkB->Cellular_Response

Caption: Simplified signaling pathway of TRPV4 activation by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_Reagent Verify this compound Integrity (Storage, Solubility) Start->Check_Reagent Check_Cells Assess Cell Health & Culture Conditions Start->Check_Cells Check_Protocol Review Experimental Protocol (Concentration, Time) Start->Check_Protocol Off_Target Consider Off-Target Effects (e.g., H1R) Start->Off_Target Check_Reagent->Start Check_Cells->Start Dose_Response Perform Dose-Response Curve Check_Protocol->Dose_Response Time_Course Perform Time-Course Experiment Check_Protocol->Time_Course Optimize Optimize Assay Parameters Dose_Response->Optimize Time_Course->Optimize Off_Target->Check_Protocol Success Consistent Results Optimize->Success

Caption: A logical workflow for troubleshooting this compound experiments.

Experimental_Workflow Start Start: Experiment Design Cell_Prep Cell Preparation (Plating, Growth) Start->Cell_Prep Treatment This compound Treatment (Dose & Time) Cell_Prep->Treatment Assay Perform Assay (Calcium, WB, qPCR) Treatment->Assay Data_Acq Data Acquisition Assay->Data_Acq Data_Analysis Data Analysis & Interpretation Data_Acq->Data_Analysis End Conclusion Data_Analysis->End

Caption: A general workflow for experiments involving this compound.

References

Validation & Comparative

A Comparative Guide to TRPV4 Agonists: RN-1747 versus GSK1016790A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two widely used transient receptor potential vanilloid 4 (TRPV4) agonists, RN-1747 and GSK1016790A. The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate tool for their specific needs in studying TRPV4 channel function and its role in various physiological and pathological processes.

Performance Comparison: Potency and Selectivity

The following tables summarize the key quantitative data for this compound and GSK1016790A, highlighting their potency as TRPV4 agonists and any known off-target activities.

Table 1: Potency (EC50) of TRPV4 Agonists

CompoundSpeciesEC50Reference
This compound Human (hTRPV4)0.77 µM[1][2]
Mouse (mTRPV4)4.0 µM[1][2]
Rat (rTRPV4)4.1 µM[1][2]
GSK1016790A Human (hTRPV4)2.1 nM
Mouse (mTRPV4)18 nM

Table 2: Selectivity and Off-Target Effects

CompoundOff-TargetActivityIC50 / EC50Reference
This compound TRPM8Antagonist4 µM[1][2]
TRPV1No significant activity>100 µM[3]
TRPV3No significant activity>30 µM[3]
GSK1016790A TRPV1No significant activity-[4]
Endogenous Channels (HEK293)Ca2+ influx at high concentrations~50-100 nM

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon existing research. Below are representative protocols for assessing the activity of TRPV4 agonists.

Calcium Influx Assay (FLIPR-based)

This protocol is a high-throughput method to measure the increase in intracellular calcium upon TRPV4 activation.

1. Cell Preparation:

  • Plate human embryonic kidney 293 (HEK293) cells stably expressing human TRPV4 in black-walled, clear-bottom 96-well or 384-well microplates.
  • Culture cells overnight to allow for adherence and confluence.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
  • Remove the culture medium from the cell plates and add the dye-loading buffer to each well.
  • Incubate the plates for 1 hour at 37°C and 5% CO2 to allow for dye uptake.[5][6]

3. Compound Preparation and Addition:

  • Prepare serial dilutions of the TRPV4 agonists (this compound and GSK1016790A) in the assay buffer.
  • Use a Fluorometric Imaging Plate Reader (FLIPR) to add the agonist solutions to the cell plates.

4. Data Acquisition and Analysis:

  • The FLIPR instrument measures the fluorescence intensity before and after the addition of the agonist.
  • An increase in fluorescence corresponds to an increase in intracellular calcium concentration.
  • The data is typically analyzed by plotting the change in fluorescence against the agonist concentration to determine the EC50 value.

Whole-Cell Patch Clamp Electrophysiology

This technique provides a direct measure of the ion channel currents activated by the agonists.

1. Cell Preparation:

  • Plate cells expressing TRPV4 (e.g., HEK293-TRPV4 or primary endothelial cells) on glass coverslips suitable for microscopy.

2. Recording Setup:

  • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution (e.g., aCSF).
  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.[7]
  • The intracellular solution typically contains K-Gluconate as the main salt.[7]

3. Establishing Whole-Cell Configuration:

  • Approach a target cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
  • Apply gentle suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.[8]

4. Data Recording:

  • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
  • Apply the TRPV4 agonist to the cell via the perfusion system.
  • Record the resulting inward and outward currents using a patch-clamp amplifier and data acquisition software.[9][10][11]

5. Data Analysis:

  • Analyze the current-voltage (I-V) relationship and the magnitude of the current at different agonist concentrations to characterize the channel activation.

Signaling Pathways and Experimental Workflows

The activation of TRPV4 channels initiates a cascade of intracellular signaling events. The diagrams below, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

TRPV4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TRPV4 TRPV4 Channel Ca2_influx Ca²⁺ Influx TRPV4->Ca2_influx PLC PLC Ca2_influx->PLC PKC PKC Ca2_influx->PKC PI3K PI3K Ca2_influx->PI3K Downstream Downstream Effectors (e.g., Gene Expression, Cytoskeletal Rearrangement) PLC->Downstream PKC->Downstream PI3K->Downstream Agonist TRPV4 Agonist (this compound or GSK1016790A) Agonist->TRPV4 Activation

Caption: TRPV4 agonist-induced signaling cascade.

Experimental_Workflow start Start: Select Agonist (this compound or GSK1016790A) cell_culture Cell Culture (TRPV4-expressing cell line) start->cell_culture assay_prep Assay Preparation (Calcium dye loading or Patch-clamp setup) cell_culture->assay_prep agonist_app Agonist Application assay_prep->agonist_app data_acq Data Acquisition (Fluorescence reading or Current recording) agonist_app->data_acq analysis Data Analysis (EC50/IC50 determination, I-V curves) data_acq->analysis comparison Comparative Analysis (Potency, Selectivity, Off-target effects) analysis->comparison end Conclusion comparison->end

Caption: General workflow for comparing TRPV4 agonists.

References

Comparative Efficacy of RN-1747 Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of RN-1747, a selective TRPV4 agonist, across different species. The information is supported by experimental data and detailed methodologies to aid in the design and interpretation of future studies.

This compound is a potent activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, a key player in a variety of physiological processes. Understanding its species-specific efficacy is crucial for translating preclinical findings to clinical applications. This guide summarizes the available data on this compound and compares its performance with other commonly used TRPV4 agonists.

In Vitro Efficacy: Species-Dependent Potency

The potency of this compound in activating the TRPV4 channel has been primarily evaluated through in vitro calcium influx assays using human embryonic kidney 293 (HEK293) cells engineered to express the TRPV4 protein from different species. The half-maximal effective concentration (EC50) values, which represent the concentration of the agonist required to elicit 50% of the maximal response, are summarized below.

A lower EC50 value indicates a higher potency. The data clearly demonstrates that this compound is significantly more potent in activating human TRPV4 compared to its rodent counterparts.

CompoundHuman TRPV4 (EC50)Mouse TRPV4 (EC50)Rat TRPV4 (EC50)
This compound 0.77 µM4.0 µM4.1 µM

Comparative Analysis with Alternative TRPV4 Agonists

To provide a broader context, the efficacy of this compound is compared with two other widely used TRPV4 agonists: GSK1016790A and 4α-Phorbol 12,13-didecanoate (4α-PDD).

CompoundHuman TRPV4 (EC50/pEC50)Mouse TRPV4 (EC50)Rat TRPV4 (EC50)Bovine TRPV4 (EC50)Dog TRPV4 (EC50)
This compound 0.77 µM4.0 µM4.1 µMNot ReportedNot Reported
GSK1016790A 3-5 nM (pEC50: 8.7)[1]18.5 nM10 nM1 nM1 nM
4α-PDD pEC50: 6.5[1]Not ReportedNot ReportedNot ReportedNot Reported

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates higher potency.

GSK1016790A emerges as a significantly more potent TRPV4 agonist across all tested species compared to this compound and 4α-PDD. While this compound shows a clear species-dependent potency, with higher efficacy in humans, GSK1016790A maintains high potency across a broader range of species. The potency of 4α-PDD is generally lower than both this compound and GSK1016790A.

Experimental Protocols

In Vitro Calcium Influx Assay

The determination of EC50 values for TRPV4 agonists is typically performed using a calcium influx assay in a heterologous expression system.

Objective: To measure the increase in intracellular calcium concentration in response to agonist stimulation in cells expressing the TRPV4 channel.

Cell Line: Human Embryonic Kidney 293 (HEK293) cells transiently or stably transfected with the cDNA for human, mouse, or rat TRPV4.

Methodology:

  • Cell Culture: HEK293 cells expressing the desired species-specific TRPV4 are cultured in Dulbecco's Minimal Essential Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin. Cells are seeded into 96-well plates coated with poly-L-ornithine to ensure adherence.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM, for approximately 45-60 minutes at 37°C in the dark. Probenecid may be added to prevent dye leakage.

  • Agonist Application: The plate is then placed in a fluorescence microplate reader or a flow cytometer. Baseline fluorescence is recorded before the automated addition of varying concentrations of the TRPV4 agonist (e.g., this compound).

  • Data Acquisition: Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity. For ratiometric dyes like Indo-1, the ratio of fluorescence at two different emission wavelengths is calculated.

  • Data Analysis: The increase in fluorescence is plotted against the agonist concentration. The EC50 value is calculated by fitting the dose-response curve to a sigmoidal function. A positive control, such as the calcium ionophore ionomycin, is used to determine the maximum possible calcium influx.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture Culture HEK293 cells expressing TRPV4 seed Seed cells in 96-well plate culture->seed dye Load cells with calcium-sensitive dye seed->dye baseline Measure baseline fluorescence dye->baseline agonist Add varying concentrations of this compound baseline->agonist read Record fluorescence changes agonist->read plot Plot dose-response curve read->plot calculate Calculate EC50 value plot->calculate

In Vitro Calcium Influx Assay Workflow
In Vivo Hypothermia Induction in Rats

Topical administration of this compound has been shown to induce hypothermia in rats, suggesting a role for TRPV4 in thermoregulation.

Objective: To assess the in vivo effect of this compound on core body temperature in rats.

Animal Model: Male Wistar rats.

Methodology:

  • Animal Acclimation: Rats are acclimated to the experimental conditions to minimize stress.

  • Temperature Monitoring: A rectal probe is inserted to continuously monitor the core body temperature.

  • Compound Administration: this compound is dissolved in an appropriate vehicle (e.g., DMSO and saline) and applied topically to a shaved area of the back. A control group receives the vehicle only.

  • Data Collection: Core body temperature is recorded at regular intervals for a defined period following administration.

  • Data Analysis: The change in body temperature from baseline is calculated for both the this compound and vehicle-treated groups and compared statistically.

G cluster_pathway This compound Signaling Pathway RN1747 This compound TRPV4 TRPV4 Channel RN1747->TRPV4 activates Ca_influx Ca2+ Influx TRPV4->Ca_influx mediates Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca_influx->Cellular_Response triggers Physiological_Effect Physiological Effect (e.g., Hypothermia) Cellular_Response->Physiological_Effect leads to

Simplified Signaling Pathway of this compound

Toxicology and Safety

Currently, there is limited publicly available information regarding the detailed toxicological and safety profile of this compound. As with any experimental compound, appropriate safety precautions should be taken during handling and administration. Further studies are required to establish a comprehensive safety profile.

Conclusion

This compound is a valuable pharmacological tool for studying the function of the TRPV4 ion channel. However, researchers must consider the significant species-dependent differences in its potency. The compound is substantially more effective in activating human TRPV4 than rodent TRPV4. For studies requiring a potent TRPV4 agonist with more consistent efficacy across multiple species, GSK1016790A may be a more suitable alternative. The experimental protocols provided in this guide offer a framework for the consistent and reproducible evaluation of this compound and other TRPV4 modulators.

References

RN-1747: A Comparative Guide for the Validation of a TRPV4 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to RN-1747 and TRPV4

Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands.[1][2] Its activation leads to an influx of calcium ions (Ca²⁺), which triggers a cascade of downstream signaling events involved in numerous physiological processes.[1][2]

This compound has been identified as a selective agonist of TRPV4. It activates human, mouse, and rat TRPV4 channels, leading to Ca²⁺ influx.[3][4] Like other TRPV4 agonists, its activity is expected to be absent in TRPV4 knockout models, which would serve as the ultimate validation of its on-target effects.

On-Target Validation: The Role of TRPV4 Knockout Models

The gold standard for validating the specificity of a channel modulator like this compound is the use of a knockout animal model. In a TRPV4 knockout (Trpv4-/-) model, the physiological or cellular effects observed upon administration of this compound in wild-type (WT) animals should be significantly diminished or completely absent.

While specific studies validating this compound in Trpv4-/- models are not publicly available, the experimental approach is well-established. For instance, studies using the potent TRPV4 agonist GSK1016790A have demonstrated the necessity of TRPV4 for its effects.

Hypothetical Validation Workflow for this compound

The following diagram illustrates a typical workflow for validating a TRPV4 agonist using a knockout model.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation cluster_2 Data Analysis and Conclusion ivc1 HEK293 cells expressing hTRPV4 ivc2 Calcium imaging or patch clamp ivc1->ivc2 ivc3 Dose-response curve for this compound ivc2->ivc3 ivv1 Administer this compound to WT and Trpv4-/- mice ivc3->ivv1 Proceed to in vivo ivv2 Measure physiological response (e.g., blood pressure, nociception) ivv1->ivv2 ivv3 Compare responses between WT and Trpv4-/- ivv2->ivv3 da1 Statistical analysis of WT vs. Trpv4-/- data ivv3->da1 da2 Confirmation of on-target effect if response is absent in Trpv4-/- da1->da2

A generalized workflow for validating a TRPV4 agonist.

Comparative Performance Data (Using a Proxy Agonist)

The following tables summarize expected comparative data based on studies of other TRPV4 agonists in wild-type versus TRPV4 knockout models. This data serves as a proxy for what would be anticipated in a validation study of this compound.

Table 1: In Vitro Agonist Activity of this compound

Cell Line/SystemAgonistEndpointEC₅₀Citation
HEK293 cells expressing hTRPV4This compoundCa²⁺ influx0.77 µM[3][4]
HEK293 cells expressing mTRPV4This compoundCa²⁺ influx4.0 µM[3][4]
HEK293 cells expressing rTRPV4This compoundCa²⁺ influx4.1 µM[3][4]

Table 2: Expected In Vivo Effects of a TRPV4 Agonist in WT vs. Trpv4-/- Mice

ParameterAgonistWild-Type (WT) ResponseTrpv4-/- ResponseInferred Validation
Blood Pressure GSK1016790ASignificant decreaseNo significant changeOn-target cardiovascular effect
Nociception (Mechanical) 4α-PDDIncreased sensitivityNo significant changeOn-target role in pain sensation
Vascular Relaxation AcetylcholineEndothelium-dependent relaxationReduced relaxationOn-target role in vasodilation

TRPV4 Signaling Pathway

Activation of TRPV4 by an agonist like this compound initiates a signaling cascade primarily through the influx of calcium. This increase in intracellular calcium can then activate a multitude of downstream effectors.

cluster_0 Cell Membrane cluster_1 Extracellular cluster_2 Intracellular TRPV4 TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Agonist This compound Agonist->TRPV4 Binds and Activates Downstream Downstream Signaling (e.g., Calmodulin, PKC, MAPK) Ca_influx->Downstream Response Cellular Response (e.g., Gene expression, Vasodilation) Downstream->Response

Simplified TRPV4 signaling pathway upon agonist binding.

Off-Target Considerations

This compound has been reported to have off-target effects, most notably acting as an antagonist of the TRPM8 channel with an IC₅₀ of 4 µM.[3][4] Furthermore, one study indicated that this compound can inhibit the calcium response to histamine, an effect that was not attributed to its TRPM8 antagonism, suggesting other potential off-target activities.[5]

When using this compound, it is crucial to consider these off-target effects. Experiments in Trpv4-/- models are invaluable in this regard. Any residual effect of this compound observed in a knockout model would strongly suggest an off-target mechanism.

Experimental Protocols

Detailed experimental protocols would be specific to the biological question being addressed. However, a general protocol for assessing the in vivo cardiovascular effects of a TRPV4 agonist would involve:

  • Animal Model: Age- and sex-matched wild-type and Trpv4-/- mice.

  • Drug Preparation: this compound dissolved in a suitable vehicle (e.g., DMSO and saline).

  • Administration: Intravenous or intraperitoneal injection of this compound or vehicle control.

  • Measurement: Continuous monitoring of blood pressure and heart rate using radiotelemetry or tail-cuff plethysmography.

  • Data Analysis: Comparison of the change in blood pressure and heart rate from baseline between the four groups (WT + vehicle, WT + this compound, Trpv4-/- + vehicle, Trpv4-/- + this compound) using appropriate statistical tests (e.g., two-way ANOVA).

Conclusion

This compound is a valuable tool for studying the function of the TRPV4 channel. While it is a selective agonist, its complete validation relies on the use of TRPV4 knockout models to confirm its on-target effects and to unmask any potential off-target activities. The experimental frameworks and comparative data from studies on similar compounds provide a clear path for the rigorous validation of this compound. Researchers using this compound should be mindful of its known off-target effects and design experiments accordingly, ideally incorporating Trpv4-/- models to ensure the accurate interpretation of their results.

References

A Comparative Guide to TRPV4 Modulators: RN-1747 vs. RN-1734

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used small molecule modulators of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel: the agonist RN-1747 and the antagonist RN-1734. This document aims to be an objective resource, presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways to aid in the selection and application of these compounds in research and development.

At a Glance: Key Differences

FeatureThis compoundRN-1734
Primary Function TRPV4 Agonist (Activator)TRPV4 Antagonist (Inhibitor)
Mechanism of Action Activates the TRPV4 channel, leading to cation influx, primarily Ca2+.Blocks the TRPV4 channel, preventing agonist-induced cation influx.

Quantitative Comparison of In Vitro Potency and Selectivity

The following table summarizes the key quantitative data for this compound and RN-1734 based on published in vitro studies. These values are crucial for determining the appropriate concentrations for experimental use and for understanding the compounds' specificity.

ParameterThis compoundRN-1734Source(s)
Human TRPV4 (hTRPV4) EC50: 0.77 µMIC50: 2.3 µM[1][2][3][4][5]
Mouse TRPV4 (mTRPV4) EC50: 4.0 µMIC50: 5.9 µM[1][2][3][4][5]
Rat TRPV4 (rTRPV4) EC50: 4.1 µMIC50: 3.2 µM[1][2][3][4][5]
Selectivity (Human TRP Channels) No significant agonistic activity at TRPV1 and TRPV3 (>30 µM). Antagonist at TRPM8 (IC50: 4 µM).No significant antagonistic activity at TRPV1, TRPV3, and TRPM8 (>30 µM).[2][3][6]

EC50: Half-maximal effective concentration for agonists. IC50: Half-maximal inhibitory concentration for antagonists.

Signaling Pathways

The activation of TRPV4 by an agonist like this compound initiates a cascade of intracellular events, primarily driven by an influx of calcium ions. Conversely, an antagonist such as RN-1734 prevents this cascade by blocking the channel.

cluster_agonist TRPV4 Activation by this compound cluster_antagonist TRPV4 Antagonism by RN-1734 RN1747 This compound TRPV4_active TRPV4 Channel (Active) RN1747->TRPV4_active Binds and activates Ca_influx Ca²⁺ Influx TRPV4_active->Ca_influx Opens channel Downstream Downstream Signaling (e.g., Calmodulin, PKC, NFAT) Ca_influx->Downstream Initiates RN1734 RN-1734 TRPV4_inactive TRPV4 Channel (Inactive) RN1734->TRPV4_inactive Binds and blocks No_Ca_influx No Ca²⁺ Influx TRPV4_inactive->No_Ca_influx Blocked_signaling Blocked Downstream Signaling No_Ca_influx->Blocked_signaling Agonist TRPV4 Agonist (e.g., GSK1016790A, 4α-PDD) Agonist->TRPV4_inactive Cannot activate

Caption: Agonist (this compound) vs. Antagonist (RN-1734) action on the TRPV4 channel.

Experimental Protocols

Below are detailed methodologies for key experiments frequently used to characterize and compare TRPV4 modulators like this compound and RN-1734.

In Vitro Calcium Influx Assay

This assay is fundamental for determining the potency (EC50 for agonists, IC50 for antagonists) of compounds targeting TRPV4.

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPV4 modulation.

Materials:

  • HEK293 cells stably expressing human, mouse, or rat TRPV4.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound and RN-1734 stock solutions (typically in DMSO).

  • A known TRPV4 agonist (e.g., GSK1016790A or 4α-phorbol 12,13-didecanoate) for antagonist testing.

  • A fluorescence plate reader or microscope capable of ratiometric or single-wavelength calcium measurements.

Procedure:

  • Cell Plating: Seed the TRPV4-expressing HEK293 cells into a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with assay buffer to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence for a few minutes to establish a stable signal.

  • Compound Addition and Measurement:

    • For Agonist (this compound) Testing: Add varying concentrations of this compound to the wells and immediately begin measuring the fluorescence change over time.

    • For Antagonist (RN-1734) Testing: Pre-incubate the cells with varying concentrations of RN-1734 for 10-20 minutes. Then, add a fixed concentration of a known TRPV4 agonist (e.g., EC80 concentration) and measure the fluorescence response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline.

    • For agonists, plot the peak ΔF against the log of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.

    • For antagonists, plot the inhibition of the agonist response against the log of the RN-1734 concentration to determine the IC50.

A Seed TRPV4-HEK293 Cells B Load with Calcium Dye A->B C Wash B->C D Measure Baseline Fluorescence C->D E Add Compound(s) D->E F Measure Fluorescence Change E->F G Analyze Data (EC50/IC50) F->G

Caption: Workflow for an in vitro calcium influx assay.

Ex Vivo Arteriole Vasodilation Assay

This assay assesses the functional consequence of TRPV4 modulation on blood vessel tone.

Objective: To determine the effect of RN-1734 on TRPV4-mediated vasodilation.

Materials:

  • Isolated mesenteric or cremaster arterioles from a suitable animal model (e.g., mouse or rat).

  • Pressure myography system.

  • Physiological salt solution (PSS), oxygenated (95% O₂ / 5% CO₂).

  • A TRPV4 agonist (e.g., GSK1016790A).

  • RN-1734 stock solution.

  • A vasoconstrictor (e.g., phenylephrine or U46619).

Procedure:

  • Vessel Isolation and Mounting: Isolate the arteriole and mount it on the glass cannulas of the pressure myograph system. Pressurize the vessel to a physiological level (e.g., 60 mmHg).

  • Equilibration: Allow the vessel to equilibrate in warmed, oxygenated PSS until a stable baseline diameter is achieved.

  • Pre-constriction: Constrict the vessel to 30-50% of its baseline diameter using a vasoconstrictor.

  • Agonist-Induced Dilation: Once a stable constriction is achieved, add a TRPV4 agonist to the superfusing PSS to induce vasodilation.

  • Antagonist Inhibition: In a separate set of experiments, pre-incubate the pre-constricted vessel with RN-1734 for a defined period (e.g., 20-30 minutes) before adding the TRPV4 agonist.

  • Measurement and Analysis: Continuously record the vessel's internal diameter. Calculate the percent dilation in response to the agonist in the presence and absence of RN-1734. This will demonstrate the inhibitory effect of RN-1734 on TRPV4-mediated vasodilation.[2][3]

Off-Target Considerations

A study has suggested that both this compound and the structurally similar RN-1734 may have off-target effects on histamine signaling.[7] Specifically, both compounds were found to inhibit the calcium response to histamine via the H1 receptor in certain cell lines.[7] This is an important consideration when interpreting data from experimental systems where histamine signaling may be active. The inhibitory effect of this compound on the histamine response was not due to its known antagonism of TRPM8.[7] Researchers should exercise caution and consider appropriate controls when using these compounds in complex biological systems.

Summary and Conclusion

This compound and RN-1734 are valuable pharmacological tools for probing the function of the TRPV4 ion channel. This compound serves as a selective agonist, useful for activating the channel and studying its downstream effects. In contrast, RN-1734 is a selective antagonist, essential for blocking TRPV4 activity to investigate its role in various physiological and pathological processes.

The choice between these two compounds is dictated by the experimental objective. For studies aiming to understand the consequences of TRPV4 activation, this compound is the appropriate choice. For experiments designed to elucidate the necessity of TRPV4 in a biological process, RN-1734 is the tool of choice. When using either compound, it is crucial to consider their respective potencies, selectivities, and potential off-target effects to ensure the generation of robust and interpretable data.

References

RN-1747: A Comparative Analysis of its Cross-reactivity with Other Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the selectivity profile of RN-1747, a potent agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel, reveals a high degree of selectivity, with notable cross-reactivity limited to the TRPM8 channel. This guide provides a comprehensive comparison of this compound's activity across various ion channels, supported by available experimental data, to inform researchers and drug development professionals in their scientific endeavors.

This compound is widely recognized as a valuable tool for studying the physiological and pathological roles of TRPV4, a non-selective cation channel involved in a multitude of cellular processes. A thorough understanding of its interaction with other ion channels is paramount for the accurate interpretation of experimental results and for the advancement of therapeutic strategies targeting TRPV4.

Selectivity Profile of this compound

This compound demonstrates potent agonistic activity at the human, mouse, and rat TRPV4 channels. However, its activity is not entirely confined to this target. The most significant off-target interaction identified is its antagonism of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. Furthermore, studies have indicated that this compound exhibits selectivity over other members of the TRP family, namely TRPV1 and TRPV3.

The following table summarizes the quantitative data on the interaction of this compound with various ion channels.

Ion ChannelSpeciesActivityIC50 / EC50 (µM)
TRPV4 HumanAgonist0.77
MouseAgonist4.0
RatAgonist4.1
TRPM8 Not SpecifiedAntagonist4.0
TRPV1 Not SpecifiedNo significant activity> 30
TRPV3 Not SpecifiedNo significant activity> 30

Experimental Methodologies

The determination of this compound's activity and selectivity is primarily achieved through two key experimental techniques: calcium imaging and electrophysiology. These methods allow for the direct or indirect measurement of ion channel activation and inhibition.

Calcium Imaging Assay

This high-throughput screening method is used to assess the ability of a compound to modulate the influx of calcium ions through a channel.

Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are genetically engineered to express the target ion channel (e.g., TRPV4, TRPV1, TRPV3, TRPM8). These cells are then seeded into 96-well or 384-well plates and cultured until they form a confluent monolayer.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. These dyes exhibit an increase in fluorescence intensity upon binding to intracellular calcium.

  • Compound Addition: A baseline fluorescence reading is taken before the addition of this compound at various concentrations.

  • Agonist/Antagonist Application:

    • For testing agonistic activity (on TRPV4, TRPV1, TRPV3), the change in fluorescence after the addition of this compound is measured.

    • For testing antagonistic activity (on TRPM8), cells are first stimulated with a known TRPM8 agonist (e.g., menthol or icilin), and then this compound is added to determine its ability to inhibit the agonist-induced calcium influx.

  • Data Analysis: The fluorescence intensity is measured using a fluorescence plate reader. The data is then analyzed to determine the EC50 (for agonists) or IC50 (for antagonists) values, which represent the concentration of this compound required to elicit 50% of the maximal response or inhibition, respectively.

Electrophysiology (Patch-Clamp) Assay

This "gold standard" technique provides a direct measure of the ion flow through a channel, offering detailed insights into the mechanism of action of a compound.

Protocol:

  • Cell Preparation: Similar to the calcium imaging assay, HEK293 cells expressing the ion channel of interest are used. A single cell is isolated for recording.

  • Patch-Clamp Configuration: A glass micropipette with a very small tip diameter is brought into contact with the cell membrane to form a high-resistance seal (a "gigaseal"). The membrane patch under the pipette tip is then ruptured to achieve the "whole-cell" configuration, allowing for the control of the cell's membrane potential and the recording of the total current flowing through all the ion channels in the cell membrane.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to activate or inactivate the ion channels of interest.

  • Compound Application: this compound is applied to the cell via a perfusion system at various concentrations.

  • Data Acquisition and Analysis: The resulting electrical currents are recorded and analyzed to determine the effect of this compound on the channel's activity. For agonists, the concentration-response curve is used to calculate the EC50. For antagonists, the ability of this compound to block the current induced by a known agonist is measured to determine the IC50.

Signaling and Experimental Workflow

The following diagrams illustrate the signaling pathway of TRPV4 activation and the general workflow for assessing compound selectivity.

TRPV4_Signaling_Pathway cluster_stimuli Stimuli cluster_channel Ion Channel cluster_cellular_response Cellular Response Stimulus This compound TRPV4 TRPV4 Channel Stimulus->TRPV4 Agonist Ca_Influx Ca²⁺ Influx TRPV4->Ca_Influx Activation Downstream Downstream Signaling Ca_Influx->Downstream

Caption: Agonist activation of the TRPV4 signaling pathway.

Cross_Reactivity_Screening_Workflow cluster_screening Screening Process cluster_analysis Data Analysis cluster_outcome Outcome Compound This compound Primary_Assay Primary Target Assay (e.g., TRPV4 Calcium Imaging) Compound->Primary_Assay Selectivity_Panel Broad Ion Channel Panel (Calcium Imaging / Electrophysiology) Compound->Selectivity_Panel Activity_Confirmation Confirm On-Target Activity (EC50 Calculation) Primary_Assay->Activity_Confirmation Off_Target_ID Identify Off-Target Hits (IC50/EC50 Calculation) Selectivity_Panel->Off_Target_ID Selectivity_Profile Generate Selectivity Profile Activity_Confirmation->Selectivity_Profile Off_Target_ID->Selectivity_Profile

Caption: Workflow for determining ion channel cross-reactivity.

Conclusion

Validating the On-Target Effects of RN-1747: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of RN-1747, a selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, with other commercially available modulators. This guide includes supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant signaling pathways and workflows to aid in the critical evaluation of this compound for preclinical research.

Introduction to this compound and its Target: TRPV4

This compound is a potent and selective agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4), a non-selective cation channel that plays a crucial role in a variety of physiological processes.[1][2] TRPV4 is activated by a diverse range of stimuli, including heat, mechanical stress, and endogenous ligands.[3][4] Upon activation, TRPV4 allows the influx of calcium ions (Ca2+), which triggers a cascade of downstream signaling events.[5][6][7] These pathways are involved in cellular functions such as inflammation, mechanosensation, and vascular regulation.[4][6] The multifaceted role of TRPV4 has made it a significant target for therapeutic intervention in various diseases.

Comparative Analysis of TRPV4 Modulators

The on-target effects of this compound are best understood in the context of other available TRPV4 modulators. This section provides a quantitative comparison of this compound with other commonly used agonists and antagonists.

Agonist Activity Profile
CompoundTargetSpeciesEC50Reference
This compound TRPV4Human0.77 µM[1]
Mouse4.0 µM[1]
Rat4.1 µM[1]
GSK1016790ATRPV4Human2.1 - 5 nM[8]
Mouse18 nM[8]
4α-Phorbol 12,13-didecanoate (4αPDD)TRPV4Human~0.3 µM[1]
Antagonist and Off-Target Activity Profile
CompoundTargetSpeciesIC50RemarksReference
This compound TRPM8-4 µMAntagonist activity[1]
RN-1734TRPV4Human2.3 µMSelective TRPV4 antagonist[9][10]
Mouse5.9 µM[9][10]
Rat3.2 µM[9][10]
TRPM8->30 µMSelective over TRPM8[9][10]
TRPV1->100 µMSelective over TRPV1[9][10]
TRPV3->30 µMSelective over TRPV3[9][10]
HC-067047TRPV4--Widely used antagonist[11]

Experimental Protocols for On-Target Validation

To validate the on-target effects of this compound, two primary experimental approaches are commonly employed: intracellular calcium influx assays and patch-clamp electrophysiology.

Intracellular Calcium Influx Assay

This assay directly measures the increase in intracellular calcium concentration following the activation of TRPV4 channels by an agonist like this compound.

Objective: To quantify the agonist-induced calcium influx in cells expressing TRPV4.

Materials:

  • HEK293 cells stably or transiently expressing human, mouse, or rat TRPV4.

  • Cell culture medium (e.g., DMEM) with supplements.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

  • This compound and other test compounds.

  • Ionomycin (positive control).

  • TRPV4 antagonist (e.g., RN-1734) for specificity testing.

  • Fluorescence plate reader or fluorescence microscope.

Procedure:

  • Cell Plating: Seed TRPV4-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing: Gently wash the cells twice with HBSS to remove extracellular dye.

  • Compound Addition:

    • Prepare serial dilutions of this compound and other test compounds in HBSS.

    • Add the compounds to the respective wells. For antagonist testing, pre-incubate the cells with the antagonist for 10-15 minutes before adding the agonist.

  • Fluorescence Measurement:

    • Immediately after compound addition, measure the fluorescence intensity using a plate reader or microscope.

    • For kinetic assays, record the fluorescence signal over time (e.g., every 5 seconds for 5 minutes).

    • For endpoint assays, measure the peak fluorescence intensity.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of a positive control (e.g., ionomycin).

    • Plot the dose-response curve and calculate the EC50 value for each agonist.

Patch-Clamp Electrophysiology

This technique provides a direct measure of the ion channel activity by recording the currents flowing through the cell membrane in response to agonist application.

Objective: To characterize the electrophysiological properties of TRPV4 channels activated by this compound.

Materials:

  • TRPV4-expressing cells (e.g., HEK293 cells or primary neurons).

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • External (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4.

  • Internal (intracellular) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA; pH adjusted to 7.2.

  • This compound and other test compounds.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Obtain a gigaohm seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Current Recording:

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

    • Perfuse the cells with the external solution containing this compound or other test compounds.

    • Record the resulting currents.

  • Data Analysis:

    • Measure the amplitude of the inward and outward currents.

    • Construct current-voltage (I-V) curves.

    • Analyze the kinetics of channel activation and deactivation.

Visualizing a Key Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.

G cluster_0 Cell Preparation cluster_1 Compound Application & Measurement cluster_2 Data Analysis plate_cells Plate TRPV4-expressing cells dye_loading Load cells with Ca2+ dye plate_cells->dye_loading wash_cells Wash to remove extracellular dye dye_loading->wash_cells add_compound Add this compound / Alternatives wash_cells->add_compound measure_fluorescence Measure fluorescence change add_compound->measure_fluorescence analyze_data Calculate ΔF and normalize measure_fluorescence->analyze_data dose_response Generate dose-response curve analyze_data->dose_response ec50 Determine EC50 value dose_response->ec50 G RN1747 This compound TRPV4 TRPV4 Channel RN1747->TRPV4 binds and activates Ca_influx Ca2+ Influx TRPV4->Ca_influx Downstream Downstream Signaling (e.g., Calmodulin, PKC, NFAT) Ca_influx->Downstream Cellular_response Cellular Response (e.g., Vasodilation, Inflammation) Downstream->Cellular_response

References

Comparative Analysis of TRPV4 Agonists: RN-1747 vs. 4α-Phorbol 12,13-didecanoate (4α-PDD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two commonly used transient receptor potential vanilloid 4 (TRPV4) channel agonists: RN-1747 and 4α-Phorbol 12,13-didecanoate (4α-PDD). The objective of this analysis is to furnish researchers with the necessary information to make informed decisions when selecting a TRPV4 agonist for their specific experimental needs, with a particular focus on mechanism of action, potency, selectivity, and potential off-target effects.

Executive Summary

Both this compound and 4α-PDD are effective activators of the TRPV4 ion channel, a key player in a multitude of physiological processes including mechanosensation, osmosensation, and temperature sensing. While both compounds are widely used, they exhibit distinct pharmacological profiles. This compound is a selective TRPV4 agonist with a known off-target antagonism at the TRPM8 channel. In contrast, a growing body of evidence suggests that 4α-PDD, while a potent TRPV4 agonist, lacks selectivity and can elicit biological effects through TRPV4-independent mechanisms, a critical consideration for data interpretation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound and 4α-PDD based on available experimental data. It is important to note that direct comparisons of potency can be challenging as the data are derived from various studies that may employ different experimental systems and conditions.

ParameterThis compound4α-Phorbol 12,13-didecanoate (4α-PDD)
Primary Target Transient Receptor Potential Vanilloid 4 (TRPV4)Transient Receptor Potential Vanilloid 4 (TRPV4)
Mechanism of Action Selective AgonistAgonist
EC50 for human TRPV4 0.77 µM[1][2][3][4]~0.2 - 0.32 µM[5][6]
EC50 for mouse TRPV4 4.0 µM[1][2][4]~0.2 µM[6]
EC50 for rat TRPV4 4.1 µM[1][2][4]Not widely reported
Known Off-Target Effects TRPM8 Antagonist (IC50 = 4 µM)[1][2][4]Activates neurons independently of TRPV4[6][7][8]
Selectivity Concerns Selective for TRPV4 over TRPV1 and TRPV3[3]Evidence of non-selective, TRPV4-independent effects[6][7][8]

Signaling Pathways and Experimental Workflow

TRPV4 Activation and Downstream Signaling

Activation of the TRPV4 channel by agonists such as this compound and 4α-PDD leads to an influx of cations, primarily Ca2+, into the cell. This increase in intracellular calcium concentration triggers a cascade of downstream signaling events that can influence a variety of cellular processes, including inflammation, mechanotransduction, and smooth muscle contraction.

TRPV4_Signaling cluster_membrane Plasma Membrane cluster_agonists Agonists cluster_downstream Downstream Effects TRPV4 TRPV4 Channel Ca_influx Ca²⁺ Influx TRPV4->Ca_influx RN1747 This compound RN1747->TRPV4 Activates alphaPDD 4α-PDD alphaPDD->TRPV4 Activates Signaling_Cascade Downstream Signaling (e.g., Calmodulin, PKC) Ca_influx->Signaling_Cascade Cellular_Response Cellular Response (e.g., Inflammation, Vasodilation) Signaling_Cascade->Cellular_Response

TRPV4 agonist-induced signaling pathway.
Experimental Workflow for Calcium Imaging

A common method to assess the activity of TRPV4 agonists is to measure the intracellular calcium concentration ([Ca2+]i) in cells expressing the channel. The following diagram outlines a typical workflow for such an experiment.

Calcium_Imaging_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Seed_Cells Seed HEK293-TRPV4 cells on coverslips Load_Dye Load cells with a calcium indicator dye (e.g., Fura-2 AM) Seed_Cells->Load_Dye Baseline Record baseline fluorescence Load_Dye->Baseline Add_Agonist Add this compound or 4α-PDD Baseline->Add_Agonist Record_Response Record fluorescence changes Add_Agonist->Record_Response Ratio Calculate fluorescence ratio (e.g., 340/380 nm for Fura-2) Record_Response->Ratio Quantify Quantify [Ca²⁺]i changes Ratio->Quantify Compare Compare agonist potency (EC₅₀) Quantify->Compare

Workflow for assessing agonist-induced calcium influx.

Detailed Experimental Protocols

In Vitro Calcium Imaging Assay

Objective: To determine the potency (EC50) of this compound and 4α-PDD in activating human TRPV4 channels.

Materials:

  • HEK293 cells stably expressing human TRPV4 (HEK293-hTRPV4)

  • 96-well black-walled, clear-bottom plates

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • This compound and 4α-PDD stock solutions in DMSO

  • Fluorescence plate reader with dual-wavelength excitation capabilities (e.g., 340 nm and 380 nm) and emission detection at 510 nm.

Procedure:

  • Cell Plating: Seed HEK293-hTRPV4 cells into 96-well plates at a density of 50,000 cells per well and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • After incubation, wash the cells twice with 100 µL of HBSS.

  • Compound Preparation: Prepare serial dilutions of this compound and 4α-PDD in HBSS. Ensure the final DMSO concentration is below 0.1%.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Record the baseline fluorescence at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm for a set period (e.g., 20 seconds).

    • Add the different concentrations of the agonists to the respective wells.

    • Immediately start recording the fluorescence changes for a further period (e.g., 3-5 minutes).

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm.

    • Determine the peak change in the fluorescence ratio after agonist addition.

    • Plot the peak change in ratio against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the ion currents elicited by this compound and 4α-PDD through TRPV4 channels.

Materials:

  • HEK293-hTRPV4 cells cultured on glass coverslips

  • Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

  • Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, pH 7.2 with KOH.

  • This compound and 4α-PDD stock solutions in DMSO.

Procedure:

  • Pipette Preparation: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Cell Patching:

    • Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

    • Approach a cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Recording:

    • Clamp the cell membrane potential at a holding potential of -60 mV.

    • Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to measure the current-voltage (I-V) relationship.

    • Record baseline currents.

    • Perfuse the cell with a known concentration of this compound or 4α-PDD and record the elicited currents.

    • Wash out the compound and record the recovery of the current.

  • Data Analysis:

    • Measure the peak inward and outward currents at specific voltages.

    • Construct I-V curves before and after agonist application.

    • Analyze the kinetics of channel activation and deactivation.

Discussion and Conclusion

The choice between this compound and 4α-PDD as a TRPV4 agonist should be guided by the specific requirements of the experiment.

This compound is a valuable tool for studies where selectivity for TRPV4 is paramount. Its well-defined off-target effect on TRPM8 can also be controlled for or even exploited in certain experimental designs. The consistent, albeit slightly lower, potency across different species makes it a reliable choice for translational research.

4α-Phorbol 12,13-didecanoate (4α-PDD) , while a potent activator of TRPV4, should be used with caution due to its demonstrated ability to induce TRPV4-independent effects, particularly in neuronal preparations.[6][7][8] Researchers using 4α-PDD should include appropriate controls, such as experiments in TRPV4 knockout cells or animals, to confirm that the observed effects are indeed mediated by TRPV4.

References

Studies confirming the selectivity of RN-1747 for TRPV4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Selectivity of RN-1747 for the TRPV4 Ion Channel.

This compound has emerged as a valuable pharmacological tool for studying the transient receptor potential vanilloid 4 (TRPV4) channel, a key player in a multitude of physiological processes. This guide provides a comprehensive comparison of this compound's activity on TRPV4 versus other ion channels, supported by experimental data and detailed methodologies, to confirm its selectivity.

Comparative Activity of this compound

This compound demonstrates potent agonistic activity at the TRPV4 channel across different species. Its selectivity is evident when comparing its effective concentration (EC50) for TRPV4 to its activity at other related TRP channels.

Target Ion ChannelSpeciesActivity (EC50/IC50 in µM)Compound EffectReference
TRPV4 Human 0.77 Agonist [1][2]
TRPV4 Mouse 4.0 Agonist [1][2]
TRPV4 Rat 4.1 Agonist [1][2]
TRPV1Not Specified>100No significant activity[1]
TRPV3Not Specified>30No significant activity[1]
TRPM8Not Specified4.0Antagonist[1][2]

Experimental Protocols

The selectivity of this compound for TRPV4 is typically determined using a cell-based calcium imaging assay. This method allows for the direct measurement of ion channel activation by detecting changes in intracellular calcium levels.

Calcium Imaging Assay for TRPV4 Activity

This protocol outlines the steps to measure the activity of this compound on TRPV4 channels expressed in a heterologous expression system, such as Human Embryonic Kidney 293 (HEK293) cells.

1. Cell Culture and Transfection:

  • Cell Line: HEK293 cells are commonly used due to their low endogenous ion channel expression.[3]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: HEK293 cells are transiently transfected with a plasmid encoding the full-length cDNA of the desired TRPV channel (e.g., human TRPV4, TRPV1, TRPV3, or TRPM8) using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.

2. Calcium Indicator Loading:

  • Dye Preparation: A stock solution of a calcium-sensitive fluorescent dye, such as Fluo-4 AM, is prepared in anhydrous DMSO.

  • Loading Solution: The Fluo-4 AM stock solution is diluted in a physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES, to a final concentration of 1-5 µM. Pluronic F-127 (at a final concentration of 0.02-0.04%) can be included to aid in dye dispersal.[4]

  • Cell Loading: Transfected cells, seeded in a 96-well black-walled, clear-bottom plate, are washed with HBSS. The dye loading solution is then added to each well, and the plate is incubated at 37°C for 30-60 minutes, followed by a 15-30 minute incubation at room temperature to allow for complete de-esterification of the dye.[5][6][7]

3. Compound Addition and Fluorescence Measurement:

  • Wash: After incubation, the dye loading solution is removed, and the cells are washed twice with HBSS.

  • Compound Plate Preparation: Serial dilutions of this compound and other control compounds are prepared in HBSS in a separate 96-well plate.

  • Fluorescence Reading: The cell plate is placed in a fluorescence microplate reader or a fluorescent imaging system (e.g., FLIPR, FlexStation). The baseline fluorescence is recorded before the addition of the compounds.

  • Compound Addition: The compounds are then automatically added to the cell plate, and the fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm for Fluo-4) is measured over time to detect changes in intracellular calcium.[5][6]

4. Data Analysis:

  • The change in fluorescence intensity is calculated relative to the baseline.

  • Dose-response curves are generated by plotting the fluorescence change against the concentration of this compound.

  • The EC50 or IC50 values are determined by fitting the dose-response data to a sigmoidal equation.

TRPV4 Signaling Pathway

Activation of the TRPV4 channel by agonists like this compound initiates a cascade of intracellular events, primarily driven by the influx of calcium. This signaling pathway can be modulated by other cellular processes, such as phosphorylation by Protein Kinase A (PKA) and Protein Kinase C (PKC), which can sensitize the channel.

TRPV4_Signaling_Pathway cluster_activation Channel Activation cluster_sensitization Channel Sensitization cluster_downstream Downstream Signaling This compound This compound TRPV4 TRPV4 This compound->TRPV4 Ca2+_Influx Ca2+_Influx TRPV4->Ca2+_Influx PKA PKA PKA->TRPV4 Phosphorylation PKC PKC PKC->TRPV4 Phosphorylation Cellular_Responses Cellular_Responses Ca2+_Influx->Cellular_Responses

Caption: TRPV4 signaling initiated by this compound.

Off-Target Considerations

While this compound is highly selective for TRPV4, it is important for researchers to be aware of potential off-target effects. Studies have shown that this compound can act as an antagonist at the TRPM8 channel with an IC50 of 4.0 µM.[1][2] Additionally, some research suggests that this compound may interfere with histamine signaling, although the mechanism is not yet fully understood.[8] Therefore, appropriate controls should be included in experiments to account for these potential off-target activities, especially when working with systems where these other channels or signaling pathways are relevant.

References

RN-1747 as a Chemical Probe for TRPV4 Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a polymodal, non-selective cation channel involved in a vast array of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[1][2] Its wide distribution and implication in various pathologies make it a significant target for therapeutic intervention and basic research.[1][3] Chemical probes are indispensable tools for dissecting the function of ion channels like TRPV4.

This guide provides a comprehensive comparison of RN-1747, a widely used chemical probe, with other common modulators of TRPV4. A critical point of clarification is that This compound is a selective TRPV4 agonist , meaning it activates the channel.[4][5][6][7] Its utility as a probe lies in its ability to specifically initiate TRPV4-mediated signaling cascades, allowing researchers to study their downstream consequences. However, for a complete understanding of TRPV4's role, it is often essential to use agonists in concert with antagonists—molecules that block channel function. This guide will, therefore, compare this compound with alternative agonists and leading antagonists to provide a holistic view of the available chemical tools.

Comparative Analysis of TRPV4 Modulators

The selection of an appropriate chemical probe requires careful consideration of its potency, selectivity, and mechanism of action. The following tables summarize quantitative data for this compound and its principal alternatives.

Table 1: Comparison of TRPV4 Agonists

CompoundTypePotency (EC50)Species Specificity (EC50)Key Characteristics & Off-Target Effects
This compound Arylsulfonamide~0.77 µMHuman: 0.77 µM[4][5][7] Mouse: 4.0 µM[4][5][7] Rat: 4.1 µM[4][5][7]Selective TRPV4 agonist. Also antagonizes TRPM8 (IC50 = 4 µM).[4][5][6] Caution advised due to potential interference with histamine H1R signaling.[3][8]
GSK1016790A N-((S)-1-(...))~5-17 nM (pEC50 ~8.7-7.7)Human: pEC50 = 8.7[9] Mouse: pEC50 = 7.7[9]A highly potent and selective TRPV4 activator.[3][9] Widely used as a reference agonist. Infusion in vivo can cause circulatory collapse, demonstrating potent channel activation.[3]
4α-Phorbol 12,13-didecanoate (4α-PDD) Phorbol Ester~300 nM (pEC50 ~6.5)Human: pEC50 = 6.5[9]A commonly used phorbol ester-based agonist. Less potent than GSK1016790A.[2][9]

Table 2: Comparison of TRPV4 Antagonists

CompoundTypePotency (IC50)Species Specificity (IC50)Key Characteristics & Selectivity
HC-067047 Pyrrole Carboxamide~17-133 nMHuman: 48 nM[10][11] Mouse: 17 nM[10][11] Rat: 133 nM[10][11]Potent, selective, and reversible antagonist.[10][12] Selective over TRPV1, TRPV2, TRPV3, and TRPM8 channels.[10][12] Widely used to confirm TRPV4-mediated effects in vitro and in vivo.[13]
GSK2193874 Dihydroquinoline Carboxamide~2-40 nMHuman: 40 nM[14] Rat: 2 nM[14]Potent, selective, and orally bioavailable antagonist.[14] Excellent for in vivo studies requiring systemic administration.[13][15] Selective against TRPV1, TRPA1, TRPC6, and TRPM8 (IC50 >25 µM).[14]
RN-1734 Benzenesulfonamide~2.3-5.9 µMHuman: 2.3 µM Mouse: 5.9 µM Rat: 3.2 µMStructurally related to the agonist this compound.[16] Selectively antagonizes agonist- and hypotonicity-stimulated Ca2+ influx.[16] Selective over TRPV1, TRPV3, and TRPM8 (IC50 >30 µM).

Visualizing the Mechanism of Action

Understanding the signaling pathway is crucial for interpreting experimental results. The following diagrams illustrate the activation of TRPV4 and a typical experimental workflow for characterizing modulators like this compound.

TRPV4_Signaling_Pathway cluster_stimuli External Stimuli cluster_membrane Cell Membrane cluster_antagonists Pharmacological Blockade Heat Heat (>27°C) TRPV4 TRPV4 Channel (Closed) Heat->TRPV4 Osmotic_Stress Hypotonicity Osmotic_Stress->TRPV4 Agonists Agonists (e.g., this compound) Agonists->TRPV4 TRPV4_Open TRPV4 Channel (Open) TRPV4->TRPV4_Open Activation Ca_int Ca²⁺ (intracellular) Antagonists Antagonists (e.g., HC-067047) Antagonists->TRPV4 Inhibition Ca_ext Ca²⁺ (extracellular) Ca_ext->TRPV4_Open Influx Response Downstream Cellular Responses Ca_int->Response Signal Transduction

Caption: TRPV4 channel activation pathway.

Experimental_Workflow cluster_discovery Probe Discovery & Validation cluster_application Functional Studies Screen Primary Screen (e.g., Ca²⁺ Influx Assay) Confirm Hit Confirmation (Dose-Response) Screen->Confirm Electro Secondary Screen (Electrophysiology) Confirm->Electro Select Selectivity Profiling (vs. other TRP channels) Electro->Select Vivo In Vivo Testing (Animal Models) Select->Vivo Hypothesis Formulate Hypothesis (e.g., TRPV4 mediates X) Agonist_Test Activate with Agonist (e.g., this compound) Hypothesis->Agonist_Test Antagonist_Block Block with Antagonist (e.g., HC-067047) Agonist_Test->Antagonist_Block Control Observe Observe Phenotype (Confirm TRPV4-dependence) Agonist_Test->Observe Antagonist_Block->Observe

Caption: Workflow for characterizing and using TRPV4 probes.

Key Experimental Protocols

The data presented in the comparison tables are typically generated using standardized biophysical and cell-based assays. Below are outlines of two fundamental protocols.

Intracellular Calcium Influx Assay

This is a high-throughput method to assess whether a compound activates or inhibits TRPV4 by measuring changes in intracellular calcium concentration ([Ca²⁺]i).

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound on TRPV4-expressing cells.

Methodology:

  • Cell Culture: HEK293 or CHO cells stably or transiently expressing the human, mouse, or rat TRPV4 channel are cultured to ~90% confluency in 96- or 384-well plates.

  • Dye Loading: Cells are washed with a buffered salt solution (e.g., HBSS) and then incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) for 30-60 minutes at 37°C, as per the dye manufacturer's instructions.

  • Baseline Measurement: After washing away excess dye, the plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken for 1-2 minutes to ensure signal stability.

  • Compound Application:

    • Agonist Testing (e.g., this compound): A range of concentrations of the test agonist is added to the wells, and fluorescence is continuously monitored for 5-10 minutes to capture the peak response.

    • Antagonist Testing (e.g., HC-067047): Cells are pre-incubated with various concentrations of the test antagonist for 10-20 minutes. Subsequently, a fixed concentration of a known TRPV4 agonist (e.g., this compound or GSK1016790A at its EC80) is added, and the resulting fluorescence is measured.

  • Data Analysis: The change in fluorescence intensity is normalized to the baseline. For agonist testing, dose-response curves are generated to calculate the EC50 value. For antagonist testing, the inhibition of the agonist response is plotted against antagonist concentration to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion flow through the TRPV4 channel, offering detailed insights into the mechanism of action of a modulator.

Objective: To characterize the effect of a compound on TRPV4 channel currents.

Methodology:

  • Cell Preparation: A low density of TRPV4-expressing cells is plated onto glass coverslips 24-48 hours before the experiment.

  • Establishing a Recording: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution. A glass micropipette filled with intracellular solution is carefully maneuvered to form a high-resistance seal (>1 GΩ) with a single cell. The cell membrane under the pipette is then ruptured to achieve the "whole-cell" configuration.

  • Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -60 mV). Voltage ramps or steps are applied to measure current-voltage (I-V) relationships.

  • Compound Perfusion: Once a stable baseline current is established, the extracellular solution is switched to one containing the test compound.

    • Agonist (this compound): Application will induce an inward current at negative potentials, characteristic of non-selective cation channel activation.[7]

    • Antagonist (GSK2193874): The antagonist is typically applied before and during the application of an agonist to quantify the degree of current inhibition.[14]

  • Data Analysis: The amplitude of the induced or inhibited current is measured and analyzed. This method can confirm the mode of action (e.g., channel block) and provide precise potency measurements.

Conclusion and Recommendations

This compound is a valuable chemical probe for studying TRPV4 function due to its selective agonist activity.[7] It is a reliable tool for inducing TRPV4-dependent physiological responses in both cellular and in vivo models.[7][15][17] However, researchers must remain vigilant of its known off-target antagonism of TRPM8 at similar concentrations and its potential interaction with histamine signaling pathways, which could confound data interpretation in some experimental systems.[3][4][8]

For studies requiring maximal potency and selectivity for TRPV4 activation, GSK1016790A is a superior choice.

To validate that an observed effect from this compound is truly mediated by TRPV4, it is imperative to demonstrate that the effect can be blocked by a selective antagonist.

  • HC-067047 is an excellent, well-characterized antagonist for both in vitro and in vivo applications.[10][12]

  • GSK2193874 is the preferred antagonist for chronic in vivo studies due to its oral bioavailability and robust pharmacokinetic profile.[14]

Ultimately, the rigorous use of well-characterized, complementary tools—potent agonists like this compound and highly selective antagonists like HC-067047 or GSK2193874—will yield the most reliable and publishable insights into the complex biological roles of the TRPV4 channel.

References

Replicating Published Findings with RN-1747: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comprehensive comparison of experimental data and detailed protocols for utilizing RN-1747, a selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This document aims to facilitate the replication of published findings by presenting key data in a structured format, outlining detailed methodologies, and highlighting potential sources of variability, including known off-target effects.

Performance Comparison of this compound and Other TRPV4 Agonists

This compound is a widely used tool compound for activating TRPV4 channels. However, its potency can vary across species, and it exhibits off-target effects that are crucial to consider when designing experiments and interpreting results. The following tables summarize the quantitative data on this compound and compare it with another common TRPV4 agonist, GSK1016790A.

ParameterHuman TRPV4 (hTRPV4)Mouse TRPV4 (mTRPV4)Rat TRPV4 (rTRPV4)
This compound EC50 0.77 µM4.0 µM4.1 µM
GSK1016790A EC50 ~3-5 nM18.5 nM10 nM
Table 1: Comparative Potency (EC50) of this compound and GSK1016790A on TRPV4 from Different Species.
Off-TargetTargetActionIC50
This compound TRPM8Antagonist4 µM
This compound Histamine H1 Receptor SignalingInterference-
Table 2: Known Off-Target Effects of this compound.

Key Experimental Protocols

To aid in the replication of published findings, detailed protocols for common experimental applications of this compound are provided below. These protocols are synthesized from methodologies reported in various peer-reviewed publications.

In Vitro Calcium Imaging Assay

This protocol is designed to measure intracellular calcium influx in response to TRPV4 activation by this compound in a cell line expressing the channel.

Materials:

  • HEK293 cells stably expressing the desired TRPV4 variant (human, mouse, or rat)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound stock solution (in DMSO)

  • Ionomycin (positive control)

  • 96-well black, clear-bottom plates

Procedure:

  • Cell Culture: Plate TRPV4-expressing HEK293 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Compound Addition:

    • Wash the cells twice with HBSS to remove excess dye.

    • Add HBSS containing the desired concentration of this compound to the wells. Prepare a vehicle control (DMSO in HBSS) and a positive control (e.g., Ionomycin).

  • Data Acquisition:

    • Immediately begin measuring the fluorescence intensity using a fluorescence plate reader.

    • For Fura-2, alternate excitation wavelengths between 340 nm and 380 nm, and measure emission at 510 nm.

    • Record data for a sufficient duration to capture the peak response and any subsequent plateau or decline.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (340/380 nm for Fura-2).

    • Normalize the data to the baseline fluorescence before compound addition.

    • Generate dose-response curves to determine the EC50 of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the direct measurement of TRPV4-mediated currents in response to this compound.

Materials:

  • Cells expressing TRPV4

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2 with KOH)

  • This compound stock solution (in DMSO)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a target cell.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit currents.

    • Perfuse the external solution containing the desired concentration of this compound onto the cell.

  • Data Acquisition and Analysis:

    • Record the current responses before, during, and after the application of this compound.

    • Measure the current amplitude at specific voltages to construct current-voltage (I-V) relationships.

    • Subtract the control currents from the currents recorded in the presence of this compound to isolate the TRPV4-mediated current.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and procedures discussed, the following diagrams have been generated.

TRPV4_Signaling_Pathway RN1747 This compound TRPV4 TRPV4 Channel RN1747->TRPV4 Agonist Binding Ca_influx Ca²⁺ Influx TRPV4->Ca_influx Calmodulin Calmodulin Activation Ca_influx->Calmodulin Downstream Downstream Signaling (e.g., PKC, PI3K) Calmodulin->Downstream Response Cellular Response Downstream->Response

TRPV4 signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture with TRPV4 Expression dye_loading Calcium Dye Loading cell_culture->dye_loading compound_addition Addition of this compound or Control dye_loading->compound_addition data_acquisition Fluorescence or Current Measurement compound_addition->data_acquisition data_processing Data Normalization and Analysis data_acquisition->data_processing results Dose-Response Curves or I-V Plots data_processing->results

A typical experimental workflow for using this compound.

Off_Target_Pathway RN1747 This compound TRPV4 TRPV4 Channel RN1747->TRPV4 Agonist H1R_Signaling Histamine H1 Receptor Signaling RN1747->H1R_Signaling Interference Ca_Response_TRPV4 TRPV4-mediated Ca²⁺ Response TRPV4->Ca_Response_TRPV4 Ca_Response_Histamine Histamine-induced Ca²⁺ Response H1R_Signaling->Ca_Response_Histamine

Potential off-target interference of this compound.

Considerations for Reproducibility

  • Species-Specific Potency: As highlighted in Table 1, the EC50 of this compound varies significantly between human, mouse, and rat TRPV4. It is crucial to use species-appropriate cell lines or animal models and to consider these potency differences when designing experiments and comparing results to the literature.

  • Off-Target Effects: The antagonistic effect of this compound on TRPM8 at higher concentrations (IC50 of 4 µM) should be considered, especially when working with cells or tissues that co-express TRPV4 and TRPM8.[1]

  • Interference with Histamine Signaling: A critical consideration for reproducibility is the finding that this compound can inhibit the calcium response to histamine.[2] This off-target effect is not mediated by its known TRPM8 antagonism.[2] Therefore, in experimental systems where histamine signaling is active, results obtained with this compound should be interpreted with caution. It is advisable to use structurally different TRPV4 agonists, such as GSK1016790A, to confirm that the observed effects are specifically mediated by TRPV4 activation.

  • Solubility and Stability: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in the experimental medium is low (typically <0.1%) and consistent across all conditions, as DMSO itself can have biological effects. The stability of the compound in aqueous solutions over the course of the experiment should also be considered.

By providing this comparative data and these detailed protocols, this guide aims to equip researchers with the necessary information to critically evaluate published findings and to design and execute experiments with this compound that are robust and reproducible.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for RN-1747

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical guidance for the proper disposal of RN-1747, a selective TRPV4 agonist. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. The following protocols are designed to offer clear, step-by-step instructions for the chemical inactivation and disposal of this compound, thereby minimizing risks associated with its handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and be fully equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn.

  • Body Protection: A lab coat or a chemical-resistant apron is required.

  • Respiratory Protection: All procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.

Disposal Protocol Overview

The primary strategy for the safe disposal of this compound involves a two-stage chemical degradation process. The first stage focuses on the reduction of the nitroaromatic group, a key functional moiety contributing to its reactivity and potential toxicity. The second stage addresses the degradation of the resulting aromatic amine.

Stage 1: Reduction of the Nitroaromatic Group

The nitro group of this compound can be chemically reduced to a less reactive amino group. Two common laboratory-scale methods for this reduction are presented below.

Method A: Reduction with Zero-Valent Iron (ZVI)

This method utilizes the reducing power of metallic iron in an acidic aqueous environment.

Experimental Protocol:

  • For every 1 gram of this compound waste, prepare a solution in a suitable solvent (e.g., methanol or ethanol).

  • In a separate, appropriately sized container, create a slurry of zero-valent iron (iron powder) in an acidic aqueous solution. A suggested starting point is 2.0 g of iron powder per 100 mL of water, with the pH adjusted to 3.0 using a dilute acid like HCl.[1]

  • Slowly add the this compound solution to the stirred ZVI slurry within a chemical fume hood.

  • Allow the reaction to proceed with continuous stirring for a minimum of 3 hours to ensure complete transformation of the nitro group.[1]

  • After the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate) until the pH is between 6 and 8.

  • Filter the mixture to remove the iron particles and the precipitated iron salts. The filtrate will contain the reduced this compound (a chloroaniline derivative).

Method B: Reduction with Sodium Borohydride and a Nickel Catalyst

This method employs a more potent reducing agent, sodium borohydride, in the presence of a nickel salt catalyst.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the this compound waste in a mixture of acetonitrile and water (e.g., a 10:1 ratio).[2][3]

  • Add a catalytic amount of Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) to the solution and stir for 5 minutes. A typical catalytic loading is 0.2 mmol of NiCl₂·6H₂O per 1 mmol of the nitro compound.[2][3][4]

  • Slowly and carefully add sodium borohydride (NaBH₄) powder to the reaction mixture in small portions. A significant excess of NaBH₄ is typically used (e.g., 4 mmol per 1 mmol of the nitro compound).[2][3][4] Caution: The addition of sodium borohydride is exothermic and will generate hydrogen gas. Ensure adequate ventilation and avoid any sources of ignition.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is often complete within 20-30 minutes.[2][3]

  • Once the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of a proton source, such as isopropanol or acetone, followed by water.[2]

  • The resulting mixture contains the reduced this compound.

Quantitative Data for Nitro Group Reduction

ParameterMethod A (Zero-Valent Iron)Method B (Sodium Borohydride/Nickel)
Reducing Agent Zero-Valent Iron (powder)Sodium Borohydride (NaBH₄)
Catalyst NoneNickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)
Solvent Acidic Water (pH 3.0)Acetonitrile/Water (10:1)
Reagent Ratio (per mmol of this compound) ~35 mmol Fe (approx. 2g)4 mmol NaBH₄, 0.2 mmol NiCl₂·6H₂O
Reaction Time ~3 hours~20-30 minutes
Temperature Room TemperatureRoom Temperature

Stage 2: Degradation of the Chloroaniline Derivative

The product from Stage 1 is a chloroaniline derivative, which is also a hazardous substance and requires further treatment before final disposal. Advanced Oxidation Processes (AOPs) are effective for the degradation of such compounds.

Fenton Oxidation

Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst, generates highly reactive hydroxyl radicals that can mineralize organic pollutants.

Experimental Protocol:

  • Adjust the pH of the aqueous solution containing the chloroaniline derivative to approximately 3.0.[1]

  • Add a source of ferrous ions (Fe²⁺), such as ferrous sulfate (FeSO₄), to the solution. If Method A (ZVI) was used for the initial reduction, sufficient ferrous ions may already be present in the solution.[1]

  • Slowly add 30% hydrogen peroxide to the stirred solution. Caution: The reaction is exothermic. The addition should be controlled to maintain a safe temperature.

  • Allow the reaction to proceed for several hours to ensure maximum degradation of the aromatic amine.

  • After the reaction, neutralize the solution with a base to a pH between 6 and 8. This will precipitate the iron as iron(III) hydroxide.

  • Filter the mixture to remove the iron precipitate.

Final Disposal

The final aqueous solution from the degradation process should be collected in a designated hazardous waste container. The solid waste, including the filtered iron particles and precipitates, should also be collected in a separate, clearly labeled hazardous waste container. Arrange for the disposal of all waste materials through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Spill and Decontamination Procedures

In the event of a spill of this compound powder, avoid generating dust. Gently cover the spill with an absorbent material, such as vermiculite or sand. For liquid spills, use an inert absorbent material. Collect the absorbed material into a designated hazardous waste container. Decontaminate the spill area with a suitable laboratory detergent and water. All materials used for cleanup should be disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

RN1747_Disposal_Workflow cluster_prep Preparation cluster_reduction Stage 1: Nitro Reduction cluster_oxidation Stage 2: Amine Degradation cluster_disposal Final Disposal start This compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in Fume Hood ppe->fume_hood choose_method Choose Reduction Method fume_hood->choose_method zvi Method A: Zero-Valent Iron choose_method->zvi ZVI nabh4 Method B: Sodium Borohydride/Nickel choose_method->nabh4 NaBH4/Ni reduced_product Chloroaniline Derivative (in solution) zvi->reduced_product nabh4->reduced_product fenton Fenton Oxidation reduced_product->fenton degraded_solution Degraded Aqueous Solution fenton->degraded_solution collect_solid Collect Solid Waste fenton->collect_solid (Iron Precipitate) collect_liquid Collect Liquid Waste degraded_solution->collect_liquid ehs Dispose via EHS/ Licensed Contractor collect_liquid->ehs collect_solid->ehs

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Handling Guidance for RN-1747

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of RN-1747.

This document provides crucial safety protocols and logistical information for the handling and disposal of this compound (CAS 1024448-59-6), a selective TRPV4 agonist. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, with the chemical name 1-[(4-chloro-2-nitrophenyl)sulfonyl]-4-(phenylmethyl)-piperazine, is a combustible solid that can cause serious eye irritation. The primary routes of exposure are inhalation, ingestion, and contact with skin and eyes. Appropriate personal protective equipment is mandatory to mitigate these risks.

Recommended Personal Protective Equipment:

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and dust particles that can cause serious eye irritation (H319).
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact with the compound.
Respiratory Protection Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary for large quantities or when dust cannot be controlled.Minimizes the risk of inhaling the powdered compound.
Protective Clothing Laboratory coat, long pants, and closed-toe shoes.Provides a barrier against accidental skin exposure.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: All handling of this compound powder should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in areas where this compound is handled or stored.

  • Spill Management: In case of a spill, avoid generating dust. Moisten the spilled powder with a damp cloth or paper towel before carefully wiping it up. Place the waste in a sealed container for proper disposal.

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways. Contact a licensed professional waste disposal service to ensure proper disposal.

Experimental Workflow for Handling this compound

The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.

Figure 1. Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather and Prepare Materials prep_hood->prep_materials handling_weigh Weigh this compound prep_materials->handling_weigh handling_dissolve Dissolve or Use Compound handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Area handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RN-1747
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
RN-1747

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.